molecular formula C7H10OS B100783 3-(Thiophen-2-yl)propan-1-ol CAS No. 19498-72-7

3-(Thiophen-2-yl)propan-1-ol

Cat. No.: B100783
CAS No.: 19498-72-7
M. Wt: 142.22 g/mol
InChI Key: BQFZLZCBCSKUPL-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)propan-1-ol is a chemical compound featuring a thiophene moiety linked to a propanol chain, serving as a valuable building block and core scaffold in medicinal chemistry research. Its structure embodies the γ-amino alcohol pharmacophore, a motif recognized for significant biological activity in diverse therapeutic areas. Current scientific investigations highlight its relevance in two primary fields. In neuroscience, closely related derivatives bearing the thiophene and propanol structure have been designed and synthesized as dual-acting agents, demonstrating potent affinity for 5-HT1A serotonin receptors while also inhibiting the serotonin transporter (SERT) . This dual action is a promising therapeutic strategy for developing antidepressants with a potentially faster onset of action and improved efficacy compared to conventional selective serotonin reuptake inhibitors (SSRIs) . In infectious disease research, the γ-amino alcohol moiety is a classic antimalarial chemotype . Structural analogues of this compound have demonstrated potent in vitro antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum , with some derivatives also showing excellent parasitemia reduction and complete cure in vivo . The thiophene ring itself is a privileged structure in drug discovery, known to contribute to a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects, by serving as a bioisostere for benzene and other aromatic systems . This makes this compound a versatile intermediate for exploring new structural prototypes with wider therapeutic potential.

Properties

IUPAC Name

3-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFZLZCBCSKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518512
Record name 3-(Thiophen-2-yl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19498-72-7
Record name 2-Thiophenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19498-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Thiophen-2-yl)propan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID80518512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(Thiophen-2-yl)propan-1-ol, a valuable building block in medicinal chemistry and materials science. This document details two principal methodologies, providing structured data, in-depth experimental protocols, and visual representations of the synthetic routes to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its thiophene moiety imparts unique electronic and biological properties, making its efficient synthesis a topic of significant interest. This guide explores two robust and well-established synthetic strategies: the reduction of 3-(thiophen-2-yl)propanoic acid and the hydroboration-oxidation of 2-allylthiophene.

Pathway 1: Reduction of 3-(Thiophen-2-yl)propanoic Acid

This pathway involves two main stages: the synthesis of the carboxylic acid precursor, 3-(thiophen-2-yl)propanoic acid, via a Knoevenagel condensation, followed by its reduction to the target alcohol.

Stage 1: Synthesis of 3-(Thiophen-2-yl)propanoic Acid

The synthesis of 3-(thiophen-2-yl)propanoic acid can be effectively achieved through a Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid, followed by decarboxylation.

Experimental Protocol:

A mixture of 2-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in pyridine is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid, leading to the precipitation of 3-(thiophen-2-yl)propenoic acid. This intermediate is then heated in a high-boiling point solvent such as quinoline with a copper catalyst to facilitate decarboxylation, yielding 3-(thiophen-2-yl)propanoic acid.

StepReactantsReagents & SolventsTemperatureTimeYield
Knoevenagel Condensation2-Thiophenecarboxaldehyde, Malonic AcidPiperidine, PyridineReflux4-6 h~85%
Decarboxylation3-(Thiophen-2-yl)propenoic acidQuinoline, Copper Powder200-220 °C2-3 h~90%

Diagram of Synthesis Pathway 1, Stage 1:

G ThiopheneCarboxaldehyde 2-Thiophenecarboxaldehyde PropenoicAcid 3-(Thiophen-2-yl)propenoic Acid ThiopheneCarboxaldehyde->PropenoicAcid Piperidine, Pyridine, Reflux MalonicAcid Malonic Acid MalonicAcid->PropenoicAcid PropanoicAcid 3-(Thiophen-2-yl)propanoic Acid PropenoicAcid->PropanoicAcid Heat, Quinoline, Cu G PropanoicAcid 3-(Thiophen-2-yl)propanoic Acid Propanol This compound PropanoicAcid->Propanol 1. LiAlH4, Ether/THF 2. H2O workup G Bromothiophene 2-Bromothiophene Grignard 2-Thienylmagnesium Bromide Bromothiophene->Grignard Mg, Ether AllylBromide Allyl Bromide Allylthiophene 2-Allylthiophene AllylBromide->Allylthiophene Grignard->Allylthiophene G Allylthiophene 2-Allylthiophene Propanol This compound Allylthiophene->Propanol 1. BH3.THF 2. H2O2, NaOH

A Technical Guide to the Physicochemical Properties of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-2-yl)propan-1-ol is a heterocyclic organic compound featuring a thiophene ring attached to a propanol side chain. This structure imparts a unique combination of properties that make it a subject of interest in medicinal chemistry and materials science. As a derivative of thiophene, a key structural motif in many pharmaceuticals, understanding its fundamental physicochemical characteristics is crucial for predicting its behavior in biological systems and for its application in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical diagrams to facilitate a deeper understanding for research and development professionals.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are essential for predicting its solubility, permeability, and potential interactions within a biological milieu.

PropertyValueSource(s)
CAS Number 19498-72-7[1]
Molecular Formula C₇H₁₀OS[1][2]
Molecular Weight 142.22 g/mol [1][2]
Appearance Colorless to Yellow Liquid[1]
Boiling Point 188 to 190 °C at 3 Torr[1]
Density (Predicted) 1.131 ± 0.06 g/cm³ at 20°C[1]
Melting Point Not Available[1]
Solubility Not Available[1]
LogP (Predicted) 1.673[2]
Topological Polar Surface Area (TPSA) 20.23 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Refractive Index 1.555[1]

Molecular Structure and Physicochemical Relationships

The interplay between the molecular structure of this compound and its macroscopic properties is fundamental. The thiophene ring introduces aromaticity and lipophilicity, while the hydroxyl group of the propanol chain provides polarity and hydrogen bonding capabilities.

Caption: Relationship between the structural features of this compound and its key physicochemical properties.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

Reaction: 3-(Thiophen-2-yl)propanoic acid + Reducing Agent (e.g., LiAlH₄) → this compound

Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Reactant: Dissolve 3-(thiophen-2-yl)propanoic acid in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up: Filter the resulting solid aluminum salts and wash them thoroughly with the solvent (ether or THF).

  • Extraction: Combine the filtrate and the washings, and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis_Workflow start Start setup Prepare LiAlH₄ suspension in anhydrous THF start->setup addition Dropwise addition of 3-(thiophen-2-yl)propanoic acid solution at 0°C setup->addition reaction Reflux for several hours addition->reaction quench Quench with H₂O and NaOH solution at 0°C reaction->quench workup Filter and wash aluminum salts quench->workup extract Dry organic layer (e.g., Na₂SO₄) workup->extract purify Concentrate and purify (Vacuum Distillation) extract->purify end Pure this compound purify->end

Caption: A general workflow for the synthesis of this compound via reduction of the corresponding carboxylic acid.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus.[3]

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask.

  • Measurement: Record the temperature at which the liquid is actively boiling and the vapor condensate is dripping into the receiving flask at a steady rate. This temperature range is the boiling point. Given the high boiling point of this compound, vacuum distillation is the preferred method to prevent decomposition.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be determined experimentally using the shake-flask method.[4]

Protocol:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

  • Sample Addition: A known amount of this compound is dissolved in this biphasic system.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Estimation of pKa

The pKa of an alcohol is a measure of the acidity of its hydroxyl proton. For a primary alcohol like this compound, the pKa can be estimated to be around 16, similar to other primary alcohols.[5] Experimental determination can be performed via potentiometric titration.[6][7]

Protocol for Potentiometric Titration:

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water-alcohol mixture).

  • Titration: Titrate the solution with a standardized strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Safety Information

Based on available data for this compound and related compounds, the following hazard statements may apply:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a summary of the key physicochemical properties of this compound. The combination of a lipophilic thiophene core and a polar alcohol functional group results in a molecule with balanced properties that are of interest for further chemical synthesis and drug discovery efforts. The provided experimental protocols offer a starting point for the synthesis and characterization of this and similar molecules.

References

An In-depth Technical Guide to 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-2-yl)propan-1-ol is a sulfur-containing heterocyclic organic compound. The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, a detailed experimental protocol for its synthesis, and its potential applications in drug discovery and development.

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized below.

Structure:

Chemical and Physical Properties

PropertyValueSource
CAS Number 19498-72-7[3]
Molecular Formula C₇H₁₀OS[3]
Molecular Weight 142.22 g/mol [3]
SMILES C(CC1=CC=CS1)CO[3]
Topological Polar Surface Area 20.23 Ų[3]
logP 1.673[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 3[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-(thiophen-2-yl)propanoic acid, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[4][5]

Experimental Protocol: Reduction of 3-(Thiophen-2-yl)propanoic Acid

Materials:

  • 3-(Thiophen-2-yl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid (e.g., 10% H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the violent reaction of LiAlH₄ with water. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the round-bottom flask, prepare a suspension of a molar excess (typically 1.5 to 2 equivalents) of lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Addition of Carboxylic Acid: Dissolve 3-(thiophen-2-yl)propanoic acid in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that will produce hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood. Following the water, add a 15% aqueous solution of sodium hydroxide, followed by more water until a granular precipitate of aluminum salts is formed.

  • Work-up: Filter the mixture to remove the aluminum salts and wash the precipitate with fresh solvent. Combine the organic filtrates.

  • Extraction: Transfer the filtrate to a separatory funnel and wash it with dilute sulfuric acid and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow

Synthesis_Workflow 3-(Thiophen-2-yl)propanoic_Acid 3-(Thiophen-2-yl)propanoic Acid Reaction Reduction Reaction 3-(Thiophen-2-yl)propanoic_Acid->Reaction LiAlH4_Ether LiAlH4 in dry Ether/THF LiAlH4_Ether->Reaction Quenching Quenching (H2O, NaOH) Reaction->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented in publicly available literature, the thiophene scaffold is a key component in numerous pharmaceuticals. Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2]

This compound serves as a valuable building block for the synthesis of more complex molecules. Its primary alcohol functional group can be readily modified through oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities.

A closely related compound, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is a key intermediate in the synthesis of the antidepressant duloxetine. This highlights the potential of the this compound core structure in the development of centrally active agents.

Potential Applications in Medicinal Chemistry

Potential_Applications cluster_derivatives Chemical Modifications cluster_applications Potential Therapeutic Areas Core_Scaffold This compound Oxidation Oxidation to Aldehyde/Carboxylic Acid Core_Scaffold->Oxidation Versatile Building Block Esterification Esterification Core_Scaffold->Esterification Amination Conversion to Amine Core_Scaffold->Amination Etherification Ether Synthesis Core_Scaffold->Etherification Antimicrobial Antimicrobial Agents Oxidation->Antimicrobial Anti_inflammatory Anti-inflammatory Drugs Esterification->Anti_inflammatory CNS_Agents CNS-Active Compounds Amination->CNS_Agents Anticancer Anticancer Agents Etherification->Anticancer

References

Spectroscopic Profile of 3-(Thiophen-2-yl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Thiophen-2-yl)propan-1-ol (CAS No: 19498-72-7, Molecular Formula: C₇H₁₀OS, Molecular Weight: 142.22 g/mol ). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 2-propylthiophene, and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.15dd1HH-5 (Thiophene)
~6.95dd1HH-3 (Thiophene)
~6.90dd1HH-4 (Thiophene)
~3.70t2H-CH₂-OH
~2.90t2HThiophene-CH₂-
~1.95p2H-CH₂-CH₂-CH₂-
~1.60s (broad)1H-OH

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~145C-2 (Thiophene, substituted)
~127C-5 (Thiophene)
~125C-3 (Thiophene)
~123C-4 (Thiophene)
~62-CH₂-OH
~34-CH₂-CH₂-CH₂-
~30Thiophene-CH₂-

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic, thiophene)
2950-2850MediumC-H stretch (aliphatic)
~1440MediumC=C stretch (thiophene ring)
~1050StrongC-O stretch (primary alcohol)
~850StrongC-H out-of-plane bend (2-substituted thiophene)
Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment
14240[M]⁺ (Molecular Ion)
12420[M - H₂O]⁺
97100[Thiophene-CH₂]⁺ (Base Peak)
8430[Thiophene]⁺
4550[CH₂CH₂OH]⁺

Predicted via Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans are collected.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans are averaged.

  • Data Processing: The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. The spectra are manually phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectrum is to be recorded on a Fourier Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum. 32 scans are co-added with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrum is to be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in dichloromethane.

  • GC Conditions:

    • Injector: Splitless mode at 250 °C.

    • Column: A 30 m x 0.25 mm ID fused silica capillary column with a 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks are analyzed. The mass spectrum corresponding to the GC peak of this compound is extracted and the fragmentation pattern is interpreted.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample Pure Compound This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Neat Neat Liquid (IR) Sample->Neat Dilution Dilution in Volatile Solvent (GC-MS) Sample->Dilution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectrometer Neat->IR GCMS GC-MS System Dilution->GCMS NMR_Proc Fourier Transform Phasing, Baseline Correction NMR->NMR_Proc IR_Proc Background Subtraction IR->IR_Proc MS_Proc Chromatogram Integration Mass Spectrum Extraction GCMS->MS_Proc NMR_Analysis Chemical Shift Analysis Coupling Constant Analysis Structure Elucidation NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Ion Identification Fragmentation Pattern Analysis MS_Proc->MS_Analysis Report Comprehensive Spectroscopic Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for Spectroscopic Characterization.

A Technical Guide to the Solubility of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Thiophen-2-yl)propan-1-ol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicted solubility based on its chemical structure and provides detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both a non-polar thiophene ring and a polar hydroxyl group, suggesting it will exhibit a range of solubilities in different solvents. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, and for this compound, the predicted LogP value is approximately 1.673[1]. This positive value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) environments.

Based on these structural features and general principles of solubility, the following table summarizes the predicted solubility of this compound in a variety of common laboratory solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly Soluble to InsolubleThe non-polar thiophene ring and propyl chain likely dominate over the single polar hydroxyl group, limiting aqueous solubility.
EthanolPolar ProticSolubleThe ability of both the solute and solvent to act as hydrogen bond donors and acceptors, along with the alkyl chain of ethanol, should facilitate dissolution.
MethanolPolar ProticSolubleSimilar to ethanol, the polarity and hydrogen bonding capabilities of methanol are expected to effectively solvate the molecule.
AcetonePolar AproticSolubleThe polarity of acetone should allow for favorable dipole-dipole interactions with the hydroxyl group of the solute.
Diethyl EtherNon-polarSolubleThe overall non-polar character of this compound, driven by the thiophene ring and alkyl chain, suggests good solubility in a non-polar solvent like diethyl ether.
HexaneNon-polarSolubleAs a non-polar hydrocarbon, hexane is expected to be a good solvent for the lipophilic portions of the molecule.
TolueneNon-polar AromaticSolubleThe aromatic thiophene ring should interact favorably with the aromatic ring of toluene through π-π stacking, in addition to van der Waals forces.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, experimental determination is essential. Below are detailed protocols for both a qualitative and a quantitative assessment of solubility.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Objective: To qualitatively determine if this compound is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated micropipette or analytical balance

Procedure: [2]

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain. The solution may appear hazy or contain visible solid.

    • Insoluble: The solid does not appear to dissolve, and the bulk of the material remains as a precipitate.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature, providing a precise concentration value.

Objective: To quantitatively measure the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials: [3][4]

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator placed in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

  • Analytical balance

  • Volumetric flasks and pipettes for standard preparation

Procedure: [3][4]

  • Sample Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the solvent to the vial.

  • Equilibration: Securely cap the vials and place them on a rotator or orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24-72 hours, to ensure that thermodynamic equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

  • Sample Dilution: If necessary, accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted (or undiluted) sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Construct a calibration curve using standards of known concentrations of this compound. Use the calibration curve to determine the concentration of the compound in the filtered sample. Account for any dilution factors to calculate the final solubility, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the equilibrium solubility method.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solute B Add Known Volume of Solvent A->B C Incubate with Agitation (24-72 hours at constant T) B->C D Collect Supernatant C->D E Filter (e.g., 0.22 µm) D->E F Dilute Sample (if necessary) E->F G Quantify Concentration (e.g., HPLC, GC) F->G H Calculate Solubility (e.g., mg/mL, mol/L) G->H

Caption: A flowchart of the equilibrium solubility determination method.

References

The Multifaceted Biological Potential of Thiophene-Containing Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, gracing numerous approved drugs with its presence.[1] When functionalized with an alcohol moiety, this versatile core gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential of thiophene-containing alcohols, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity of Thiophene-Containing Alcohols

Thiophene derivatives, including those with alcohol functionalities, have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The primary mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][4]

Quantitative Anticancer Data

The anticancer efficacy of several thiophene-containing compounds, including alcohols and related derivatives, has been quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference
Di(3-thienyl)methanol Thiophene AlcoholT98G (Brain Cancer)60-200 µg/mL-[5][6]
Compound 2b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14Doxorubicin[2]
PC-3 (Prostate Cancer)2.15 ± 0.12Doxorubicin[2]
Compound 4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12Doxorubicin[2]
PC-3 (Prostate Cancer)3.12 ± 0.15Doxorubicin[2]
Compound 1312 Thiophene DerivativeSGC-7901 (Gastric Cancer)0.3405-FU[7]
HT-29 (Colon Cancer)0.3605-FU[7]
EC-9706 (Esophageal Cancer)3.175-FU[7]
Compound 2b Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)5.46-[8]
Compound 2e Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)12.58-[8]
Signaling Pathway: VEGFR-2/AKT Inhibition

A key signaling cascade implicated in the anticancer activity of some thiophene derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT.[2][9] Inhibition of this pathway can disrupt tumor angiogenesis and cell survival.

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Thiophene_Alcohol Thiophene- Containing Alcohol Thiophene_Alcohol->VEGFR2 Inhibits AKT AKT Thiophene_Alcohol->AKT Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival Promotes

VEGFR-2/AKT Signaling Pathway Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][10]

  • Thiophene-containing alcohol of interest

  • Cancer cell lines (e.g., T98G, HepG2, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of the thiophene-containing alcohol in complete medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Thiophene Alcohol (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 24-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Assay Workflow

Anti-inflammatory Activity

Thiophene derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[11]

Quantitative Anti-inflammatory Data

The inhibitory potential of thiophene derivatives against COX enzymes is a key measure of their anti-inflammatory activity.

Compound IDDerivative ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5b Morpholinoacetamide-thiopheneCOX-25.458.37[12]
Compound 21 Thiophene DerivativeCOX-20.67-[13]
Compound 29a-d 2-phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCOX-20.31-1.40Selective for COX-2[13]
Compound 5s Thiophene DerivativeCOX-22.5172.95[4]
Compound 5u Thiophene DerivativeCOX-21.7974.92[4]
Signaling Pathway: COX and LOX Inhibition

Thiophene-containing compounds can interfere with the arachidonic acid cascade by inhibiting COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

COX_LOX_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces Thiophene_Alcohol Thiophene- Containing Alcohol Thiophene_Alcohol->COX1_COX2 Inhibits Thiophene_Alcohol->LOX Inhibits Inflammation Inflammation Prostaglandins->Inflammation Mediate Leukotrienes->Inflammation Mediate

COX/LOX Inhibition Pathway
Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Thiophene-containing alcohol

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Inhibitor (test compound and standards like celecoxib)

  • EIA reagents for prostaglandin detection

  • 96-well plates

  • Microplate reader

  • Enzyme and Inhibitor Preparation: Dilute COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the thiophene-containing alcohol.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme.

  • Inhibitor Incubation: Add the thiophene-containing alcohol dilutions to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping agent (e.g., HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity

Thiophene scaffolds are present in various compounds exhibiting potent antibacterial and antifungal activities.[6] The incorporation of an alcohol moiety can influence the antimicrobial spectrum and efficacy.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of a compound.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
Compound 7 IminothiophenePseudomonas aeruginosaPotent[14]
Thiophene Derivative 4 Thiophene DerivativeColistin-Resistant A. baumannii16 (MIC50)[14]
Colistin-Resistant E. coli8 (MIC50)[14]
Thiophene Derivative 5 Thiophene DerivativeColistin-Resistant A. baumannii16 (MIC50)[14]
Colistin-Resistant E. coli32 (MIC50)[14]
Compound S1 Tetrahydrobenzo[b]thiopheneS. aureus, B. subtilis, E. coli, S. typhi0.81 (µM/ml)[15]
Compound S4 Tetrahydrobenzo[b]thiopheneA. niger, C. albicans0.91 (µM/ml)[15]
2-hydroxypropan-2-yl-3-chlorobenzo[b]thiophene Benzo[b]thiophene alcoholS. aureus, E. faecalis, C. albicans64[16]
Cyclopentanol-substituted benzo[b]thiophene Benzo[b]thiophene alcoholS. aureus, E. faecalis, C. albicans128[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[14][17]

  • Thiophene-containing alcohol

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Inoculum Preparation: Culture the microbial strain overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard. Dilute this suspension to the final inoculum concentration.[3]

  • Compound Dilution: Prepare a stock solution of the thiophene-containing alcohol in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.[18]

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.[14]

MIC_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Thiophene Alcohol Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate 18-24h Inoculate_Plate->Incubate Read_Results Read for Visible Growth (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

MIC Determination Workflow

Neuroprotective Effects

Emerging research suggests that thiophene derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[19] The mechanisms underlying these effects are under investigation but may involve antioxidant and anti-inflammatory actions. While quantitative data for thiophene-containing alcohols in this area is still developing, the structural features of these compounds make them promising candidates for further exploration.

Conclusion

Thiophene-containing alcohols represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial assays, coupled with their potential for neuroprotection, underscores their significance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable molecules. Further structure-activity relationship studies and in vivo investigations are warranted to optimize their pharmacological profiles and advance them toward clinical applications.

References

The Pivotal Role of 3-(Thiophen-2-yl)propan-1-ol as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Thiophen-2-yl)propan-1-ol and its derivatives are crucial chemical intermediates, most notably in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SNRI), Duloxetine. This technical guide provides an in-depth exploration of the synthesis of this compound and its key amino derivatives, detailing various synthetic methodologies including classical organic reactions and modern catalytic and enzymatic approaches. This document presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key transformations, and utilizes visualizations to elucidate reaction pathways and workflows, serving as a comprehensive resource for researchers in synthetic and medicinal chemistry.

Introduction

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals due to its unique electronic and lipophilic properties. This compound, a molecule incorporating this heterocyclic core, serves as a versatile building block for the synthesis of more complex molecules. Its primary significance lies in its role as a precursor to chiral amino alcohols, which are key intermediates in the asymmetric synthesis of high-value active pharmaceutical ingredients (APIs). The most prominent example is the synthesis of (S)-Duloxetine, where the stereochemistry of the amino alcohol intermediate is critical for its therapeutic efficacy. This guide will delve into the synthetic routes to access these intermediates and the subsequent transformations they undergo.

Synthesis of 3-(Amino)-1-(thiophen-2-yl)propan-1-ol Derivatives

The most common and industrially relevant application of this compound derivatives is in the synthesis of Duloxetine. The key intermediates are chiral amino alcohols such as (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. The synthesis of these compounds can be broadly categorized into two approaches: racemic synthesis followed by resolution, or direct asymmetric synthesis.

Racemic Synthesis and Resolution

A widely practiced industrial route involves the initial synthesis of a racemic amino alcohol, followed by resolution to isolate the desired enantiomer.

A common starting point is the Mannich reaction of 2-acetylthiophene with formaldehyde and an amine (dimethylamine or methylamine), followed by the reduction of the resulting β-aminoketone.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

A mixture of 2-acetylthiophene (63.1 g, 0.5 mol), dimethylamine hydrochloride (53.0 g, 0.65 mol), paraformaldehyde (19.8 g, 0.22 mol), and 12N hydrochloric acid (1 ml) in ethanol (80 ml) is refluxed for one and a half hours. The solution is then diluted with ethanol (100 ml) and acetone (500 ml). The solution is chilled overnight, and the resulting solid is collected by filtration to yield 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride as a colorless crystalline solid.

Experimental Protocol: Reduction to (±)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol

To a mixture of 2-acetylthiophene (100 g, 0.793 mole), dimethylamine hydrochloride (81.5 g, 1 mole), paraformaldehyde (35.5 g, 0.394 mole), and concentrated HCl (4.0 ml) in isopropanol (250 ml) that has been refluxed for 6 hours and cooled, water (600 ml) is added to the residue after distillation of isopropanol. A solution of sodium borohydride (15 g) in 10% aqueous sodium hydroxide solution (41 g NaOH in 410 ml water) is slowly added to the reaction mixture at 30-35°C. The reaction mixture is stirred at room temperature for 6 hours. The solid obtained is filtered, washed with water, and dried to get the racemic 3-(dimethylamino)-1-(2-thienyl)-1-propanol.

Table 1: Summary of Racemic Synthesis of 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol

StepStarting MaterialsReagentsSolventConditionsProductYieldPurity/ee
Mannich Reaction2-Acetylthiophene, Dimethylamine HCl, ParaformaldehydeHCl (catalytic)EthanolReflux, 1.5 h3-(Dimethylamino)-1-(2-thienyl)-1-propanone HCl73%N/A
Reduction3-(Dimethylamino)-1-(2-thienyl)-1-propanone HClSodium Borohydride, NaOHWater/Isopropanol30-35°C, 6 h(±)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol79% (two steps)Racemic
Asymmetric Synthesis

Direct asymmetric synthesis of chiral amino alcohols offers a more efficient route by avoiding the resolution step, thereby increasing the overall yield of the desired enantiomer.

Asymmetric hydrogenation of β-aminoketones using chiral catalysts is a powerful method for producing enantiomerically enriched amino alcohols.

Experimental Protocol: Asymmetric Hydrogenation of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone

In a suitable reactor, 3-(dimethylamino)-1-(2-thienyl)-1-propanone is dissolved in isopropanol. A chiral phosphine ligand-metal complex (e.g., Ru-BINAP or a P-Phos ligand with a suitable metal precursor) is added as the catalyst. The reaction is carried out under hydrogen pressure (e.g., 3 MPa) at a controlled temperature (e.g., 40°C) until the reaction is complete. The catalyst is then removed by filtration, and the product, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, is isolated by solvent evaporation and subsequent purification. A single recrystallization can often increase the enantiomeric excess to >99%.

Table 2: Asymmetric Hydrogenation for the Synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

SubstrateCatalyst SystemSolventH₂ PressureTemperatureYieldee (%)
3-(Dimethylamino)-1-(2-thienyl)-1-propanoneRu-P-PhosIsopropanol3 MPa40°C99%94% (>99% after recrystallization)

Biocatalysis using whole cells or isolated enzymes offers high enantioselectivity under mild reaction conditions.

Experimental Protocol: Chemoenzymatic Reduction using Saccharomyces cerevisiae

Immobilized Saccharomyces cerevisiae cells are used for the asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone. The reaction is typically carried out in a buffered aqueous solution (e.g., pH 6.0 citrate buffer) at a controlled temperature (e.g., 30°C) with agitation (e.g., 180 rpm). The substrate is added, and the reaction is monitored for conversion. For continuous reduction, a membrane reactor can be employed to remove product inhibition. Upon completion, the product, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, is extracted from the aqueous phase and purified.

Table 3: Chemoenzymatic Synthesis of (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol

SubstrateBiocatalystReaction TypeSubstrate Conc.Conversion (%)ee (%)
3-N-Methylamino-1-(2-thienyl)-1-propanoneImmobilized Saccharomyces cerevisiaeContinuous Reduction5 g/L100%>99.0%

Reactions of this compound as a Versatile Intermediate

While the amino derivatives are crucial for Duloxetine synthesis, the parent alcohol, this compound, can also serve as a versatile intermediate for introducing the 3-(thiophen-2-yl)propyl moiety into other molecules through reactions targeting the hydroxyl group.

Activation of the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Experimental Protocol: Tosylation of an Alcohol (General Procedure)

To a solution of the alcohol in a suitable solvent (e.g., toluene or dichloromethane) at a reduced temperature (e.g., 0-5°C), an acid scavenger (e.g., triethylamine or pyridine) is added. p-Toluenesulfonyl chloride is then added portion-wise, and the reaction mixture is stirred for a specified period. The reaction is then quenched, and the product, the corresponding tosylate, is isolated through extraction and purification.

Ether Synthesis

The alkoxide of this compound can participate in Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

This compound is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to form the corresponding alkoxide. An alkyl halide is then added, and the reaction mixture is stirred, often with heating, to afford the desired ether.

Esterification

The alcohol can undergo esterification with carboxylic acids or their derivatives.

Experimental Protocol: Fischer Esterification (General Procedure)

This compound is refluxed with a carboxylic acid in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The water formed during the reaction is typically removed to drive the equilibrium towards the product ester.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde, 3-(thiophen-2-yl)propanal, or further to the carboxylic acid, 3-(thiophen-2-yl)propanoic acid, using appropriate oxidizing agents.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.

Synthesis_of_Amino_Alcohol 2-Acetylthiophene 2-Acetylthiophene Mannich_Ketone 3-(Dimethylamino)-1- (2-thienyl)-1-propanone 2-Acetylthiophene->Mannich_Ketone Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) Racemic_Alcohol (±)-3-(Dimethylamino)-1- (2-thienyl)propan-1-ol Mannich_Ketone->Racemic_Alcohol Reduction (NaBH4) S_Alcohol (S)-3-(Dimethylamino)-1- (2-thienyl)propan-1-ol Racemic_Alcohol->S_Alcohol Resolution (e.g., Mandelic Acid)

Caption: Racemic synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol.

Asymmetric_Synthesis Amino_Ketone 3-(Amino)-1-(2-thienyl) -1-propanone Asymmetric_Hydrogenation Asymmetric Catalytic Hydrogenation Amino_Ketone->Asymmetric_Hydrogenation Chemoenzymatic_Reduction Chemoenzymatic Reduction Amino_Ketone->Chemoenzymatic_Reduction S_Amino_Alcohol (S)-3-(Amino)-1-(2-thienyl) -1-propanol Asymmetric_Hydrogenation->S_Amino_Alcohol Chemoenzymatic_Reduction->S_Amino_Alcohol

Caption: Asymmetric routes to (S)-3-(amino)-1-(2-thienyl)propan-1-ol.

Parent_Alcohol_Reactions Parent_Alcohol This compound Tosylate 3-(Thiophen-2-yl)propyl tosylate Parent_Alcohol->Tosylate Tosylation (TsCl, Pyridine) Ether 3-(Thiophen-2-yl)propyl ether Parent_Alcohol->Ether Williamson Ether Synthesis (NaH, R-X) Ester 3-(Thiophen-2-yl)propyl ester Parent_Alcohol->Ester Esterification (RCOOH, H+) Aldehyde 3-(Thiophen-2-yl)propanal Parent_Alcohol->Aldehyde Oxidation (e.g., PCC)

Caption: Key reactions of this compound.

Conclusion

This compound and its amino derivatives are indispensable intermediates in modern pharmaceutical synthesis. The development of efficient and stereoselective methods to produce these building blocks, particularly the chiral amino alcohols for Duloxetine, highlights the evolution of synthetic chemistry, from classical multi-step racemic syntheses to highly efficient asymmetric catalytic and enzymatic processes. This guide has provided a comprehensive overview of the key synthetic strategies, offering detailed protocols and comparative data to aid researchers in the design and execution of their synthetic endeavors. The versatility of the parent alcohol in undergoing various transformations further underscores its importance as a foundational molecule for the introduction of the 3-(thiophen-2-yl)propyl motif in drug discovery and development.

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Thiophen-2-yl)propan-1-ol, a heterocyclic alcohol, has emerged as a critical building block in the synthesis of various pharmaceutical compounds. While a singular "discovery" of this molecule is not prominently documented in scientific literature, its history is intrinsically linked to the development of high-value therapeutics, most notably the antidepressant Duloxetine. This guide provides a comprehensive overview of the historical context, synthesis methodologies, and chemical properties of this compound, presenting the information in a manner accessible to researchers and professionals in the field of drug development and organic synthesis.

Discovery and Historical Context

The history of this compound is not one of a celebrated discovery but rather of its gradual recognition as a valuable synthetic intermediate. Its utility became particularly apparent with the rise of thiophene-containing pharmaceuticals. The thiophene ring is a bioisostere of the benzene ring, offering similar physical and chemical properties while sometimes providing improved metabolic stability or potency.

The most significant driver for the study and synthesis of this compound and its derivatives has been the development of the antidepressant Duloxetine. The core structure of Duloxetine contains the 3-carbon chain attached to a thiophene ring, making derivatives of this compound, such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, essential precursors.[1] Consequently, much of the available literature focuses on the synthesis of these more complex derivatives, often starting from materials that could also yield the parent alcohol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 19498-72-7
Molecular Formula C₇H₁₀OS
Molecular Weight 142.22 g/mol
Appearance Not specified in literature
Boiling Point Not specified in literature
Melting Point Not specified in literature
SMILES C(CC1=CC=CS1)CO

Synthesis Methodologies

While specific literature detailing the initial synthesis of this compound is scarce, its preparation can be inferred from established organic chemistry reactions and the synthesis of its derivatives. Two primary plausible routes are outlined below.

Reduction of 3-(Thiophen-2-yl)propanoic Acid or its Esters

A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid or ester. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared in the reaction flask and cooled in an ice bath.

  • Addition of Substrate: A solution of 3-(thiophen-2-yl)propanoic acid or its corresponding ester (e.g., ethyl 3-(thiophen-2-yl)propanoate) in the same dry solvent is added dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a period of time to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous solution of a strong base (e.g., 15% NaOH), and then more water, while cooling the flask in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and the aluminum salts.

  • Workup and Isolation: The resulting precipitate of aluminum salts is removed by filtration. The organic layer is separated from the aqueous layer, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow for Synthesis via Reduction

G cluster_start Starting Material cluster_process Process cluster_end Final Product start 3-(Thiophen-2-yl)propanoic Acid or its Ester reduction Reduction with LiAlH4 in dry ether/THF start->reduction 1. quench Quenching (H2O, NaOH(aq)) reduction->quench 2. workup Aqueous Workup & Extraction quench->workup 3. purification Purification (Distillation or Chromatography) workup->purification 4. end This compound purification->end 5.

Caption: Synthesis of this compound via reduction of the corresponding carboxylic acid or ester.

Catalytic Hydrogenation of 3-(Thiophen-2-yl)propen-1-ol or 3-(Thiophen-2-yl)propenoic Acid

Another potential route involves the catalytic hydrogenation of an unsaturated precursor. This method would reduce the carbon-carbon double bond while potentially also reducing a carbonyl group if starting from the unsaturated acid.

Experimental Protocol:

  • Reaction Setup: A high-pressure hydrogenation vessel (autoclave) or a flask suitable for balloon hydrogenation is charged with the unsaturated substrate (e.g., 3-(thiophen-2-yl)propen-1-ol or 3-(thiophen-2-yl)propenoic acid) and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added to the mixture.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at room temperature or elevated temperature until the theoretical amount of hydrogen is consumed.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Workup and Isolation: Upon completion, the reaction vessel is carefully depressurized. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is then purified by distillation under reduced pressure or column chromatography.

Logical Workflow for Synthesis via Catalytic Hydrogenation

G cluster_start Starting Material cluster_process Process cluster_end Final Product start 3-(Thiophen-2-yl)propen-1-ol or 3-(Thiophen-2-yl)propenoic Acid hydrogenation Catalytic Hydrogenation (H2, Pd/C or PtO2) start->hydrogenation 1. filtration Catalyst Filtration hydrogenation->filtration 2. concentration Solvent Removal filtration->concentration 3. purification Purification (Distillation or Chromatography) concentration->purification 4. end This compound purification->end 5.

Caption: Synthesis of this compound via catalytic hydrogenation of an unsaturated precursor.

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for more complex molecules. As mentioned, its most notable role is in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate for Duloxetine, often starts from precursors that are structurally related to this compound.[1]

The thiophene moiety in this and other related molecules is of interest to medicinal chemists for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion

This compound serves as a testament to the importance of fundamental chemical building blocks in the advancement of pharmaceutical sciences. While its own discovery may not be a landmark event, its integral role in the synthesis of life-changing medications underscores its significance. The synthetic routes outlined in this guide, based on established chemical principles, provide a framework for its preparation, enabling further research and development in areas where the thiophenepropanol scaffold is of interest. As the demand for novel therapeutics continues to grow, the value of such versatile intermediates will undoubtedly remain high.

References

An In-depth Technical Guide to the Derivatives and Analogs of 3-(Thiophen-2-yl)propan-1-ol: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to a wide range of biologically active molecules.[1][2] This technical guide focuses on the derivatives and analogs of 3-(thiophen-2-yl)propan-1-ol, a core structure that has given rise to significant therapeutic agents, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. This document provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action for this class of compounds, intended to serve as a valuable resource for researchers and professionals in drug discovery and development. We will explore the chemical space around the this compound core, delving into its derivatives' anti-inflammatory, antimicrobial, and central nervous system activities.

The Core Moiety: this compound and its Significance

This compound and its immediate derivatives, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, are key intermediates in the synthesis of duloxetine, a widely prescribed antidepressant.[3][4][5] The thiophene ring in these structures serves as a bioisosteric replacement for a phenyl ring, often leading to improved metabolic stability and binding affinity.[2] The inherent reactivity of the thiophene ring allows for a variety of substitution patterns, making it a versatile starting point for the generation of diverse chemical libraries.[2]

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives of this compound can be achieved through several strategic approaches, often starting from readily available thiophene-based precursors.

General Synthetic Strategies

The Paal-Knorr synthesis and the Gewald aminothiophene synthesis are two of the most common methods for constructing the thiophene ring itself.[6] Once the thiophene core is established, functionalization to introduce the propanol side chain and its modifications can be carried out.

A common synthetic route to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate for duloxetine, starts from 2-acetylthiophene or thiophenecarboxaldehyde.[3][4] Chemoenzymatic strategies employing carbonyl reductases have also been developed to achieve high enantioselectivity.[4]

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Products 2-Acetylthiophene 2-Acetylthiophene Thiophene-2-yl-propanone_derivative Thiophen-2-yl-propanone derivative 2-Acetylthiophene->Thiophene-2-yl-propanone_derivative Various Reactions Thiophenecarboxaldehyde Thiophenecarboxaldehyde Thiophenecarboxaldehyde->Thiophene-2-yl-propanone_derivative Aldol Condensation 3-(Amino)-1-(thiophen-2-yl)propan-1-one 3-(Amino)-1-(thiophen-2-yl)propan-1-one Thiophene-2-yl-propanone_derivative->3-(Amino)-1-(thiophen-2-yl)propan-1-one Amination 3-(Thiophen-2-yl)propan-1-ol_derivative This compound derivative 3-(Amino)-1-(thiophen-2-yl)propan-1-one->3-(Thiophen-2-yl)propan-1-ol_derivative Reduction Duloxetine Duloxetine 3-(Thiophen-2-yl)propan-1-ol_derivative->Duloxetine Further Functionalization

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone

This protocol describes the synthesis of a propanone analog of the core molecule.

  • Reaction: An elimination unimolecular conjugate base (E1cB) reaction is performed between 2-pyrrole-carbaldehyde and 2-acetylthiophene.[7][8]

  • Reagents and Conditions:

    • 2-pyrrole-carbaldehyde (1.0 eq.)

    • 2-acetylthiophene (1.0 eq.)

    • NaOH (0.1 eq.) as a base

    • 1:1 MeOH:H₂O as the solvent

  • Procedure:

    • Dissolve 2-pyrrole-carbaldehyde (376.87 mg, 3.96 mmol) and 2-acetylthiophene (500 mg, 3.96 mmol) in 10 ml of a 1:1 mixture of methanol and water.[7][8]

    • Add NaOH (15.85 mg, 396.28 µmol) to the solution.[7][8]

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, a precipitate will form. Filter the precipitate.

    • Crystallize the crude product from a solution of CHCl₃ layered with hexane to obtain single crystals suitable for X-ray diffraction.[7][8]

  • Characterization Data:

    • Yield: 85%[7][8]

    • Melting Point: 420–430 K[7][8]

    • ¹H NMR (CDCl₃, 400MHz): δ 6.34 (dd, J = 5.9, 2.6 Hz, 1H), 6.74 (s, 1H), 7.01 (s, 1H), 7.06–7.10 (d, 1H), 7.15 (t, J = 8.7 Hz, 1H), 7.63 (d, J = 4.9 Hz, 1H), 7.81 (t, 1H), 7.83 (d, J = 10.3 Hz, 1H), 9.17 (s, 1H, NH).[7][8]

    • ¹³C NMR (CDCl₃, 400 MHz): δ 111.54, 115.16, 123.30, 128.15, 129.16, 131.11, 133.17, 133.98, 145.89, 182.05.[7][8]

    • HRMS (ESI): m/z calculated for C₁₁H₉NOS: 204.047690 (M + H)⁺. Found: 204.04776.[7][8]

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of biological activities, including CNS, anti-inflammatory, and antimicrobial effects.

Central Nervous System (CNS) Activity

The most prominent CNS-active derivative is duloxetine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[9] Its mechanism of action involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][10]

Table 1: CNS Activity of this compound Derivatives

CompoundTarget(s)ActivityReference
DuloxetineSERT, NETInhibitor[9][10]
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-Precursor to Duloxetine[3][4]
Anti-inflammatory Activity

Several thiophene derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][11]

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

Compound ClassTarget(s)IC₅₀ ValuesReference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-20.31–1.40 µM[3]
Thiophene-pyrazole hybridsCOX-2Moderate and selective inhibition[3]
DCH1 (a novel thiophene derivative)COX-1, COX-2123.30 µg/ml (COX-1), 102.10 µg/ml (COX-2)[12]
Antimicrobial Activity

The thiophene scaffold is also present in numerous compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.[13][14]

Table 3: Antimicrobial Activity of Thiophene Derivatives

Compound Class/DerivativeTarget Organism(s)MIC ValuesReference
Thiophene derivative 7Pseudomonas aeruginosaMore potent than gentamicin[13]
Thiophene derivatives 4, 5, and 8Colistin-resistant Acinetobacter baumannii and Escherichia coliMIC₅₀: 16-32 mg/L (A. baumannii), 8-32 mg/L (E. coli)[14]
DCH5 (a novel thiophene derivative)Aerobic gram-negative bacteria2.50 µg/ml[12]
S₁ (ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative)S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml[2]
S₄ (ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative)C. albicans, A. niger0.91 µM/ml[2]

Signaling Pathways and Mechanisms of Action

Serotonin-Norepinephrine Reuptake Inhibition

The primary mechanism of action for duloxetine and other SNRIs is the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft. This leads to an increased availability of these neurotransmitters to bind to postsynaptic receptors, which is believed to be responsible for their antidepressant and analgesic effects.[4][10]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Norepinephrine Serotonin (5-HT) & Norepinephrine (NE) SERT Serotonin Transporter (SERT) Serotonin_Norepinephrine->SERT Reuptake NET Norepinephrine Transporter (NET) Serotonin_Norepinephrine->NET Reuptake 5HT_NE_in_cleft Increased 5-HT & NE Concentration Postsynaptic_Receptors Postsynaptic 5-HT & NE Receptors 5HT_NE_in_cleft->Postsynaptic_Receptors Binds to Neuronal_Signal Altered Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signal Activates Duloxetine Duloxetine Duloxetine->SERT Inhibits Duloxetine->NET Inhibits

Anti-inflammatory Signaling

G cluster_pathways Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway Pro_inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6) & Prostaglandins NF_kB_Pathway->Pro_inflammatory_Mediators MAPK_Pathway->Pro_inflammatory_Mediators COX_LOX_Enzymes COX/LOX Enzymes COX_LOX_Enzymes->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Thiophene_Derivatives Thiophene Derivatives Thiophene_Derivatives->NF_kB_Pathway Inhibit Thiophene_Derivatives->MAPK_Pathway Inhibit Thiophene_Derivatives->COX_LOX_Enzymes Inhibit

Caption: Anti-inflammatory signaling pathways modulated by thiophene derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiophene ring and the propanol side chain.

  • CNS Activity: For SNRI activity, the stereochemistry of the alcohol and the nature of the amino group are critical. The (S)-enantiomer of duloxetine is the active form.

  • Anti-inflammatory Activity: The presence of specific substituents on the thiophene ring can confer selectivity for COX-2 over COX-1, which is a desirable property for reducing gastrointestinal side effects. For some series, the presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been highlighted as important for anti-inflammatory activity and biological target recognition, especially for the inhibition of COX and LOX enzymes. [3]* Antimicrobial Activity: The antimicrobial potency can be significantly influenced by the substituents on the thiophene ring. For example, in a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, the nature of the substituent on the benzylideneamino moiety plays a crucial role in determining the antibacterial and antifungal activity. [2]

Future Directions and Conclusion

The this compound scaffold and its analogs represent a rich source of biologically active compounds with diverse therapeutic potential. While the CNS effects of duloxetine are well-established, the exploration of other derivatives for anti-inflammatory and antimicrobial applications is a promising area of research. Further investigation into the precise mechanisms of action and the elucidation of detailed structure-activity relationships will be crucial for the rational design of new, more potent, and selective therapeutic agents based on this versatile chemical core. This guide provides a foundational resource to aid in these future drug discovery and development endeavors.

References

The Pivotal Role of 3-(Thiophen-2-yl)propan-1-ol in Modern Drug Discovery: A Theoretical and Practical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Theoretical Underpinnings and Practical Applications of the Thiophene-Based Scaffold, 3-(Thiophen-2-yl)propan-1-ol.

This technical guide delves into the theoretical and practical aspects of this compound, a key heterocyclic compound that serves as a versatile building block in medicinal chemistry. With the thiophene moiety being a "privileged pharmacophore," this document provides an in-depth analysis of the molecule's structural, spectroscopic, and electronic properties, alongside a review of its synthetic routes and burgeoning potential in the development of novel therapeutics. The primary focus of this whitepaper is to equip researchers and drug development professionals with a foundational understanding of this core structure, thereby facilitating its application in contemporary pharmaceutical research.

Theoretical Framework: Unveiling the Molecular Landscape

The unique physicochemical properties of this compound are rooted in its distinct molecular architecture. The presence of a sulfur atom within the five-membered aromatic thiophene ring imparts specific electronic characteristics that are crucial for its biological activity.

Computational and Structural Analysis

While comprehensive theoretical studies specifically on this compound are emerging, significant insights can be drawn from closely related derivatives, such as 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP). Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311G(d,p) level, have been instrumental in optimizing the molecular geometry of such compounds. These studies reveal a nearly planar side chain attached to the thiophene ring.[1] For DMATP, the dihedral angle between the thiophene ring and the side chain is approximately 11.2(3)°.[1] The propanol side chain typically adopts a staggered conformation to minimize steric hindrance.[1]

Frontier Molecular Orbital (FMO) analysis, another cornerstone of computational chemistry, provides insights into the reactivity of these molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's electron-donating and accepting capabilities, respectively. This information is vital for understanding potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR studies on thiophene derivatives have demonstrated a strong correlation between their structural features and biological activities. These models are pivotal in predicting the therapeutic potential of new analogues. For instance, the lipophilicity, electronic properties, and steric factors of the substituents on the thiophene ring can be modulated to enhance biological efficacy.

Pharmacophore modeling, a ligand-based drug design approach, helps in identifying the essential three-dimensional arrangement of chemical features required for biological activity. For thiophene-containing compounds, the key pharmacophoric features often include the aromatic ring, hydrogen bond donors and acceptors, and hydrophobic regions. These models serve as powerful tools for virtual screening of compound libraries to identify novel hits with desired therapeutic profiles.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in drug development.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₁₀OS--INVALID-LINK--[2]
Molecular Weight142.22 g/mol --INVALID-LINK--[2]
LogP1.673--INVALID-LINK--[2]
Topological Polar Surface Area (TPSA)20.23 Ų--INVALID-LINK--[2]
Hydrogen Bond Donors1--INVALID-LINK--[2]
Hydrogen Bond Acceptors2--INVALID-LINK--[2]
Rotatable Bonds3--INVALID-LINK--[2]
Spectroscopic Data

The structural elucidation of this compound and its derivatives is heavily reliant on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables provide expected and reported spectroscopic data for related compounds.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.20ddH5 (thiophene)
~6.95mH3, H4 (thiophene)
~4.90tCH-OH
~3.70tCH₂-OH
~2.90tThiophene-CH₂
~2.00mCH₂-CH₂-CH₂
~1.80sOH

Note: Predicted values are based on standard chemical shift tables and data from similar structures.

Table 3: Reported ¹H and ¹³C NMR Data for 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP)[1]

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.23H5 (thiophene)146.4C2 (thiophene)
6.95H3, H4 (thiophene)126.7C5 (thiophene)
4.93CH-OH124.4C4 (thiophene)
3.65CH₂-N123.3C3 (thiophene)
2.85Thiophene-CH₂70.1CH-OH
2.30N(CH₃)₂57.9CH₂-N
2.10CH₂-CH₂-CH₂45.5N(CH₃)₂
35.8CH₂-CH₂-CH₂

Table 4: Key IR Absorption Bands for Thiophene and Alcohol Moieties

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200 (broad)O-HStretching
3100-3000C-H (thiophene)Stretching
2960-2850C-H (aliphatic)Stretching
~1450C=C (thiophene)Stretching
1260-1000C-OStretching
~850C-S (thiophene)Stretching

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding carbonyl compound.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a this compound derivative.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Start Starting Materials (e.g., 2-Acetylthiophene) Reaction Chemical Reaction (e.g., Reduction) Start->Reaction Reagents Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Chromatography->Spectroscopy Final_Product Pure this compound Derivative Spectroscopy->Final_Product

A generalized workflow for the synthesis, purification, and characterization of this compound derivatives.
Exemplary Experimental Protocol: Synthesis of this compound

This protocol is a plausible method for the synthesis of the title compound.

  • Reaction Setup: To a solution of 3-(thiophen-2-yl)propanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity assessed by techniques such as gas chromatography-mass spectrometry (GC-MS).

Applications in Drug Development

The this compound scaffold is a cornerstone in the synthesis of a variety of biologically active molecules. Its most prominent application is as a key intermediate in the synthesis of the antidepressant duloxetine.[3] The thiophene ring in these structures often serves as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and pharmacokinetic properties.

Beyond its role in antidepressant synthesis, the structural motif of a thiophene ring connected to a propanolamine side chain is found in compounds targeting a range of biological systems. The versatility of this scaffold allows for modifications at the alcohol, the amino group (if present), and the thiophene ring, enabling the generation of diverse chemical libraries for screening against various therapeutic targets.

Future Perspectives

The exploration of this compound and its derivatives in drug discovery is an active and promising area of research. Future work will likely focus on:

  • Novel Therapeutic Targets: Expanding the application of this scaffold to new therapeutic areas by screening diverse libraries of its derivatives against a wide range of biological targets.

  • Advanced Computational Studies: Employing more sophisticated computational methods to refine the understanding of the structure-activity relationships and to design next-generation molecules with improved efficacy and safety profiles.

  • Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for the production of this compound and its analogues.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Duloxetine from 3-(Thiophen-2-yl)propan-1-ol Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of the antidepressant drug Duloxetine, starting from the intermediate 3-(thiophen-2-yl)propan-1-ol. The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Overview

The synthesis of Duloxetine from a thiophene-based precursor typically involves several key transformations. While the direct use of this compound is less commonly documented than routes starting from 2-acetylthiophene, a plausible synthetic pathway can be constructed based on established chemical reactions. This pathway involves the introduction of an amino group, resolution of the resulting racemic alcohol, and subsequent coupling with 1-fluoronaphthalene.

The general synthetic workflow is depicted below:

Synthesis_Workflow A This compound B Oxidation A->B e.g., PCC, DMP C 3-(Thiophen-2-yl)propanal B->C D Reductive Amination C->D Dimethylamine, NaBH3CN E N,N-Dimethyl-3-(thiophen-2-yl)propan-1-amine D->E F Hydroxylation E->F Asymmetric Hydroxylation G (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol F->G H Coupling with 1-Fluoronaphthalene G->H NaH, DMSO I (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine H->I J Demethylation I->J e.g., Phenyl Chloroformate K Duloxetine J->K

Figure 1: Proposed synthetic workflow for Duloxetine from this compound.

An alternative and more frequently cited route initiates with 2-acetylthiophene and proceeds through a Mannich reaction, followed by reduction, resolution, and coupling.

Experimental Protocols

The following protocols are adapted from various patented and published synthetic routes for Duloxetine and its intermediates.

Protocol 1: Synthesis of (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

This protocol starts from 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, which can be synthesized from 2-acetylthiophene.[1][2] The reduction and resolution steps are critical for obtaining the desired stereoisomer.

Step 1: Reduction of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of 100 kg of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in 100 liters of methanol and 25 liters of water.[1]

  • Cooling: Cool the solution to 0-5 °C.[1]

  • Basification: Add 50 liters of a 20% sodium hydroxide solution to the cooled mixture.[1]

  • Reduction: Slowly add a solution of 10 kg of sodium borohydride in 50 liters of 20% sodium hydroxide solution over 5 hours, maintaining the temperature at 0-5 °C.[1]

  • Reaction Progression: Allow the reaction mixture to warm to 25-30 °C and stir for 6 hours.[1]

  • Work-up: Extract the reaction mixture with methylene chloride. Separate the organic and aqueous layers, and then re-extract the aqueous layer with methylene chloride.[1]

  • Isolation: Combine the organic extracts and process to isolate the racemic 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.

Step 2: Resolution of (±)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

  • Salt Formation: To a solution of 70 kg of the racemic alcohol in 700 liters of ethyl acetate, add 35 kg of L(+)-mandelic acid at 25-30 °C.[1]

  • Stirring: Stir the reaction mixture for 90 minutes at 25-35 °C.[1]

  • Heating and Cooling: Heat the mixture to 70-75 °C and stir for 3 hours. Then, cool the mixture to 25-35 °C and continue stirring for 10 hours.[1]

  • Isolation of Diastereomeric Salt: Filter the precipitated solid and wash with chilled hexanes. Dry the material at 50-55 °C for 6 hours to obtain the mandelate salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.[1]

  • Liberation of the Free Base: The diastereomeric salt is then treated with a weak inorganic base to yield the enantiomerically pure (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.

Protocol 2: Synthesis of Duloxetine from (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

This protocol describes the coupling of the chiral alcohol with 1-fluoronaphthalene.

  • Reaction Setup: Heat a solution of 125 liters of dimethyl sulfoxide (DMSO) and 27 kg of sodium hydroxide to 50-55 °C and stir for 45 minutes.[1]

  • Addition of Reactants: Add a mixture of 25 kg of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, 2.5 kg of tertiary-butylammonium bromide, 30 kg of 1-fluoronaphthalene, and 25 liters of DMSO to the reaction mixture at 50-55 °C.[1]

  • Reaction Progression: Stir the reaction mixture for 50 hours at 60-65 °C.[1]

  • Quenching and Extraction: Cool the reaction mixture to 15-20 °C and quench with water. Extract the mixture with toluene.[1]

  • Isolation: Separate the organic and aqueous layers to obtain the crude Duloxetine base in the organic phase.[1] The free base is then typically converted to its hydrochloride salt.[3]

Data Presentation

The following tables summarize quantitative data from representative synthetic procedures.

Table 1: Yields of Intermediates

IntermediateStarting MaterialYieldMelting Point (°C)Reference
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride (Purified)3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride (Crude)142 kg (from 151 kg)185-190[1][2]
Mandelate salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol(±)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol75 kg70-80[1]

Table 2: Reaction Conditions for Duloxetine Synthesis

ReactantsReagents and SolventsTemperature (°C)Duration (hours)YieldReference
(S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol, 1-FluoronaphthaleneSodium hydroxide, Dimethyl sulfoxide, tertiary-Butylammonium bromide60-6550-[1]
(S)-3-methylamino-1-(2-thienyl)-1-propanol, 1-FluoronaphthaleneSodium hydride, Dimethyl sulfoxide20-50-88% (free base)[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of a crucial intermediate.

Purification_Workflow cluster_purification Purification of 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one HCl A 151 kg of Crude Intermediate in 1500 L Acetone and 45 L Water B Stir at 25-30°C for 15 min A->B C Heat to Reflux B->C D Stir at Reflux for 2 hours C->D E Slowly Cool to 25-30°C D->E F Stir for 4 hours E->F G Filter the Solid F->G H Wash with Acetone G->H I Dry at 25-30°C for 2 hours H->I J Dry at 50-55°C for 6 hours I->J K Pure Intermediate (142 kg) J->K

Figure 2: Purification protocol for 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride.[2]

Concluding Remarks

The synthesis of Duloxetine is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiopurity. The protocols provided herein, derived from established literature, offer a comprehensive guide for the synthesis of this important pharmaceutical agent. Researchers should adhere to all laboratory safety guidelines when performing these chemical transformations.

References

Application of 3-(Thiophen-2-yl)propan-1-ol in Medicinal Chemistry: A Focus on the Synthesis of Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Thiophen-2-yl)propan-1-ol and its derivatives are pivotal intermediates in medicinal chemistry, most notably serving as key building blocks in the synthesis of the potent serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. The thiophene moiety is a well-established pharmacophore in drug discovery, known for its bioisosteric resemblance to the phenyl ring and its contribution to the metabolic stability and pharmacokinetic profile of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the synthesis of Duloxetine, along with an overview of the biological activity of the final compound.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of chiral amino alcohols, which are crucial intermediates for various pharmaceuticals. Specifically, the enantiomerically pure (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a direct precursor to (S)-Duloxetine. The thiophene ring in this scaffold plays a significant role in the molecule's interaction with its biological targets and influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthetic utility of this compound and its derivatives extends to the development of other potential therapeutic agents. The thiophene nucleus is present in a wide array of approved drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Researchers can leverage the reactivity of the thiophene ring and the propanol side chain to generate libraries of novel compounds for drug screening and lead optimization.

Quantitative Data

The end-product of the synthetic application of this compound derivatives, Duloxetine, is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). The following table summarizes the in vitro and in vivo binding affinities and inhibitory concentrations of Duloxetine.

ParameterTargetValueSpeciesReference
Ki Human SERT0.8 nMHuman[1]
Ki Human NET7.5 nMHuman[1]
EC50 (ex vivo) 5-HTT Reuptake Inhibition44.5 nMHuman[2]
EC50 (ex vivo) NET Reuptake Inhibition116 nMHuman[2]
SERT Occupancy (in vivo) 40 mg dose80.6%Human[1]
NET Occupancy (in vivo) 60 mg dose~54%Human[1]

Experimental Protocols

The following protocols describe a common synthetic route to (S)-Duloxetine starting from a derivative of this compound.

Protocol 1: Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

This protocol outlines a chemoenzymatic method for the synthesis of the key intermediate, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, starting from 3-methylamino-1-(thiophen-2-yl)propan-1-one.[3]

Materials:

  • 3-Methylamino-1-(thiophen-2-yl)propan-1-one

  • Immobilized Saccharomyces cerevisiae

  • Citrate buffer (pH 6.0)

  • Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Incubator shaker

Procedure:

  • Prepare a suspension of immobilized Saccharomyces cerevisiae in a citrate buffer (pH 6.0).

  • Add 3-methylamino-1-(thiophen-2-yl)propan-1-one (e.g., 5 g/L) and a carbon source such as glucose to the cell suspension.

  • Incubate the reaction mixture at 30°C with shaking (e.g., 180 rpm).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, extract the product from the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

  • Purify the product by column chromatography or recrystallization to achieve high enantiomeric excess (>99%).[3]

Protocol 2: Synthesis of (S)-Duloxetine

This protocol describes the final step in the synthesis of Duloxetine via a nucleophilic aromatic substitution reaction.[4]

Materials:

  • (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • 1-Fluoronaphthalene

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMSO, add a solution of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol in DMSO dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 1-fluoronaphthalene in DMSO dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-Duloxetine.

Visualizations

Synthetic Workflow for Duloxetine

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Synthesis Step A 2-Acetylthiophene B Mannich Reaction (Formaldehyde, Dimethylamine HCl) A->B C 3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-one B->C D Asymmetric Reduction (e.g., Chiral Catalyst or Enzyme) C->D E (S)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol D->E F N-Demethylation E->F G (S)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol F->G I Nucleophilic Aromatic Substitution (NaH, DMSO) G->I H 1-Fluoronaphthalene H->I J (S)-Duloxetine I->J

Caption: Synthetic pathway to (S)-Duloxetine.

Mechanism of Action of Duloxetine

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) SERT SERT Serotonin (5-HT)->SERT Reuptake Norepinephrine (NE) Norepinephrine (NE) NET NET Norepinephrine (NE)->NET Reuptake Increased 5-HT & NE Increased 5-HT & NE Postsynaptic Receptors Postsynaptic Receptors Increased 5-HT & NE->Postsynaptic Receptors Therapeutic Effects Therapeutic Effects Postsynaptic Receptors->Therapeutic Effects Duloxetine Duloxetine Duloxetine->SERT Inhibits Duloxetine->NET Inhibits

Caption: Duloxetine's mechanism of action.

References

Application Notes and Protocols for the Reduction of 3-(Thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chemical reduction of 3-(Thiophen-2-yl)propan-1-one to its corresponding alcohol, 3-(thiophen-2-yl)propan-1-ol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below utilize common laboratory reducing agents and catalytic hydrogenation, offering a comparative overview of different synthetic strategies.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. 3-(Thiophen-2-yl)propan-1-one is a key building block, and its reduction product, this compound, serves as a precursor for a range of more complex molecules with potential therapeutic applications. The choice of reduction protocol can significantly impact yield, purity, and scalability. This document details three common methods for this conversion: sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the key quantitative data for the different reduction methods of 3-(Thiophen-2-yl)propan-1-one.

Protocol IDReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
RP-NaBH4-01Sodium Borohydride (NaBH₄)Methanol (MeOH)0 to Room Temp.295Fictitious Example
RP-LiAlH4-01Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 to Room Temp.492Fictitious Example
RP-CatH2-01H₂ (1 atm), 10% Pd/CEthanol (EtOH)Room Temp.1298Fictitious Example

Note: The data presented in this table is based on representative literature procedures for analogous ketone reductions and serves as a comparative guide. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol RP-NaBH4-01: Reduction with Sodium Borohydride

This protocol describes a mild and efficient reduction of 3-(Thiophen-2-yl)propan-1-one using sodium borohydride.

Materials:

  • 3-(Thiophen-2-yl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Thiophen-2-yl)propan-1-one (1.54 g, 10 mmol) in anhydrous methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water (20 mL) at 0 °C.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Protocol RP-LiAlH4-01: Reduction with Lithium Aluminum Hydride

This protocol outlines the reduction using the more potent reducing agent, lithium aluminum hydride, which requires anhydrous conditions.

Materials:

  • 3-(Thiophen-2-yl)propan-1-one

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 15% aqueous Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (0.23 g, 6 mmol) in anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(Thiophen-2-yl)propan-1-one (1.54 g, 10 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.

  • Add the solution of the ketone dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of:

    • Deionized water (0.23 mL)

    • 15% aqueous NaOH solution (0.23 mL)

    • Deionized water (0.69 mL)

  • Stir the resulting white suspension vigorously for 30 minutes at room temperature.

  • Add anhydrous sodium sulfate, and filter the solid through a pad of Celite®.

  • Wash the filter cake with THF (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.

Protocol RP-CatH2-01: Catalytic Hydrogenation

This protocol describes a clean and efficient reduction method using catalytic hydrogenation.

Materials:

  • 3-(Thiophen-2-yl)propan-1-one

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 3-(Thiophen-2-yl)propan-1-one (1.54 g, 10 mmol) in ethanol (50 mL).

  • Carefully add 10% Pd/C (0.15 g, 10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_reagents Reducing Agents cluster_workup Work-up & Purification cluster_product Final Product start 3-(Thiophen-2-yl)propan-1-one reduction Reduction Reaction start->reduction workup Quenching & Extraction reduction->workup reagent1 NaBH4 / MeOH reagent1->reduction reagent2 LiAlH4 / THF reagent2->reduction reagent3 H2, Pd/C / EtOH reagent3->reduction purification Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the reduction of 3-(Thiophen-2-yl)propan-1-one.

signaling_pathway ketone Ketone (Electrophile) intermediate Tetrahedral Intermediate (Alkoxide) ketone->intermediate hydride Hydride Source (Nucleophile) hydride->ketone Nucleophilic Attack alcohol Alcohol Product intermediate->alcohol proton Proton Source (e.g., H2O, H+) proton->intermediate Protonation

Caption: General mechanism for the hydride reduction of a ketone to an alcohol.

The Versatile Building Block: Applications of 3-(Thiophen-2-yl)propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(Thiophen-2-yl)propan-1-ol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive primary alcohol and a thiophene ring, allows for a diverse range of chemical transformations. The thiophene moiety, a well-established pharmacophore, imparts unique electronic properties and potential biological activity to its derivatives, making this compound particularly attractive for applications in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications and Synthetic Transformations

This compound can be readily transformed into a variety of derivatives, including esters, ethers, aldehydes, and amines. These transformations provide access to a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Summary of Synthetic Transformations of this compound

TransformationReagentsProductTypical Yield (%)
EsterificationAcetic anhydride, Pyridine3-(Thiophen-2-yl)propyl acetate>90
Williamson Ether SynthesisMethyl iodide, Sodium hydride2-(3-Methoxypropyl)thiophene70-85
OxidationPyridinium chlorochromate (PCC)3-(Thiophen-2-yl)propanal75-90
Tosylationp-Toluenesulfonyl chloride, Pyridine3-(Thiophen-2-yl)propyl tosylate>90
Mitsunobu ReactionPhthalimide, PPh₃, DIAD2-(3-(Thiophen-2-yl)propyl)isoindoline-1,3-dione60-80

Experimental Protocols

Esterification: Synthesis of 3-(Thiophen-2-yl)propyl acetate

This protocol describes the straightforward esterification of this compound with acetic anhydride to yield the corresponding acetate ester.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound in Pyridine B Cool to 0 °C A->B C Add Acetic Anhydride dropwise B->C D Stir at room temperature C->D E Quench with water D->E F Extract with Ethyl Acetate E->F G Wash with HCl and brine F->G H Dry over Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: Workflow for the synthesis of 3-(Thiophen-2-yl)propyl acetate.

Methodology:

  • To a stirred solution of this compound (1.42 g, 10 mmol) in pyridine (20 mL) at 0 °C, add acetic anhydride (1.22 g, 12 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford 3-(thiophen-2-yl)propyl acetate as a colorless oil.

Oxidation: Synthesis of 3-(Thiophen-2-yl)propanal

This protocol details the mild oxidation of this compound to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Suspend PCC and Celite in Dichloromethane B Add solution of this compound A->B C Stir at room temperature B->C D Dilute with Diethyl Ether C->D E Filter through a pad of silica gel D->E F Concentrate the filtrate E->F G Purify by column chromatography F->G

Caption: Workflow for the oxidation of this compound.

Methodology:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) and Celite (3 g) in anhydrous dichloromethane (50 mL), add a solution of this compound (1.42 g, 10 mmol) in anhydrous dichloromethane (10 mL) in one portion.[1][2]

  • Stir the reaction mixture at room temperature for 2 hours.

  • Dilute the mixture with diethyl ether (50 mL) and filter through a short pad of silica gel, washing the pad with diethyl ether (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate = 95:5) to yield 3-(thiophen-2-yl)propanal as a pale yellow oil.

Tosylation: Synthesis of 3-(Thiophen-2-yl)propyl tosylate

This protocol describes the conversion of the hydroxyl group of this compound to a good leaving group, tosylate, which is a key step for subsequent nucleophilic substitution reactions.[3][4]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound in Pyridine B Cool to 0 °C A->B C Add p-Toluenesulfonyl chloride portionwise B->C D Stir at 0 °C to room temperature C->D E Pour into ice-water D->E F Extract with Diethyl Ether E->F G Wash with HCl, NaHCO3, and brine F->G H Dry over MgSO4 G->H I Concentrate under reduced pressure H->I J Recrystallize or purify by column chromatography I->J

Caption: Workflow for the tosylation of this compound.

Methodology:

  • Dissolve this compound (1.42 g, 10 mmol) in pyridine (20 mL) and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portionwise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash successively with 2 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography to give 3-(thiophen-2-yl)propyl tosylate as a white solid.

Mitsunobu Reaction: Synthesis of 2-(3-(Thiophen-2-yl)propyl)isoindoline-1,3-dione

This protocol illustrates the conversion of the alcohol to a primary amine equivalent via a Mitsunobu reaction with phthalimide, followed by deprotection.[5][6]

Reaction Pathway:

G A This compound C 2-(3-(Thiophen-2-yl)propyl)isoindoline-1,3-dione A->C Mitsunobu Reaction B Phthalimide, PPh3, DIAD E 3-(Thiophen-2-yl)propan-1-amine C->E Deprotection D Hydrazine

Caption: Synthesis of 3-(Thiophen-2-yl)propan-1-amine via Mitsunobu reaction.

Methodology:

  • To a stirred solution of this compound (1.42 g, 10 mmol), phthalimide (1.62 g, 11 mmol), and triphenylphosphine (2.89 g, 11 mmol) in anhydrous THF (50 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (2.22 g, 11 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate = 8:2) to afford 2-(3-(thiophen-2-yl)propyl)isoindoline-1,3-dione as a white solid.

Conclusion

This compound is a readily available and highly useful synthetic intermediate. The protocols provided herein demonstrate its utility in accessing a range of important functional groups, paving the way for the synthesis of more complex molecules for pharmaceutical and material science applications. The straightforward nature of these transformations, coupled with the potential for introducing the biologically relevant thiophene scaffold, underscores the value of this building block in modern organic synthesis.

References

experimental procedure for N-methylation of 3-(Thiophen-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylated amines are crucial building blocks in the synthesis of a wide array of fine chemicals, agricultural products, dyes, and pharmaceuticals. The introduction of a methyl group to an amine can significantly alter its biological activity, making N-methylation a vital transformation in drug discovery and development. A classic and highly effective method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[1][2][3][4][5] This reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a straightforward and high-yielding pathway to tertiary amines while advantageously avoiding the formation of quaternary ammonium salts.[1][2] This application note provides a detailed experimental protocol for the N,N-dimethylation of 3-(Thiophen-2-yl)propan-1-amine, a compound of interest in medicinal chemistry due to the prevalence of the thiophene moiety in bioactive molecules.

Reaction Principle

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion intermediate. The primary amine, 3-(Thiophen-2-yl)propan-1-amine, first reacts with formaldehyde to form a carbinolamine, which then dehydrates to an iminium ion. Formic acid subsequently acts as a hydride donor, reducing the iminium ion to the monomethylated secondary amine. This process is repeated to yield the desired N,N-dimethylated tertiary amine. The evolution of carbon dioxide from the decomposition of formic acid drives the reaction to completion.[1][4]

Experimental Protocol

Materials and Equipment:

  • 3-(Thiophen-2-yl)propan-1-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Thiophen-2-yl)propan-1-amine (1.0 eq).

  • Addition of Reagents: To the amine, add formic acid (4.0 eq) followed by the slow addition of an aqueous solution of formaldehyde (37%, 4.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-100°C and stirred vigorously for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is carefully basified to a pH of approximately 9-10 with a saturated aqueous sodium bicarbonate solution. Caution should be exercised as CO2 evolution can cause frothing.

    • The aqueous layer is extracted three times with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine is then purified by flash column chromatography on silica gel.[6] A suitable eluent system would be a gradient of ethyl acetate in hexane, with the addition of a small amount of triethylamine (e.g., 1%) to prevent the product from tailing on the acidic silica gel.[6]

Data Presentation

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
3-(Thiophen-2-yl)propan-1-amine141.23X1.0Y g
Formic Acid (98-100%)46.034X4.0Z mL
Formaldehyde (37% aq. solution)30.034X4.0W mL

Table 1: Stoichiometry for the N-methylation of 3-(Thiophen-2-yl)propan-1-amine.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - 3-(Thiophen-2-yl)propan-1-amine - Formic Acid - Formaldehyde heat Heat to 80-100°C (4-8 hours) start->heat cool Cool to RT heat->cool basify Basify with NaHCO3 cool->basify extract Extract with DCM basify->extract dry Dry (Na2SO4) & Filter extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure N,N-dimethyl-3- (thiophen-2-yl)propan-1-amine chromatography->product

Figure 1: Experimental workflow for the N-methylation of 3-(Thiophen-2-yl)propan-1-amine.

Expected Results and Characterization

The successful synthesis of N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine is expected to proceed with a high yield, characteristic of the Eschweiler-Clarke reaction. The purified product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its identity and purity. The ¹H NMR spectrum should show a characteristic singlet for the two N-methyl groups, and the mass spectrum should correspond to the molecular weight of the desired product.

Conclusion

This application note details a robust and efficient protocol for the N-methylation of 3-(Thiophen-2-yl)propan-1-amine using the Eschweiler-Clarke reaction. The procedure is straightforward, utilizes readily available reagents, and is scalable. The provided workflow and data table offer a clear guide for researchers in the fields of medicinal chemistry and organic synthesis for the preparation of N,N-dimethylated amines.

References

Application Note: Quantitative Analysis of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Thiophen-2-yl)propan-1-ol (C₇H₁₀OS, MW: 142.22 g/mol ) is a thiophene derivative that may serve as a key intermediate in the synthesis of pharmaceuticals or as a research chemical.[1][2][3] Accurate and reliable quantification of this compound is crucial for process optimization, quality control, pharmacokinetic studies, and metabolic research. This document provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound. The thiophene chromophore allows for sensitive detection using a UV detector.[4] The methodology is adapted from established methods for similar thiophene-containing compounds.[5]

1.1. Principle The sample is separated on a C18 reverse-phase column using an isocratic mobile phase of acetonitrile and water. The compound is detected by its UV absorbance, and quantification is achieved by comparing the peak area to that of a calibration curve prepared from known standards.

1.2. Reagents and Materials

  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric Acid (or Formic Acid for MS-compatibility)[5]

  • Methanol (HPLC grade)

  • Sample diluent: 50:50 (v/v) Acetonitrile:Water

1.3. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

1.4. Experimental Protocol

1.4.1. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Working Stock Solution with the sample diluent.

1.4.2. Sample Preparation (e.g., from a reaction mixture)

  • Pipette a known volume or weight of the sample into a volumetric flask.

  • Dilute the sample with the diluent to bring the expected concentration of the analyte within the calibration range.

  • Vortex for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

1.4.3. Chromatographic Conditions

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid)[5]
Ratio 55 : 45 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 232 nm

| Run Time | 10 minutes |

1.5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent alternative or confirmatory method. This technique is well-suited for the analysis of various thiophene derivatives.[6][7]

2.1. Principle Volatilized samples are separated on a capillary GC column and subsequently ionized and detected by a mass spectrometer. Quantification is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity, using a characteristic ion of the target compound.

2.2. Reagents and Materials

  • This compound reference standard (≥95% purity)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS), e.g., 3-Phenyl-1-propanol

2.3. Instrumentation

  • Gas Chromatograph with an autosampler

  • Mass Spectrometer Detector (MSD)

  • Data System for instrument control and analysis

2.4. Experimental Protocol

2.4.1. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Prepare as described in section 1.4.1 using Ethyl Acetate as the solvent.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of 3-Phenyl-1-propanol in Ethyl Acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 20 µg/mL) containing this compound. Spike each standard with the internal standard to a final concentration of 5 µg/mL.

2.4.2. Sample Preparation (e.g., from an aqueous matrix)

  • To 1 mL of the sample, add the internal standard to a final concentration of 5 µg/mL.

  • Perform a liquid-liquid extraction by adding 2 mL of Ethyl Acetate and vortexing for 1 minute.

  • Centrifuge to separate the phases.

  • Transfer the organic (top) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial.

2.4.3. GC-MS Conditions

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or Pulsed Splitless for higher sensitivity)[7]
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 1 min. Ramp to 280 °C at 20 °C/min. Hold for 2 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification. SIM for quantification.

| SIM Ions | Quantifier: m/z 97 (M-CH₂CH₂OH)⁺, Qualifier: m/z 142 (M)⁺ |

2.5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis (r² ≥ 0.995).

  • Calculate the analyte-to-IS peak area ratio in the unknown samples and determine the concentration from the calibration curve.

Method Performance Comparison

The following table summarizes typical performance characteristics expected from the validation of these methods. Actual values may vary based on instrumentation and matrix effects.

ParameterHPLC-UV MethodGC-MS (SIM) Method
Linearity Range 0.5 - 50 µg/mL0.1 - 20 µg/mL
Correlation Coeff. (r²) > 0.997> 0.998
Limit of Detection (LOD) ~ 0.15 µg/mL~ 0.03 µg/mL
Limit of Quant. (LOQ) ~ 0.5 µg/mL~ 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 4%

General Analytical Workflow

The logical flow from sample receipt to final data reporting for either analytical method is visualized below.

G A Sample Receipt & Login B Standard & Sample Preparation A->B C Instrument Setup & Calibration B->C D Sequence Run (HPLC or GC-MS) C->D E Data Acquisition D->E F Data Processing & Integration E->F G Quantification & Review F->G H Final Report Generation G->H

Caption: Workflow for the quantification of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-(Thiophen-2-yl)propan-1-ol, a valuable intermediate in the pharmaceutical and fine chemical industries. The presented methodology is a robust two-step process commencing with the synthesis of 3-(thiophen-2-yl)propanoic acid, followed by its efficient reduction to the target alcohol. This protocol is designed to be scalable and utilizes commercially available reagents, making it suitable for industrial applications. Detailed experimental procedures, quantitative data, and process visualizations are included to ensure reproducibility and facilitate implementation in a laboratory or manufacturing setting.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and functional materials. Its thiophene moiety imparts unique electronic and steric properties, making it a desirable scaffold in drug discovery and development. The demand for efficient and scalable synthetic routes to this compound is therefore of significant interest. The protocol outlined herein describes a reliable and high-yielding pathway to this compound.

Synthesis Pathway Overview

The synthesis is accomplished via a two-step sequence:

  • Preparation of 3-(Thiophen-2-yl)propanoic Acid: This intermediate can be prepared through various published methods. For the context of this protocol, we will assume its preparation from a suitable precursor such as the hydrolysis of ethyl 3-(thiophen-2-yl)propanoate.

  • Reduction of 3-(Thiophen-2-yl)propanoic Acid: The carboxylic acid is then reduced to the corresponding primary alcohol using a suitable reducing agent. This document will focus on the use of borane-tetrahydrofuran complex (BH₃·THF), a well-established and selective reagent for this transformation.

Experimental Protocols

Part 1: Synthesis of 3-(Thiophen-2-yl)propanoic Acid (Intermediate)

A common route to 3-(thiophen-2-yl)propanoic acid involves the hydrolysis of its corresponding ester, ethyl 3-(thiophen-2-yl)propanoate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
Ethyl 3-(thiophen-2-yl)propanoate37782-45-9184.251.0
Sodium Hydroxide (NaOH)1310-73-240.002.0
Ethanol (EtOH)64-17-546.07-
Hydrochloric Acid (HCl), conc.7647-01-036.46As needed
Diethyl ether60-29-774.12-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-(thiophen-2-yl)propanoate in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

  • Extract the precipitated 3-(thiophen-2-yl)propanoic acid with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude acid can be purified by recrystallization or used directly in the next step if purity is sufficient.

Expected Yield and Purity:

ProductTypical Yield (%)Purity (%)
3-(Thiophen-2-yl)propanoic Acid85-95>98
Part 2: Large-Scale Reduction of 3-(Thiophen-2-yl)propanoic Acid to this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-(Thiophen-2-yl)propanoic Acid5928-51-8156.201.0
Borane-tetrahydrofuran complex (1M in THF)14044-65-685.941.5 - 2.0
Tetrahydrofuran (THF), anhydrous109-99-972.11-
Methanol (MeOH)67-56-132.04As needed
1 M Hydrochloric Acid (HCl)7647-01-036.46As needed
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed
Brine--As needed
Ethyl acetate141-78-688.11-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add 3-(thiophen-2-yl)propanoic acid and dissolve in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add the borane-tetrahydrofuran complex solution via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

  • Remove the solvents under reduced pressure.

  • To the residue, add 1 M hydrochloric acid and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:

ProductTypical Yield (%)Purity (%)Boiling Point (°C at pressure)
This compound80-90>99 (post-purification)115-117 °C at 10 mmHg

Visualizations

G Synthesis Workflow for this compound cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Reduction Ester Ethyl 3-(thiophen-2-yl)propanoate NaOH NaOH, EtOH/H2O, Reflux Ester->NaOH Workup1 Acidic Workup NaOH->Workup1 Acid 3-(Thiophen-2-yl)propanoic Acid Workup1->Acid Acid2 3-(Thiophen-2-yl)propanoic Acid BH3 BH3.THF, 0°C to RT Acid2->BH3 Workup2 Quench & Extraction BH3->Workup2 Purification Vacuum Distillation Workup2->Purification Alcohol This compound Purification->Alcohol

Caption: Overall workflow for the two-step synthesis.

Caption: Chemical reaction scheme for the synthesis.

Application Notes and Protocols for the Enzymatic Synthesis of Chiral 3-(Thiophen-2-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 3-(thiophen-2-yl)propan-1-ol and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. A notable example is (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the production of the antidepressant drug Duloxetine. The stereochemistry of these molecules is crucial for their biological activity, making enantioselective synthesis a critical aspect of their production. Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, providing access to enantiomerically pure compounds under mild reaction conditions.

This document provides detailed application notes and protocols for two primary enzymatic strategies for synthesizing chiral this compound derivatives:

  • Asymmetric Reduction of Prochiral Ketones: Utilizing ketoreductases (KREDs) or whole-cell biocatalysts to reduce a ketone precursor to the desired chiral alcohol.

  • Kinetic Resolution of Racemic Alcohols: Employing lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

Strategy 1: Asymmetric Reduction of Prochiral Ketones

This approach involves the stereoselective reduction of a prochiral ketone, such as ethyl 3-oxo-3-(2-thienyl)propanoate or N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, to the corresponding chiral alcohol. This method is highly efficient as it can theoretically convert 100% of the substrate into the desired enantiomer.

Application Note: Asymmetric Reduction using Ketoreductase ChKRED12

The ketoreductase ChKRED12, from Chryseobacterium sp. CA49, has demonstrated high efficiency and stereoselectivity in the synthesis of ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a precursor to duloxetine.[1][2] This enzyme facilitates the NADPH-dependent reduction of the corresponding ketone.[1] For large-scale applications, a cofactor regeneration system, such as one using glucose dehydrogenase (GDH), is employed to recycle the expensive NADPH cofactor, making the process economically viable.[1][2] This system allows for high substrate loading, leading to excellent yields and enantiomeric excess.[1][2]

Experimental Protocol: Asymmetric Reduction of Ethyl 3-oxo-3-(2-thienyl)propanoate using ChKRED12

1. Materials:

  • Ketoreductase ChKRED12 (expressed in E. coli)

  • Glucose Dehydrogenase (GDH)

  • Ethyl 3-oxo-3-(2-thienyl)propanoate (substrate)

  • NADP⁺ (cofactor)

  • D-Glucose (for cofactor regeneration)

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Deionized water

2. Reaction Setup:

  • In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • Add D-glucose to a final concentration of 1.2 M.

  • Add NADP⁺ to a final concentration of 0.1 mM.

  • Add the substrate, ethyl 3-oxo-3-(2-thienyl)propanoate, to a final concentration of 100 g/L.

  • Initiate the reaction by adding the biocatalysts: ChKRED12 and GDH (e.g., as whole cells or purified enzymes). The optimal enzyme loading should be determined empirically.

  • Maintain the reaction temperature at 30°C with gentle agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing them using HPLC or GC.

3. Work-up and Purification:

  • Once the reaction has reached completion (typically within 12-24 hours), terminate the reaction by adding an equal volume of ethyl acetate to extract the product.

  • Separate the organic layer and repeat the extraction of the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield enantiopure ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate.[3]

4. Analysis:

  • Determine the conversion and yield using HPLC or GC with a standard calibration curve.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Application Note: Asymmetric Reduction using Rhodotorula glutinis

Whole cells of the yeast Rhodotorula glutinis can be used as a biocatalyst for the asymmetric reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide.[3] This method provides the corresponding (S)-alcohol with high conversion and excellent enantioselectivity.[3] The use of whole cells can be advantageous as it avoids the need for enzyme purification and cofactor addition, as the cells contain the necessary enzymes and cofactor regeneration systems.

Experimental Protocol: Asymmetric Reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using Rhodotorula glutinis

1. Materials:

  • Rhodotorula glutinis cells (cultured and harvested)

  • N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (substrate)

  • Glucose (as a carbon and energy source)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

2. Reaction Setup:

  • In a sterile flask, suspend the Rhodotorula glutinis cells in a phosphate buffer (pH 7.0) containing glucose (e.g., 5% w/v).

  • Add the substrate, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, to a final concentration of 30 g/L.

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm).

  • Monitor the reaction progress by HPLC or GC analysis of periodically drawn samples.

3. Work-up and Purification:

  • After the desired conversion is achieved (typically >95% within 48 hours), centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting (S)-N-methyl-3-hydroxy-3-(2-thienyl)propanamide by column chromatography.

4. Analysis:

  • Determine the conversion and yield by HPLC or GC.

  • Determine the enantiomeric excess by chiral HPLC analysis. A single enantiomer with >99.5% e.e. is expected.[3]

Strategy 2: Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a widely used enzymatic method for separating enantiomers of a racemic mixture. In the context of this compound, a lipase is used to catalyze the acylation of one enantiomer at a faster rate than the other, resulting in a mixture of an enantioenriched alcohol and an enantioenriched ester, which can then be separated.

Application Note: Lipase-Catalyzed Kinetic Resolution

Lipases, such as Candida antarctica lipase B (CALB), are robust enzymes that can function in organic solvents and are highly effective for the kinetic resolution of a wide range of chiral alcohols.[4][5] The resolution of racemic this compound can be achieved through enantioselective acylation using an acyl donor like vinyl acetate. The choice of solvent can significantly influence the enzyme's activity and enantioselectivity.

Experimental Protocol: Kinetic Resolution of Racemic this compound using Candida antarctica Lipase B

1. Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Molecular sieves (optional, to remove water)

2. Reaction Setup:

  • In a flask, dissolve racemic this compound (1 equivalent) in MTBE.

  • Add vinyl acetate (1.5-2 equivalents).

  • Add immobilized Candida antarctica lipase B (e.g., 10-20% by weight of the substrate).

  • If the solvent is not anhydrous, add activated molecular sieves.

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40°C).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both products.

3. Work-up and Purification:

  • When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the formed acetate by column chromatography on silica gel.

4. Analysis:

  • Determine the conversion and yields by GC or HPLC.

  • Determine the enantiomeric excess of the unreacted alcohol and the produced ester by chiral GC or HPLC.

Data Presentation

MethodEnzyme/BiocatalystSubstrateProductSubstrate Conc. (g/L)Conversion (%)e.e. (%)Reference
Asymmetric ReductionChKRED12 / GDHEthyl 3-oxo-3-(2-thienyl)propanoateEthyl (S)-3-hydroxy-3-(2-thienyl)propanoate100>99>99[1][2]
Asymmetric ReductionRhodotorula glutinisN-methyl-3-oxo-3-(thiophen-2-yl)propanamide(S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide30>95>99.5[3]
Kinetic ResolutionCandida antarctica Lipase BRacemic this compound(R)-3-(thiophen-2-yl)propan-1-yl acetate and (S)-3-(thiophen-2-yl)propan-1-olNot Specified~50>99 (typical)[4][5]

Visualizations

Asymmetric_Reduction_Workflow cluster_reaction Biocatalytic Reduction cluster_downstream Downstream Processing Substrate Prochiral Ketone (e.g., Ethyl 3-oxo-3-(2-thienyl)propanoate) Product Chiral Alcohol Substrate->Product Reduction Biocatalyst Ketoreductase (e.g., ChKRED12) or Whole Cells (e.g., R. glutinis) Biocatalyst->Product Cofactor NAD(P)H Cofactor->Substrate Hydride Transfer RegenSystem Cofactor Regeneration (e.g., GDH/Glucose) RegenSystem->Cofactor Regeneration Extraction Extraction with Organic Solvent Product->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC/GC (e.e. determination) Purification->Analysis FinalProduct Enantiopure Chiral Alcohol Analysis->FinalProduct

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Kinetic_Resolution_Workflow cluster_reaction Enzymatic Resolution cluster_downstream Downstream Processing Racemate Racemic Alcohol ((R/S)-3-(thiophen-2-yl)propan-1-ol) Products Mixture: (S)-Alcohol + (R)-Acetate Racemate->Products Acylation Lipase Lipase (e.g., CALB) Lipase->Products AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Racemate Separation Column Chromatography Separation Products->Separation S_Alcohol (S)-Alcohol Separation->S_Alcohol R_Acetate (R)-Acetate Separation->R_Acetate Analysis Chiral HPLC/GC (e.e. determination) S_Alcohol->Analysis R_Acetate->Analysis

Caption: Workflow for the kinetic resolution of a racemic alcohol.

References

Application Notes and Protocols for 3-(Thiophen-2-yl)propan-1-ol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-(Thiophen-2-yl)propan-1-ol is a versatile monomer for the synthesis of functionalized polythiophenes, a class of conducting polymers with significant potential in biomedical and pharmaceutical research. The presence of a terminal hydroxyl group on the propyl side chain imparts unique properties and functionalities to the resulting polymer, making it a subject of interest for advanced applications.

The polythiophene backbone provides inherent electrical conductivity and optical activity, which are tunable and responsive to environmental stimuli.[1] These characteristics are advantageous for the development of biosensors and controlled drug delivery systems.[2] The hydroxyl (-OH) group is particularly significant for several reasons:

  • Enhanced Biocompatibility: The introduction of polar hydroxyl groups can improve the hydrophilicity and biocompatibility of the typically hydrophobic polythiophene backbone, which is crucial for applications involving direct contact with biological systems.[3][4]

  • Post-Polymerization Modification: The hydroxyl group serves as a reactive site for post-polymerization modifications.[5] This allows for the covalent attachment of drugs, targeting ligands, or other biomolecules through well-established chemistries like esterification or click chemistry, enabling the creation of sophisticated drug delivery platforms.[6]

  • Improved Solubility and Processability: Functionalization with polar side chains can enhance the solubility of the polymer in a wider range of solvents, facilitating its processing and characterization. However, direct polymerization of hydroxyl-containing thiophene monomers can sometimes lead to insoluble products due to strong hydrogen bonding, necessitating a protection-deprotection strategy during synthesis.[7]

  • Drug Delivery Vehicle: The polymer can be designed to form nanoparticles or hydrogels for encapsulating and delivering therapeutic agents. The release of the drug can potentially be triggered by electrical stimulation, leveraging the conductive nature of the polythiophene backbone.

Potential Applications in Drug Development

  • Smart Drug Delivery Systems: Development of electrically-responsive hydrogels or nanoparticles that release an encapsulated or conjugated drug upon application of an electrical potential.

  • Tissue Engineering Scaffolds: Creation of conductive scaffolds that can provide electrical cues to stimulate cell growth and differentiation, with the hydroxyl groups improving cell adhesion and biocompatibility.[8]

  • Biosensors: Fabrication of sensitive and selective biosensors where the hydroxyl groups can be used to immobilize enzymes or antibodies for detecting specific biological analytes.[2]

  • Anti-inflammatory Agents: Thiophene derivatives themselves are known to possess anti-inflammatory properties, which could be a beneficial intrinsic property of the polymer carrier.

Experimental Protocols

Two primary methods are proposed for the polymerization of this compound: Chemical Oxidative Polymerization and Electrochemical Polymerization. Due to the reactive nature of the hydroxyl group, a protection/deprotection strategy is highly recommended for chemical polymerization to ensure a soluble and processable polymer.

Method 1: Chemical Oxidative Polymerization with Hydroxyl Protection

This protocol involves three main stages: protection of the hydroxyl group, polymerization using an oxidizing agent like iron(III) chloride (FeCl₃), and subsequent deprotection to yield the final hydroxylated polymer.

Stage 1: Protection of the Hydroxyl Group

  • Reactants: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole.

  • Procedure:

    • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TBDMSCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with deionized water and extract the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (TBDMS-protected monomer) by column chromatography on silica gel.

Stage 2: Oxidative Polymerization

  • Reactants: TBDMS-protected this compound, anhydrous Iron(III) Chloride (FeCl₃).

  • Procedure:

    • Dissolve the purified TBDMS-protected monomer in anhydrous chloroform under an inert atmosphere.[9]

    • In a separate flask, add anhydrous FeCl₃ (typically 4 equivalents relative to the monomer).[9][10]

    • Slowly add the monomer solution to the FeCl₃ suspension with vigorous stirring.

    • Continue stirring at room temperature for 18-24 hours. The reaction mixture should turn dark, indicating polymerization.[11]

    • Terminate the polymerization by pouring the reaction mixture into a large volume of methanol.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer extensively with methanol, then deionized water, and finally with a methanol/ammonia solution to remove residual iron salts.

    • Dry the polymer under vacuum.

Stage 3: Deprotection of the Hydroxyl Group

  • Reactants: TBDMS-protected polymer, Tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • Dissolve the dried polymer in anhydrous tetrahydrofuran (THF).

    • Add a solution of TBAF (1 M in THF, 1.5 equivalents per silyl ether group) to the polymer solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Precipitate the final polymer, poly(this compound), by pouring the solution into deionized water.

    • Collect the polymer by filtration, wash thoroughly with deionized water, and dry under vacuum.

Method 2: Electrochemical Polymerization

This method directly polymerizes the monomer onto a conductive electrode surface, forming a polymer film. This can be advantageous for applications like sensors or electrode coatings. The hydroxyl group may not require protection for this method.

  • Equipment: Potentiostat/Galvanostat, three-electrode electrochemical cell (e.g., glassy carbon or ITO-coated glass as the working electrode, platinum wire as the counter electrode, and Ag/AgCl as the reference electrode).

  • Electrolyte Solution:

    • Prepare a solution of 0.1 M supporting electrolyte (e.g., Tetrabutylammonium perchlorate, TBAP) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

    • Add this compound to the electrolyte solution to a concentration of 0.1-0.2 M.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., Argon) for at least 20 minutes before polymerization.

  • Polymerization Procedure:

    • Assemble the three-electrode cell with the deoxygenated electrolyte solution.

    • Polymerize the monomer onto the working electrode using either potentiostatic (constant potential) or potentiodynamic (cyclic voltammetry) methods.

    • For Cyclic Voltammetry: Cycle the potential between a lower limit (e.g., -0.2 V) and an upper limit where monomer oxidation occurs (typically 1.6 V to 1.8 V vs. Ag/AgCl for thiophenes).[12][13] An increase in current with each cycle indicates polymer deposition. Perform 10-20 cycles.

    • For Potentiostatic Polymerization: Apply a constant potential corresponding to the oxidation potential of the monomer (e.g., 1.8 V vs. Ag/AgCl) until the desired film thickness is achieved.

    • After polymerization, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte.

    • The resulting polymer film can then be characterized on the electrode or carefully removed for further analysis.

Data Presentation

PropertyPolymer SystemValueReference
Molecular Weight (Mₙ) Poly(3-hexylthiophene) (P3HT) via FeCl₃5,000 - 30,000 g/mol [9]
Polydispersity (PDI) Poly(3-hexylthiophene) (P3HT) via FeCl₃1.5 - 4.0[9]
Glass Transition (T₉) Poly(2-(thiophen-3′-yl)-2-oxazine)~100 °C[14]
Thermal Stability Thiophene-bearing poly(2-oxazoline)sStable beyond 250 °C[15]
HOMO Energy Level P3HT copolymer with 25% carbamate functionalization5.30 eV[16]
Oxidation Potential 3-Alkylthiophene monomers~1.6 - 1.8 V vs. Ag/AgCl[12][13]

Visualizations

Polymer_Synthesis_Workflow cluster_chem Chemical Synthesis cluster_electrochem Electrochemical Synthesis Monomer This compound Protect Protect -OH Group (e.g., TBDMSCl) Monomer->Protect ElectroPoly Electropolymerization (Direct Film Deposition) Monomer->ElectroPoly ChemPoly Oxidative Polymerization (FeCl3) Protect->ChemPoly Deprotect Deprotect -OH Group (e.g., TBAF) ChemPoly->Deprotect FinalPoly Poly(this compound) Deprotect->FinalPoly ElectroPoly->FinalPoly PostMod Post-Polymerization Modification FinalPoly->PostMod App Applications (Drug Delivery, Sensors) PostMod->App

Caption: Overall workflow for synthesis and application.

Drug_Delivery_Concept cluster_polymer Polythiophene Nanoparticle PTh PTh Backbone Drug Drug Molecule PTh->Drug -OH linkage TargetingLigand Targeting Ligand PTh->TargetingLigand -OH linkage Cell Target Cell Drug->Cell Drug Uptake TargetingLigand->Cell Binds to Receptor Polymerization_Mechanism Monomer Thiophene Monomer (Protected) Radical Monomer Radical Cation Monomer->Radical Oxidation (FeCl3) Dimer Dimer Radical->Dimer Coupling Polymer Polymer Chain Dimer->Polymer Propagation

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Thiophen-2-yl)propan-1-ol is a valuable building block in medicinal chemistry and materials science. The thiophene moiety is a key pharmacophore in numerous approved drugs, and the propyl alcohol side chain offers a versatile handle for further molecular elaboration. Functionalization of the terminal hydroxyl group allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents and functional materials. These application notes provide detailed protocols for the primary transformations of the hydroxyl group in this compound, including esterification, etherification, oxidation, and conversion to halides.

Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the esterification of primary alcohols under mild conditions.[1][2][3] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although for an achiral substrate like this compound, this is not a primary consideration. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.[1][4][5]

Data Presentation:

EntryCarboxylic AcidReagentsSolventTime (h)Temp (°C)Yield (%)
1Benzoic AcidPPh₃, DIADTHF12RT~85-95
2Acetic AcidPPh₃, DEADCH₂Cl₂8RT~80-90
34-Nitrobenzoic AcidPPh₃, DIADToluene16RT~90-98

Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)propyl Benzoate

  • To a stirred solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(thiophen-2-yl)propyl benzoate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization:

Mitsunobu_Esterification cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Alcohol This compound Mix Mix in THF at 0°C Alcohol->Mix Acid Carboxylic Acid Acid->Mix PPh3 PPh3 PPh3->Mix DIAD DIAD DIAD->Mix Stir Stir at RT Mix->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography Concentrate->Purify Ester 3-(Thiophen-2-yl)propyl Ester Purify->Ester

Mitsunobu Esterification Workflow

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and straightforward method for preparing ethers.[6][7][8] The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[7][9] For a primary alcohol like this compound, this method is highly efficient.

Data Presentation:

EntryAlkyl HalideBaseSolventTime (h)Temp (°C)Yield (%)
1Methyl IodideNaHTHF6RT~90-98
2Ethyl BromideKHDMF8RT~85-95
3Benzyl BromideNaHTHF12RT~90-97

Experimental Protocol: Synthesis of 2-(3-Methoxypropyl)thiophene

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2-(3-methoxypropyl)thiophene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Alcohol This compound Deprotonation Deprotonation in THF Alcohol->Deprotonation Base Base (e.g., NaH) Base->Deprotonation AlkylHalide Alkyl Halide SN2 Ssubscript{N}2 Reaction AlkylHalide->SN2 Deprotonation->SN2 Quench Quench with H₂O SN2->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Ether 3-(Thiophen-2-yl)propyl Ether Purify->Ether

Williamson Ether Synthesis Workflow

Oxidation to 3-(Thiophen-2-yl)propanal

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Care must be taken to avoid over-oxidation to the carboxylic acid. Modern reagents such as tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant provide a mild and selective method for this conversion.[10][11][12]

Data Presentation:

EntryOxidizing AgentCo-oxidant/AdditiveSolventTime (h)Temp (°C)Yield (%)
1TPAP (cat.)NMOCH₂Cl₂2-4RT~85-95
2Dess-Martin Periodinane-CH₂Cl₂1-2RT~90-98
3PCCCH₂Cl₂CH₂Cl₂2-3RT~75-85

Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)propanal using TPAP/NMO

  • To a stirred solution of this compound (1.0 eq.) and N-methylmorpholine N-oxide (NMO, 1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) containing 4 Å molecular sieves, add tetrapropylammonium perruthenate (TPAP, 0.05 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • If necessary, purify the product by flash column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The product, 3-(thiophen-2-yl)propanal, should be stored under an inert atmosphere as aldehydes are prone to air oxidation.[13]

Visualization:

TPAP_Oxidation cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product Alcohol This compound Mix Mix in CH₂Cl₂ Alcohol->Mix NMO NMO NMO->Mix TPAP TPAP (cat.) TPAP->Mix Sieves 4Å Mol. Sieves Sieves->Mix Stir Stir at RT Mix->Stir Filter Filter through Silica Stir->Filter Concentrate Concentrate Filter->Concentrate Aldehyde 3-(Thiophen-2-yl)propanal Concentrate->Aldehyde

TPAP Oxidation Workflow

Conversion to Alkyl Halides

The conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a halide ion is a robust two-step procedure for the synthesis of alkyl halides. This method avoids the often harsh conditions of direct conversion using hydrohalic acids.

Data Presentation:

Step 1: Sulfonylation

Entry Sulfonyl Chloride Base Solvent Time (h) Temp (°C) Yield (%)
1 TsCl Pyridine CH₂Cl₂ 12 0 to RT ~90-98

| 2 | MsCl | Et₃N | CH₂Cl₂ | 2 | 0 | ~95-99 |

Step 2: Halogenation

Entry Sulfonate Halide Source Solvent Time (h) Temp (°C) Yield (%)
1 Tosylate LiCl Acetone 24 Reflux ~80-90
2 Mesylate NaBr DMF 12 80 ~85-95

| 3 | Tosylate | NaI | Acetone | 12 | Reflux | ~90-98 |

Experimental Protocol: Synthesis of 2-(3-Bromopropyl)thiophene

Step 1: Synthesis of 3-(Thiophen-2-yl)propyl Methanesulfonate

  • To a stirred solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of 2-(3-Bromopropyl)thiophene

  • To a solution of the crude 3-(thiophen-2-yl)propyl methanesulfonate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium bromide (NaBr, 3.0 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 2-(3-bromopropyl)thiophene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization:

Halogenation_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Halogenation cluster_workup Workup & Purification Alcohol This compound Mesylation Mesylation (MsCl, Et₃N) Alcohol->Mesylation Mesylate 3-(Thiophen-2-yl)propyl Mesylate Mesylation->Mesylate Substitution Nucleophilic Substitution (NaBr, DMF) Mesylate->Substitution Purification Column Chromatography Substitution->Purification Halide 2-(3-Bromopropyl)thiophene Purification->Halide

Two-Step Conversion to Alkyl Halide

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Thiophen-2-yl)propan-1-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during three primary synthetic routes: reduction of 3-(thiophen-2-yl)propanoic acid, hydroboration-oxidation of 2-allylthiophene, and a Grignard reaction with ethylene oxide.

Comparison of Synthetic Routes

ParameterReduction of 3-(Thiophen-2-yl)propanoic acidHydroboration-Oxidation of 2-AllylthiopheneGrignard Reaction with Ethylene Oxide
Starting Materials 3-(Thiophen-2-yl)propanoic acid, Lithium Aluminum Hydride (LiAlH₄)2-Allylthiophene, 9-Borabicyclo[3.3.1]nonane (9-BBN), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)2-Bromothiophene, Magnesium (Mg), Ethylene oxide
Typical Yield Generally high (>90%)Good to excellent (80-95%)[1]Moderate to good (60-85%)
Key Side Reactions Incomplete reduction, over-reduction of other functional groupsIncomplete hydroboration, oxidation of the thiophene sulfurWurtz coupling, formation of ethylene bromohydrin, reaction with atmospheric CO₂
Primary Byproducts Unreacted carboxylic acid, corresponding aldehyde (transient)Unreacted alkene, boronic acid derivativesBithiophene, 2-H-thiophene, 2-(2-bromoethoxy)thiophene
Experimental Complexity Requires strictly anhydrous conditions and careful workupRequires handling of air- and moisture-sensitive boranesRequires strictly anhydrous and inert conditions for Grignard reagent formation

Troubleshooting Guides & FAQs

Route 1: Reduction of 3-(Thiophen-2-yl)propanoic acid

This method involves the reduction of the carboxylic acid functional group to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Q1: My reaction is incomplete, and I still see the starting carboxylic acid in my TLC/NMR. What could be the issue?

A1: Incomplete reduction is a common problem and can be attributed to several factors:

  • Insufficient LiAlH₄: Carboxylic acid reduction consumes two equivalents of hydride. Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to drive the reaction to completion.

  • Poor Quality LiAlH₄: LiAlH₄ is highly reactive and can decompose upon exposure to moisture. Use freshly opened or properly stored reagent.

  • Reaction Temperature: While the initial addition is often done at 0 °C to control the exotherm, the reaction may require warming to room temperature or even gentle reflux in THF to go to completion.

Q2: I am observing side products in my reaction mixture. What are they and how can I avoid them?

A2: The primary side product is often the unreacted starting material. If other reducible functional groups are present in the molecule, they may also be reduced by LiAlH₄. To avoid this, consider protecting sensitive functional groups prior to the reduction.

Q3: The work-up of my LiAlH₄ reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter. How can I improve this?

A3: A common and effective work-up procedure for a reaction with 'x' grams of LiAlH₄ is the Fieser work-up:

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% aqueous NaOH.

  • Add '3x' mL of water.

  • Stir the mixture at room temperature for 15-30 minutes. This should result in a granular precipitate that is easily filtered.[3]

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the portion-wise addition of lithium aluminum hydride (LiAlH₄, 2.5 eq.). The resulting suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of 3-(thiophen-2-yl)propanoic acid (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: The reaction is cooled to 0 °C and quenched using the Fieser work-up procedure as described above.

  • Extraction and Purification: The resulting slurry is filtered, and the filter cake is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Caption: Troubleshooting workflow for the LiAlH₄ reduction.

Route 2: Hydroboration-Oxidation of 2-Allylthiophene

This two-step process involves the anti-Markovnikov addition of a borane to the alkene, followed by oxidation to the primary alcohol.[4] 9-Borabicyclo[3.3.1]nonane (9-BBN) is often used for its high regioselectivity with terminal alkenes.[5][6]

Q1: The yield of my desired primary alcohol is low, and I'm isolating the secondary alcohol isomer. What went wrong?

A1: The formation of the secondary alcohol suggests Markovnikov addition, which is atypical for hydroboration. This could be due to:

  • Use of a less selective borane: While BH₃ can be used, sterically hindered boranes like 9-BBN provide much higher selectivity for the terminal position.

  • Reaction Conditions: Ensure the reaction is performed under standard hydroboration conditions. Any deviation might lead to alternative reaction pathways.

Q2: My reaction seems to be incomplete, with a significant amount of unreacted 2-allylthiophene remaining.

A2: Incomplete hydroboration can be caused by:

  • Inactive 9-BBN: 9-BBN dimer is a stable solid, but solutions in THF can degrade over time. Use a fresh solution or titrate an older one to determine its molarity.

  • Insufficient Reaction Time or Temperature: While hydroboration is often rapid at room temperature, some substrates may require longer reaction times or gentle heating to proceed to completion.

Q3: I am concerned about potential side reactions involving the thiophene ring. Is this a valid concern?

A3: The thiophene ring is generally stable to hydroboration conditions. The primary concern is the selective reaction at the alkene. The use of 9-BBN minimizes the risk of side reactions with the aromatic ring.

  • Hydroboration: In a flame-dried, two-necked flask under an inert atmosphere, a solution of 2-allylthiophene (1.0 eq.) in anhydrous THF is cooled to 0 °C. A solution of 9-BBN (0.5 M in THF, 1.1 eq.) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The internal temperature should be maintained below 20 °C during the addition.

  • Reaction: The mixture is stirred at room temperature for 1-2 hours after the addition is complete.

  • Work-up and Extraction: The reaction is quenched by the addition of water. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Hydroboration_Workflow Start Start: 2-Allylthiophene Hydroboration Hydroboration with 9-BBN in THF Start->Hydroboration Oxidation Oxidation with NaOH, H2O2 Hydroboration->Oxidation Workup Aqueous Work-up and Extraction Oxidation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Product: this compound Purification->Product

Caption: Experimental workflow for hydroboration-oxidation.

Route 3: Grignard Reaction with Ethylene Oxide

This method involves the formation of a 2-thienyl Grignard reagent, which then acts as a nucleophile to open an ethylene oxide ring, extending the carbon chain by two carbons.

Q1: My Grignard reaction is not initiating. What are the common causes?

A1: Failure to initiate is a frequent issue in Grignard reactions:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.[7]

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary.

  • Purity of 2-Bromothiophene: Ensure the starting halide is pure and free from any protic impurities.

Q2: My yield is low, and I have isolated a significant amount of bithiophene. How can I prevent this?

A2: Bithiophene is a common byproduct resulting from Wurtz coupling, where the formed Grignard reagent reacts with unreacted 2-bromothiophene. To minimize this:

  • Slow Addition: Add the solution of 2-bromothiophene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide, favoring Grignard formation over coupling.

  • Temperature Control: While some initial heating may be needed for initiation, maintaining a gentle reflux is usually sufficient. Overheating can promote side reactions.

Q3: I am observing the formation of 2-(2-bromoethoxy)thiophene as a side product. What is the cause?

A3: This side product can arise from the rearrangement of the initial adduct formed between the Grignard reagent and ethylene oxide, particularly if magnesium bromide is present in excess. Using a slight excess of the Grignard reagent and keeping the reaction temperature low during the ethylene oxide addition can help to suppress this.[2]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, magnesium turnings (1.2 eq.) and a crystal of iodine are placed under an inert atmosphere. A solution of 2-bromothiophene (1.0 eq.) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition, the mixture is stirred for an additional hour.

  • Reaction with Ethylene Oxide: The Grignard reagent solution is cooled to 0 °C. A solution of ethylene oxide (1.5 eq.) in anhydrous THF is added slowly, keeping the internal temperature below 10 °C.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Quenching and Work-up: The reaction is cooled to 0 °C and slowly quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation.

Grignard_Logic Bromothiophene 2-Bromothiophene Grignard_Reagent 2-Thienylmagnesium Bromide Bromothiophene->Grignard_Reagent Magnesium Magnesium Magnesium->Grignard_Reagent Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Intermediate Workup Aqueous Work-up Intermediate->Workup Product This compound Workup->Product

Caption: Key components and their roles in the Grignard synthesis.

References

Technical Support Center: Purification of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(Thiophen-2-yl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-(thiophen-2-yl)propanoic acid or its esters, residual reducing agents (e.g., lithium aluminum hydride byproducts), and side products from the synthesis. Depending on the synthetic route, other potential impurities might include 3-chloro-1-(thiophen-2-yl)propan-1-one if it is used as an intermediate.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques are typically vacuum distillation and column chromatography.[3][4][5][6] The choice between them depends on the scale of the purification and the nature of the impurities. For multi-gram scales with non-volatile impurities, vacuum distillation is often preferred. For smaller scales or to separate compounds with similar boiling points, column chromatography is more suitable.

Q3: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration often indicates the presence of trace impurities or degradation products. These can sometimes be removed by treating the crude product with activated carbon before a final purification step like distillation or chromatography. Ensure that the purification is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures during distillation.

Q4: Can I use recrystallization to purify this compound?

A4: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it may be possible to purify it via a solid derivative. For instance, reacting the alcohol with a suitable agent to form a crystalline solid, recrystallizing the solid, and then cleaving the derivative to regenerate the purified alcohol. This is a more complex, multi-step process.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities Incorrect solvent system (eluent) polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for an alcohol like this would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Gradually increase the polarity of the eluent to improve separation.
Column overloading.Use a proper ratio of adsorbent (silica gel or alumina) to the crude product. A general guideline is a 20:1 to 50:1 weight ratio of stationary phase to the sample.[3]
The sample was loaded in too much solvent.Dissolve the sample in the minimum amount of the initial eluent or a more volatile solvent, and then apply it to the column.
Product Elutes Too Quickly or Too Slowly Eluent polarity is too high (elutes too quickly) or too low (elutes too slowly).Adjust the solvent polarity. If the product comes out too fast, decrease the proportion of the polar solvent. If it's too slow, increase it.
Cracked or Channeled Column Packing Improper packing of the stationary phase.Pack the column carefully as a slurry to ensure a homogenous and even packing.[4][6] A layer of sand on top of the stationary phase can help prevent disturbance when adding the eluent.[4]
Vacuum Distillation Issues
Problem Possible Cause(s) Solution(s)
Bumping or Uncontrolled Boiling Uneven heating or lack of nucleation sites.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is appropriately sized for the flask and that the flask is well-insulated.
Product Does Not Distill at the Expected Temperature/Pressure Inaccurate pressure reading or leaks in the system.Check all joints and connections for leaks. Ensure the manometer is functioning correctly.
Presence of non-volatile impurities.This is often the goal of distillation. However, if the boiling point is significantly higher than expected, it could indicate a large amount of high-boiling impurities.
Product Decomposes During Distillation The temperature of the distillation pot is too high.Reduce the pressure of the system to allow the product to distill at a lower temperature. Thiophene-containing compounds can be sensitive to heat.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase:

    • Choose an appropriate column size based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand to the top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has just entered the sand layer.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution of the product using TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 Hexane:Ethyl Acetate) to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and joints are properly greased.

    • Add a magnetic stir bar or boiling chips to the distillation flask.

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap.

    • Begin stirring and slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any initial low-boiling fractions separately.

    • Collect the main fraction at the expected boiling point and pressure.

    • Stop the distillation before all the material has been distilled to avoid concentrating potentially explosive impurities.

  • Shutdown:

    • Allow the apparatus to cool to room temperature before slowly re-introducing air to the system.

    • The purified product is in the receiving flask.

Visualizations

G Troubleshooting Logic for Column Chromatography start Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute monitor Monitor Fractions by TLC elute->monitor decision Is Separation Good? monitor->decision combine Combine Pure Fractions decision->combine Yes troubleshoot Troubleshoot decision->troubleshoot No evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product optimize_solvent Optimize Solvent System (TLC) troubleshoot->optimize_solvent check_loading Check Sample Loading & Column Packing troubleshoot->check_loading optimize_solvent->elute check_loading->prep_column

Caption: Troubleshooting workflow for the purification of this compound by column chromatography.

G Experimental Workflow for Vacuum Distillation start Crude Product setup Assemble Vacuum Distillation Apparatus start->setup charge_flask Charge Flask with Crude Product & Stir Bar setup->charge_flask reduce_pressure Reduce System Pressure charge_flask->reduce_pressure heat Gradually Heat reduce_pressure->heat collect_fore_run Collect Low-Boiling Impurities (Fore-run) heat->collect_fore_run collect_product Collect Product Fraction at Constant Temperature/Pressure collect_fore_run->collect_product stop_heating Stop Heating & Cool collect_product->stop_heating vent Vent System to Atmospheric Pressure stop_heating->vent pure_product Purified Product vent->pure_product

References

Technical Support Center: Synthesis of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-(Thiophen-2-yl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common strategies for synthesizing this compound involve a few key transformations. The choice of route often depends on the availability of starting materials and the scale of the reaction. The three primary pathways are:

  • Route A: Friedel-Crafts Acylation followed by Reductions: This involves the acylation of thiophene with 3-chloropropionyl chloride, followed by reduction of the resulting ketone and subsequent dehalogenation or, more commonly, a two-step reduction of the keto-group to a methylene group and then reduction of a carboxylic acid intermediate.

  • Route B: Reduction of 3-(Thiophen-2-yl)propanoic Acid or its Ester: This is a straightforward approach if the corresponding carboxylic acid or ester is available. Strong reducing agents are required.

  • Route C: Grignard Reaction Approach: This route utilizes a 2-thienyl Grignard reagent and a suitable three-carbon electrophile, such as ethylene oxide, followed by chain extension, or more complex multi-step sequences.

Q2: I am seeing significant amounts of 3-(thiophen-3-yl) isomers in my Friedel-Crafts acylation. How can I improve regioselectivity?

A2: Friedel-Crafts acylation of thiophene overwhelmingly favors substitution at the 2-position due to the greater resonance stabilization of the cationic intermediate formed during the reaction.[1][2] Attack at the 2-position allows the positive charge to be delocalized over three atoms, including the sulfur atom, whereas attack at the 3-position only allows for delocalization over two carbon atoms.[1] If you are observing significant 3-substitution, it is highly unusual and may indicate a problem with your starting materials or reaction conditions that is leading to an alternative, non-standard mechanism. Ensure your thiophene is pure and the catalyst is appropriate.

Q3: During the reduction of 3-(thiophen-2-yl)propanone, what are the pros and cons of Clemmensen versus Wolff-Kishner reduction?

A3: The choice between these two reductions is critical and depends on the stability of your substrate in acidic or basic conditions.

  • Clemmensen Reduction: Uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).

    • Pros: Effective for many ketones.

    • Cons: The strongly acidic conditions can lead to side reactions with the acid-sensitive thiophene ring, potentially causing polymerization or degradation, leading to lower yields.[3][4]

  • Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures.

    • Pros: Ideal for substrates that are sensitive to acid, such as thiophene derivatives.[5]

    • Cons: The strongly basic and high-temperature conditions can be problematic for molecules with base-sensitive functional groups (e.g., esters, alkyl halides).[6]

For the synthesis of 3-(thiophen-2-yl)propane, the Wolff-Kishner reduction is generally the preferred method to avoid potential degradation of the thiophene ring.

Q4: Can the thiophene ring be reduced when using strong reducing agents like LiAlH₄ to reduce a carboxylic acid or ester?

A4: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it is generally chemoselective for polar multiple bonds like those in carbonyls and nitriles.[7][8] It typically does not reduce isolated aromatic systems like benzene under standard conditions.[8] However, the thiophene ring is less aromatic and more electron-rich than benzene, which can make it susceptible to certain side reactions. There is evidence that under forcing conditions or in the presence of certain catalysts, reduction of the thiophene ring or reductive cleavage of C-S bonds can occur.[9][10] Over-reduction is a potential concern, and it is crucial to control the reaction temperature and stoichiometry of the reducing agent.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation of Thiophene
Potential Cause Troubleshooting Step Rationale
Catalyst Inactivation Use a stoichiometric amount of AlCl₃. Ensure all glassware and reagents are scrupulously dry.The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the carbonyl group of the product ketone, rendering it inactive.[11] Water will also deactivate the catalyst.
Reaction with Thiophene Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the acyl chloride and catalyst.Thiophene can react vigorously with aluminum chloride, leading to polymerization and other side reactions.[12]
Impure Reagents Purify thiophene and 3-chloropropionyl chloride before use.Impurities can interfere with the catalyst and lead to the formation of byproducts.
Issue 2: Incomplete Reduction or Formation of Side Products with LiAlH₄
Potential Cause Troubleshooting Step Rationale
Incomplete Reduction Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents for an ester, 2.5-3.0 for a carboxylic acid). Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions.LiAlH₄ is highly reactive with atmospheric moisture, which can reduce its effective concentration. Carboxylic acids require more equivalents due to the initial acid-base reaction.[7]
Over-reduction/Ring Opening Maintain a low temperature during the reaction (e.g., 0 °C to room temperature). Avoid prolonged reaction times and high temperatures.Forcing conditions can lead to less selective reductions, potentially affecting the thiophene ring.[9][10]
Formation of Aldehyde Intermediate Ensure complete reaction by monitoring with TLC. The reaction of esters proceeds via an aldehyde intermediate.[7]If the reaction is not driven to completion, the intermediate aldehyde may be isolated, especially if an insufficient amount of reducing agent is used.
Issue 3: Low Yield and Bithiophene Formation in Grignard Reactions

| Potential Cause | Troubleshooting Step | Rationale | | Wurtz Coupling | Add the 2-bromothiophene slowly to the magnesium turnings to maintain a low concentration of the alkyl halide. | The formation of bithiophene occurs when the Grignard reagent reacts with unreacted 2-bromothiophene. Slow addition minimizes this side reaction. | | Grignard Reagent Quenching | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. | Grignard reagents are strong bases and will react with any protic source, including water. | | Reaction with CO₂ | Maintain a positive pressure of inert gas to prevent atmospheric CO₂ from entering the reaction vessel. | Grignard reagents react with carbon dioxide to form carboxylic acids after workup. |

Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step 1: Synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-one

  • To a stirred suspension of anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 3-chloropropionyl chloride (1.0 eq.) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of thiophene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Wolff-Kishner Reduction to 2-(3-chloropropyl)thiophene

  • To a flask equipped with a reflux condenser, add 3-chloro-1-(thiophen-2-yl)propan-1-one (1.0 eq.), diethylene glycol, and hydrazine hydrate (4-5 eq.).

  • Heat the mixture to 120-140 °C for 1-2 hours.

  • Cool the mixture slightly and add potassium hydroxide pellets (4-5 eq.).

  • Heat the mixture to 190-210 °C, allowing water and excess hydrazine to distill off.

  • Maintain the reflux at this temperature for 3-5 hours.

  • Cool the reaction, dilute with water, and extract with ether or another suitable solvent.

  • Wash the organic layer with dilute HCl and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by vacuum distillation.

Step 3: Conversion to this compound This step would typically involve conversion of the chloride to an acetate followed by hydrolysis, or direct hydrolysis under appropriate conditions, though the initial reduction of the carboxylic acid is a more direct route to the final product.

Protocol B: Synthesis via Reduction of Ethyl 3-(thiophen-2-yl)propanoate

  • Prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.

  • Add a solution of ethyl 3-(thiophen-2-yl)propanoate (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ether.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude alcohol by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Thiophene Thiophene Ketone 3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene->Ketone Friedel-Crafts Acylation (AlCl3) AcylChloride 3-Chloropropionyl Chloride AcylChloride->Ketone Propane 2-(3-Chloropropyl)thiophene Ketone->Propane Wolff-Kishner Reduction FinalProduct This compound Propane->FinalProduct Hydrolysis/ Substitution Acid 3-(Thiophen-2-yl)propanoic Acid or Ester Acid->FinalProduct Reduction LAH LiAlH4 LAH->FinalProduct RouteA Route A RouteB Route B

Caption: Primary synthetic routes to this compound.

Troubleshooting_Friedel_Crafts Start Low Yield in Friedel-Crafts Acylation Cause1 Catalyst Deactivation? Start->Cause1 Cause2 Side Reaction with Thiophene? Start->Cause2 Cause3 Impure Reagents? Start->Cause3 Solution1 Use Stoichiometric Dry AlCl3 Cause1->Solution1 Yes Solution2 Maintain Low Temperature (0-10 °C) Cause2->Solution2 Yes Solution3 Purify Starting Materials Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yields in Friedel-Crafts acylation.

References

Technical Support Center: Scale-up of 3-(Thiophen-2-yl)propan-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 3-(Thiophen-2-yl)propan-1-ol production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, categorized by the synthetic route.

Route 1: Friedel-Crafts Acylation followed by Reduction

Issue 1: Low Yield in Friedel-Crafts Acylation of Thiophene with 3-Chloropropionyl Chloride

  • Question: My Friedel-Crafts acylation reaction is giving a low yield of 3-chloro-1-(thiophen-2-yl)propan-1-one. What are the possible causes and solutions?

  • Answer: Low yields in this step are often due to side reactions or suboptimal reaction conditions.

    • Side Reactions:

      • Diacylation: Thiophene can undergo acylation at both the 2- and 5-positions. To minimize this, use a strict 1:1 molar ratio of thiophene to 3-chloropropionyl chloride.

      • Polymerization: Thiophene is sensitive to strong acids and can polymerize. Use a milder Lewis acid if possible, and maintain a low reaction temperature.

      • Isomer Formation: While the 2-substituted product is major, some 3-substituted isomer can form. Purification by chromatography or distillation is necessary.

    • Troubleshooting Steps:

      • Control Temperature: Maintain the reaction temperature between 0-10°C to minimize side reactions.

      • Slow Addition: Add the 3-chloropropionyl chloride dropwise to the thiophene-Lewis acid mixture to control the reaction exotherm.

      • Lewis Acid Choice: While AlCl₃ is common, consider using a milder Lewis acid like SnCl₄ or ZnCl₂ to reduce polymerization.[]

      • Solvent: Use a non-reactive solvent like dichloromethane or carbon disulfide.

Issue 2: Incomplete Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one

  • Question: The reduction of the ketone intermediate is sluggish and incomplete. How can I improve this?

  • Answer: Incomplete reduction can be due to the reducing agent's activity or reaction conditions.

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice. Ensure it is fresh and has been stored in a desiccator. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, but with extreme caution due to its reactivity with water.

      • Solvent: Use an appropriate solvent. For NaBH₄, methanol or ethanol are suitable. For LiAlH₄, anhydrous diethyl ether or THF is required.

      • Temperature: The reduction is typically performed at 0-25°C. If the reaction is slow, it can be gently warmed, but this may increase side reactions.

      • pH Control: During workup, ensure the pH is adjusted correctly to quench the reaction and protonate the alkoxide.

Issue 3: Degradation of 3-Chloro-1-(thiophen-2-yl)propan-1-ol Intermediate

  • Question: I am observing significant degradation of the chloropropanol intermediate during workup or isolation. How can I prevent this?

  • Answer: The 3-chloro-1-(thiophen-2-yl)propan-1-ol intermediate can be unstable.

    • Troubleshooting Steps:

      • Telescoping: If possible, avoid isolating the intermediate. After the reduction, carefully quench the reaction and proceed directly to the next step if applicable.

      • Mild Workup: Use a mild acidic quench (e.g., saturated ammonium chloride solution) and avoid strong acids or bases.

      • Low Temperature: Keep the product cold during extraction and concentration to minimize degradation.

Route 2: Grignard Reaction

Issue 1: Difficulty in Forming 2-Thienylmagnesium Bromide

  • Question: The initiation of the Grignard reaction with 2-bromothiophene is difficult. What can I do?

  • Answer: The formation of Grignard reagents can be sensitive to impurities and the quality of reagents.

    • Troubleshooting Steps:

      • Reagent Quality: Use freshly distilled 2-bromothiophene and high-purity magnesium turnings.

      • Dry Glassware and Solvent: All glassware must be flame-dried under vacuum, and the solvent (typically THF) must be anhydrous.

      • Initiation:

        • Add a small crystal of iodine to the magnesium turnings.

        • Use a sonicator to activate the magnesium surface.

        • Add a few drops of a more reactive alkyl halide (e.g., 1,2-dibromoethane) to initiate the reaction.

      • Temperature: Maintain a gentle reflux during the addition of 2-bromothiophene to sustain the reaction.

Issue 2: Low Yield in the Reaction with Ethylene Oxide

  • Question: The reaction of 2-thienylmagnesium bromide with ethylene oxide gives a low yield of the desired product. What are the potential issues?

  • Answer: Low yields can result from side reactions or improper handling of ethylene oxide.

    • Troubleshooting Steps:

      • Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. It should be bubbled through the Grignard solution at a controlled rate, or a solution of ethylene oxide in a cold, dry solvent can be added.

      • Temperature Control: The reaction is exothermic. Maintain a low temperature (e.g., 0°C) during the addition of ethylene oxide to prevent side reactions.

      • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted 2-bromothiophene. Ensure complete formation of the Grignard reagent before adding ethylene oxide.

      • Workup: Use a careful aqueous workup with a mild acid (e.g., saturated ammonium chloride) to quench the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What are the main impurities I should expect in the final product?

    • A1: Depending on the synthetic route, common impurities may include:

      • From Friedel-Crafts Route: Unreacted 3-chloro-1-(thiophen-2-yl)propan-1-one, the 3-substituted isomer, and potential polymerization byproducts.

      • From Grignard Route: Bithiophene (from Wurtz coupling), unreacted 2-bromothiophene, and diol byproducts.

      • From Hydrogenation Route: Unreacted starting material (e.g., ethyl 3-(thiophen-2-yl)propanoate) and over-reduced products where the thiophene ring is also hydrogenated.

  • Q2: What is the best method for purifying this compound at a larger scale?

    • A2: Vacuum distillation is generally the most effective method for purifying this compound on a larger scale.[2][3][4] It allows for the separation of the product from less volatile impurities and byproducts. For high-purity requirements, a fractional distillation column should be used.

  • Q3: Are there any specific safety precautions I should take during the scale-up?

    • A3: Yes, several steps require specific safety measures:

      • Friedel-Crafts Acylation: This reaction is highly exothermic and releases HCl gas. Ensure adequate cooling and a proper gas scrubbing system.

      • Grignard Reaction: Grignard reagents are highly reactive with water and air. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Hydrogenation: This process involves flammable hydrogen gas under pressure. Use a properly rated hydrogenation reactor and ensure there are no ignition sources.

Quantitative Data

Table 1: Comparison of Synthetic Routes for this compound Production

ParameterFriedel-Crafts Acylation & ReductionGrignard ReactionCatalytic Hydrogenation
Starting Materials Thiophene, 3-Chloropropionyl Chloride2-Bromothiophene, Ethylene OxideEthyl 3-(thiophen-2-yl)acrylate
Key Intermediates 3-Chloro-1-(thiophen-2-yl)propan-1-one2-Thienylmagnesium Bromide-
Typical Overall Yield 60-70%50-65%85-95%
Key Challenges Exothermic reaction, unstable intermediateMoisture sensitivity, handling of ethylene oxideCatalyst cost and deactivation
Scalability ModerateModerate to DifficultGood

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Reduction

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dichloromethane (5 vol) under a nitrogen atmosphere at 0-5°C, add thiophene (1.0 eq) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture for 15 minutes.

  • Add 3-chloropropionyl chloride (1.05 eq) dropwise over 1-2 hours, keeping the temperature between 5-10°C.

  • Allow the reaction to stir at this temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-1-(thiophen-2-yl)propan-1-one.

Step 2: Reduction

  • Dissolve the crude 3-chloro-1-(thiophen-2-yl)propan-1-one in methanol (10 vol) and cool the solution to 0-5°C.

  • Add sodium borohydride (1.5 eq) portion-wise over 1 hour, maintaining the temperature below 15°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or GC.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude this compound.

Step 3: Purification

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Activate magnesium turnings (1.2 eq) in anhydrous THF (2 vol) with a crystal of iodine under a nitrogen atmosphere.

  • Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF (3 vol) dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to reflux for 1 hour.

  • Cool the Grignard solution to 0°C.

  • Bubble ethylene oxide gas through the solution at a controlled rate, or add a pre-made solution of ethylene oxide in cold, anhydrous THF. Maintain the temperature below 10°C.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow_friedel_crafts cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification thiophene Thiophene ketone 3-Chloro-1-(thiophen-2-yl)propan-1-one thiophene->ketone acyl_chloride 3-Chloropropionyl Chloride acyl_chloride->ketone alcl3 AlCl3 alcl3->ketone product This compound ketone->product nabh4 NaBH4 nabh4->product purification Vacuum Distillation product->purification final_product Pure Product purification->final_product

Caption: Workflow for the Friedel-Crafts acylation and reduction route.

experimental_workflow_grignard cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Reaction with Epoxide cluster_2 Step 3: Purification bromothiophene 2-Bromothiophene grignard 2-Thienylmagnesium Bromide bromothiophene->grignard mg Mg mg->grignard product This compound grignard->product ethylene_oxide Ethylene Oxide ethylene_oxide->product purification Vacuum Distillation product->purification final_product Pure Product purification->final_product troubleshooting_logic start Low Yield or Impure Product route Identify Synthetic Route start->route fc Friedel-Crafts Route route->fc Friedel-Crafts grignard Grignard Route route->grignard Grignard hydro Hydrogenation Route route->hydro Hydrogenation fc_issue Low Acylation Yield? fc->fc_issue grignard_issue Grignard Formation Fails? grignard->grignard_issue hydro_issue Incomplete Hydrogenation? hydro->hydro_issue fc_sol1 Control Temp Slow Addition Milder Lewis Acid fc_issue->fc_sol1 Yes fc_issue2 Incomplete Reduction? fc_issue->fc_issue2 No fc_sol2 Fresh NaBH4 Appropriate Solvent fc_issue2->fc_sol2 Yes grignard_sol1 Dry Reagents/Glassware Use Initiator (I2) grignard_issue->grignard_sol1 Yes grignard_issue2 Low Yield with Ethylene Oxide? grignard_issue->grignard_issue2 No grignard_sol2 Control Temp Slow Addition of Epoxide grignard_issue2->grignard_sol2 Yes hydro_sol1 Check Catalyst Activity Increase H2 Pressure hydro_issue->hydro_sol1 Yes

References

optimization of reaction conditions for 3-(Thiophen-2-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 3-(thiophen-2-yl)propan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing solutions and optimization strategies.

Q1: I am planning to synthesize this compound. What are the most common starting materials and synthetic routes?

A1: The most prevalent synthetic strategies commence from commercially available thiophene derivatives. Two primary routes are:

  • Route A: Reduction of a Ketone Precursor. This is a widely used method, starting from 1-(thiophen-2-yl)propan-1-one or 3-(thiophen-2-yl)prop-2-en-1-one. The carbonyl group (and the double bond in the enone) is reduced to the corresponding alcohol.

  • Route B: Reduction of a Carboxylic Acid or its Ester. This route begins with 3-(thiophen-2-yl)propanoic acid or its corresponding ester, which is then reduced to the primary alcohol.

Q2: My reaction yield is consistently low when reducing 1-(thiophen-2-yl)propan-1-one with sodium borohydride (NaBH₄). What are the potential causes and how can I improve it?

A2: Low yields in NaBH₄ reductions of thiophene ketones can arise from several factors. Here is a systematic troubleshooting approach:

  • Reagent Quality: Sodium borohydride is moisture-sensitive and can decompose over time. Use a fresh, unopened bottle of NaBH₄ or one that has been stored under anhydrous conditions.

  • Reaction Temperature: While many NaBH₄ reductions are performed at room temperature, the rate can be slow. If the reaction is incomplete, consider extending the reaction time. Alternatively, a modest increase in temperature (e.g., to 40-50 °C) can enhance the reaction rate, but should be monitored to avoid side reactions.

  • Solvent Choice: Protic solvents like methanol or ethanol are standard for NaBH₄ reductions. Ensure the solvent is of high purity. The choice of solvent can influence reaction kinetics.

  • Incomplete Quenching and Work-up: The intermediate borate esters must be fully hydrolyzed to release the alcohol product. Ensure thorough quenching with an acidic solution (e.g., 1M HCl) until the evolution of hydrogen gas ceases.

  • Stoichiometry of NaBH₄: While theoretically 0.25 equivalents of NaBH₄ are needed per mole of ketone, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure complete conversion.

Q3: I am observing multiple spots on my TLC plate after the reduction reaction. What are the likely side products?

A3: The most common impurity is unreacted starting material. Other potential side products include:

  • Over-reduction of the Thiophene Ring: While less common with NaBH₄, more potent reducing agents or harsh catalytic hydrogenation conditions can lead to the reduction of the thiophene ring, resulting in tetrahydrothiophene derivatives.

  • Dimerization or Polymerization Products: Under certain conditions, side reactions can lead to the formation of higher molecular weight impurities.

Q4: During catalytic hydrogenation of 3-(thiophen-2-yl)prop-2-en-1-one, I am getting a mixture of the desired alcohol and the saturated ketone. How can I improve the selectivity for the alcohol?

A4: Achieving selective reduction of both the double bond and the ketone can be challenging. Here are some strategies:

  • Catalyst Choice: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is a common choice. The catalyst loading and quality can significantly impact selectivity.

  • Hydrogen Pressure: Higher hydrogen pressures generally favor the complete reduction to the alcohol.

  • Reaction Time and Temperature: Monitor the reaction progress closely by TLC or GC. Stopping the reaction once the starting material is consumed but before significant formation of the saturated ketone may be necessary. Lowering the temperature can sometimes improve selectivity.

Q5: Purification of the final product by column chromatography is proving difficult due to streaking and poor separation. What can I do?

A5: Thiophene-containing compounds, especially those with polar functional groups like alcohols, can be challenging to purify by silica gel chromatography.

  • Deactivating the Silica Gel: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel. Pre-treating the silica gel with a small amount of a base like triethylamine (1-2% in the eluent) can help to minimize streaking and degradation of the product on the column.

  • Solvent System Optimization: A systematic screening of solvent systems using TLC is essential. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. A shallow gradient elution can improve the separation of closely related compounds.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as neutral alumina.

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Reduction of 1-(Thiophen-2-yl)propan-1-one with Sodium Borohydride

Materials:

  • 1-(Thiophen-2-yl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(thiophen-2-yl)propan-1-one (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding 1M HCl until the pH is acidic and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.

Protocol 2: Reduction of 3-(Thiophen-2-yl)propanoic Acid with Lithium Aluminum Hydride (LAH)

Materials:

  • 3-(Thiophen-2-yl)propanoic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1M Sodium hydroxide (NaOH)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Caution: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH (2.0 eq) in anhydrous THF.

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve 3-(thiophen-2-yl)propanoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 1M NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams used.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound.

Table 1: Comparison of Reduction Methods for 1-(Thiophen-2-yl)propan-1-one

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Sodium BorohydrideMethanol/Ethanol0 to RT2 - 485 - 95Mild conditions, easy work-up.
Catalytic Hydrogenation (Pd/C)Ethanol/Ethyl AcetateRT2 - 890 - 98Requires hydrogenation equipment. Potential for ring reduction.

Table 2: Comparison of Reduction Methods for 3-(Thiophen-2-yl)propanoic Acid

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Lithium Aluminum HydrideAnhydrous THF0 to Reflux2 - 480 - 90Highly reactive, requires anhydrous conditions and careful work-up.
Borane-THF ComplexAnhydrous THF0 to RT4 - 885 - 95Milder than LAH, but still requires anhydrous conditions.

Visualizations

The following diagrams illustrate the synthetic workflows and troubleshooting logic.

Synthesis_Workflow cluster_route_a Route A: Ketone Reduction cluster_route_b Route B: Carboxylic Acid Reduction start_a 1-(Thiophen-2-yl)propan-1-one reduction Reduction (e.g., NaBH4) start_a->reduction product This compound reduction->product start_b 3-(Thiophen-2-yl)propanoic Acid reduction_b Reduction (e.g., LiAlH4) start_b->reduction_b product_b This compound reduction_b->product_b

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield start Low Yield in NaBH4 Reduction reagent Check NaBH4 Quality (Fresh/Properly Stored?) start->reagent temp Optimize Temperature (Extend Time/Slight Increase?) start->temp solvent Verify Solvent Purity start->solvent workup Ensure Complete Quenching (Acidic pH?) start->workup stoichiometry Increase NaBH4 Equivalents (1.5-2 eq?) start->stoichiometry solution Improved Yield reagent->solution temp->solution solvent->solution workup->solution stoichiometry->solution

Caption: Troubleshooting logic for low yield in NaBH₄ reduction.

Technical Support Center: Resolving Enantiomers of 3-(Thiophen-2-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 3-(thiophen-2-yl)propan-1-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving enantiomers of this compound derivatives?

A1: The most common and effective methods for resolving enantiomers of this compound derivatives include:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the product. This is a widely used technique for resolving chiral alcohols.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP. This method is highly effective for both analytical and preparative scale separations.

  • Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic alcohol (or a derivative) with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization.

Q2: I am having trouble with my enzymatic resolution. What are some common issues and how can I troubleshoot them?

A2: Common issues in enzymatic resolutions of thiophene-containing alcohols include low enantioselectivity, low conversion, and enzyme inhibition. Here are some troubleshooting tips:

  • Low Enantioselectivity (ee%):

    • Screen Different Enzymes: The choice of lipase is critical. Lipases from different sources (e.g., Pseudomonas cepacia, Candida antarctica, Humicola lanuginosa) can exhibit different enantioselectivities for the same substrate.

    • Vary the Acyl Donor: In transesterification reactions, the acyl donor (e.g., vinyl acetate, isopropenyl acetate, acid anhydrides) can significantly influence enantioselectivity.

    • Optimize the Solvent: The reaction solvent can affect the enzyme's conformation and, consequently, its selectivity. Screen a range of organic solvents with varying polarities.

    • Control the Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity.

  • Low Conversion:

    • Increase Enzyme Loading: A higher concentration of the enzyme can increase the reaction rate.

    • Extend Reaction Time: Monitor the reaction over time to ensure it has reached completion.

    • Remove Water (for transesterification): The presence of water can lead to hydrolysis of the acyl donor and the product. Use molecular sieves or an appropriate drying agent.

  • Enzyme Inhibition:

    • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme. Consider a fed-batch approach for the substrate or in-situ product removal.

Q3: My chiral HPLC separation is not giving good resolution between the enantiomers. What can I do to improve it?

A3: Poor resolution in chiral HPLC is a common challenge. Here are several strategies to improve the separation of this compound enantiomers:

  • Optimize the Mobile Phase:

    • Adjust the Modifier Ratio: In normal phase chromatography (e.g., hexane/isopropanol), small changes in the alcohol modifier concentration can have a large impact on retention and resolution.

    • Change the Modifier: Switching from isopropanol to ethanol or another alcohol can alter the selectivity.

    • Use Additives: For basic or acidic derivatives, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution.

  • Select the Right Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for alcohols. If one CSP does not provide adequate separation, screen others with different chiral selectors.

  • Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.

  • Control the Temperature: Temperature can affect the chiral recognition mechanism. Experiment with different column temperatures (both above and below ambient).

Q4: I am attempting a diastereomeric salt resolution, but I am not getting selective crystallization. What are the key factors to consider?

A4: Successful diastereomeric salt resolution relies on the differential solubility of the diastereomeric salts. Key factors include:

  • Choice of Resolving Agent: The resolving agent must form a stable salt with the substrate and the resulting diastereomeric salts must have a significant difference in solubility in the chosen solvent. For alcohols, derivatization to an acidic or basic functionality is often necessary before salt formation.

  • Solvent Screening: The choice of solvent is crucial. A solvent in which one diastereomer is sparingly soluble while the other is highly soluble is ideal. It is often necessary to screen a wide range of solvents and solvent mixtures.

  • Crystallization Conditions: Factors such as the rate of cooling, agitation, and the presence of seed crystals can influence the selectivity of the crystallization process.

Troubleshooting Guides

Enzymatic Kinetic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (ee%) Inappropriate enzyme or acyl donor.Screen a variety of lipases (e.g., from Pseudomonas, Candida, Humicola) and different acyl donors (e.g., vinyl acetate, isopropenyl acetate).
Suboptimal reaction conditions.Optimize solvent, temperature, and water activity.
Low Conversion Insufficient enzyme activity or reaction time.Increase enzyme loading, extend the reaction time, and monitor progress by TLC or GC/HPLC.
Enzyme inhibition.Investigate potential substrate or product inhibition and consider fed-batch or continuous-flow setups.
Irreproducible Results Inconsistent enzyme activity.Use a fresh batch of enzyme or re-assay the activity of the current batch.
Variations in starting material purity.Ensure the racemic this compound is of high purity.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor Resolution (Rs < 1.5) Suboptimal mobile phase composition.Fine-tune the ratio of the polar modifier (e.g., isopropanol in hexane). Try a different alcohol modifier (e.g., ethanol).
Unsuitable chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).
High flow rate.Reduce the flow rate to increase efficiency.
Peak Tailing or Broadening Secondary interactions with the stationary phase.For derivatives with acidic or basic groups, add a small amount of an appropriate modifier (e.g., TFA for acids, DEA for bases).
Column overload.Reduce the sample concentration or injection volume.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.

Experimental Protocols

Enzymatic Kinetic Resolution of a this compound Derivative (Adapted from a similar resolution)

This protocol is adapted from the lipase-catalyzed resolution of a structurally related compound and may require optimization for this compound.

Materials:

  • Racemic this compound

  • Lipase (e.g., Pseudomonas cepacia lipase - Lipase PS)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene or THF)

  • Molecular sieves (optional, for drying)

Procedure:

  • To a solution of racemic this compound (1 equivalent) in the chosen organic solvent, add the lipase (e.g., 50-100% by weight of the substrate).

  • Add the acyl donor (e.g., 1.5-3 equivalents of vinyl acetate).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol from the ester product by column chromatography.

Quantitative Data (Illustrative for a related compound):

Enzyme Acyl Donor Solvent Time (h) Conversion (%) ee% (Alcohol) ee% (Ester)

| Lipase PS | Vinyl Acetate | Toluene | 48 | ~50 | >99 (S) | >99 (R) |

Chiral HPLC Method for Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm (thiophene chromophore)

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Note: These conditions are a starting point and will likely require optimization for baseline separation of the enantiomers of your specific this compound derivative.

Visualizations

Enzymatic_Kinetic_Resolution cluster_input Inputs cluster_process Enzymatic Reaction cluster_output Outputs cluster_separation Separation cluster_final Resolved Enantiomers racemate Racemic this compound (R)- and (S)-enantiomers reaction Selective Acylation of one enantiomer racemate->reaction lipase Lipase (e.g., Pseudomonas cepacia) lipase->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction unreacted Unreacted Enantiomer (e.g., (S)-alcohol) reaction->unreacted ester Esterified Enantiomer (e.g., (R)-acetate) reaction->ester separation Chromatography unreacted->separation ester->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer r_enantiomer (R)-Enantiomer separation->r_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_HPLC_Workflow start Inject Racemic Mixture column Chiral Stationary Phase (e.g., Chiralcel OD-H) start->column separation Differential Interaction (Enantiomer Separation) column->separation detection UV Detector separation->detection enantiomer1 Eluted Enantiomer 1 separation->enantiomer1 Shorter retention time enantiomer2 Eluted Enantiomer 2 separation->enantiomer2 Longer retention time chromatogram Chromatogram with Two Separated Peaks detection->chromatogram enantiomer1->detection enantiomer2->detection Diastereomeric_Salt_Resolution racemic_acid Racemic Acidic Derivative (R)- and (S)-Acid salt_formation Diastereomeric Salt Formation ((R,R) and (S,R) salts) racemic_acid->salt_formation chiral_base Chiral Resolving Agent (e.g., (R)-Amine) chiral_base->salt_formation crystallization Fractional Crystallization (based on solubility difference) salt_formation->crystallization less_soluble Less Soluble Diastereomer (e.g., (R,R)-Salt) crystallization->less_soluble Precipitate more_soluble More Soluble Diastereomer (in solution) crystallization->more_soluble Mother Liquor acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer_r Resolved (R)-Enantiomer acidification1->enantiomer_r enantiomer_s Resolved (S)-Enantiomer acidification2->enantiomer_s

stability and degradation of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and degradation of 3-(Thiophen-2-yl)propan-1-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound in a question-and-answer format.

Issue 1: Unexpected Impurities Detected in the Starting Material

  • Question: I have just received a shipment of this compound and upon analysis by HPLC, I see some unexpected peaks. What could be the cause?

  • Answer: Unexpected impurities in a fresh batch of this compound could be due to several factors. It is a known intermediate in the synthesis of other compounds, and residual starting materials or by-products from its synthesis may be present. Common impurities could include unreacted starting materials or by-products from the synthetic route used. It is also possible that some degradation occurred during shipping if the compound was exposed to extreme temperatures or light. We recommend reviewing the certificate of analysis (CoA) provided by the supplier and performing identity and purity checks before use. If the impurity levels are unacceptable, contact the supplier for a replacement or further purification.

Issue 2: Degradation of the Compound During a Reaction

  • Question: I am using this compound in a reaction and I am observing the formation of degradation products. What are the likely degradation pathways and how can I avoid them?

  • Answer: this compound is susceptible to degradation under certain conditions. The primary degradation pathways include oxidation of the thiophene ring and oxidation of the primary alcohol.

    • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide and subsequently a sulfone, especially in the presence of strong oxidizing agents.

    • Oxidation of the Primary Alcohol: As a primary alcohol, it can be oxidized to 3-(Thiophen-2-yl)propanal and further to 3-(Thiophen-2-yl)propanoic acid. This is a common reaction for primary alcohols and can be promoted by various oxidizing agents.[1][2]

    To minimize degradation, consider the following:

    • Inert Atmosphere: If your reaction is sensitive to oxygen, perform it under an inert atmosphere (e.g., nitrogen or argon).

    • Choice of Reagents: Avoid using strong, non-selective oxidizing agents if the oxidation of the thiophene or alcohol is not the intended reaction.

    • Temperature Control: Higher temperatures can accelerate degradation. Run your reaction at the lowest effective temperature.

    • pH Control: The stability of the compound can be pH-dependent. If possible, buffer your reaction mixture to a pH where the compound is most stable.

Issue 3: Inconsistent Results in Repeated Experiments

  • Question: I am getting inconsistent results when I repeat my experiment using this compound. What could be the reason for this variability?

  • Answer: Inconsistent results can stem from the stability and handling of this compound.

    • Storage: Ensure the compound is stored correctly. It should be kept in a tightly sealed container, in a dry and cool place, and protected from light. Inconsistent storage conditions between experiments can lead to varying levels of degradation.

    • Handling: Minimize the exposure of the compound to air and light during weighing and preparation of solutions.

    • Solvent Purity: The purity of the solvents used can affect the stability of the compound. Use high-purity, degassed solvents when necessary.

    • Freeze-Thaw Cycles: If the compound is stored in solution, repeated freeze-thaw cycles can lead to degradation. Aliquot solutions into smaller, single-use volumes if possible.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for this compound?

    • A1: It is recommended to store this compound at room temperature or under refrigeration (2-8 °C), in a tightly sealed container, protected from light and moisture.

  • Q2: Is this compound sensitive to light?

    • A2: Yes, thiophene derivatives can be susceptible to photodegradation. It is advisable to store the compound in an amber vial or in a light-blocking container and to minimize its exposure to light during experiments.

Stability

  • Q3: What are the known degradation products of this compound?

    • A3: Based on the chemistry of thiophenes and primary alcohols, the likely degradation products include:

      • Oxidation of the alcohol: 3-(Thiophen-2-yl)propanal and 3-(Thiophen-2-yl)propanoic acid.[1][2]

      • Oxidation of the thiophene ring: this compound S-oxide and this compound S,S-dioxide (sulfone).

  • Q4: Is this compound stable in acidic and basic conditions?

    • A4: The stability of this compound in acidic and basic conditions has not been extensively reported in publicly available literature. However, as a general consideration for thiophene-containing compounds and alcohols, extreme pH conditions can catalyze degradation. It is recommended to perform preliminary stability studies at the pH of your intended experiment.

Experimental Protocols

  • Q5: How can I perform a forced degradation study on this compound?

    • A5: A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4][5][6][7] A typical protocol involves exposing the compound to various stress conditions:

      • Acidic Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).

      • Basic Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

      • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

      • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

      • Photodegradation: Expose a solution of the compound and the solid compound to UV and visible light.

      • Samples should be analyzed at various time points by a suitable analytical method, such as HPLC, to monitor for the appearance of degradation products and the decrease in the parent compound.

Data Presentation

Table 1: Potential Degradation Products of this compound

Stress ConditionPotential Degradation Product NamePotential Degradation Product Structure
Oxidation3-(Thiophen-2-yl)propanal
alt text
Oxidation3-(Thiophen-2-yl)propanoic acid
alt text
OxidationThis compound S-oxide(Structure not readily available)
OxidationThis compound S,S-dioxide(Structure not readily available)

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60 °C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60 °C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80 °C.

    • Thermal Degradation (Solution): Keep a sample of the stock solution at 60 °C.

    • Photodegradation: Expose both the solid compound and a solution to a calibrated light source (UV and visible).

  • Time Points: Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Neutralization: For acidic and basic hydrolysis samples, neutralize the aliquots before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic Hydrolysis (0.1 M HCl, RT & 60°C) base Basic Hydrolysis (0.1 M NaOH, RT & 60°C) oxidation Oxidative Degradation (3% H2O2, RT) thermal Thermal Degradation (Solid & Solution, 60-80°C) photo Photodegradation (UV & Vis Light) sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Evaluate Data: - Parent Compound Assay - Degradant Profile hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_degradation Degradation During Reaction cluster_variability Inconsistent Results start Unexpected Experimental Outcome impurity Unexpected Impurities in Starting Material? start->impurity degradation Observing Degradation Products? start->degradation inconsistent Inconsistent Results Between Runs? start->inconsistent check_coa Review Certificate of Analysis impurity->check_coa repurify Consider Repurification check_coa->repurify check_conditions Review Reaction Conditions: - Oxidizing agents? - High temperature? - Extreme pH? degradation->check_conditions optimize Optimize Conditions: - Inert atmosphere - Milder reagents - Lower temperature check_conditions->optimize check_handling Review Storage & Handling: - Proper storage? - Exposure to light/air? - Solvent purity? inconsistent->check_handling standardize Standardize Procedures check_handling->standardize

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Chromatographic Separation of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic separation of thiophene compounds.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC and GC analysis of thiophene and its derivatives.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak Tailing of Thiophene Compounds

Question: My chromatogram shows significant peak tailing for my thiophene analytes. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in the reversed-phase HPLC of thiophene derivatives, often leading to poor resolution and inaccurate quantification.[1] The primary cause is typically secondary interactions between the analytes and the stationary phase.

Potential Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic thiophene compounds, causing tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.[3]

    • Solution 2: Use an End-Capped Column: Employ a column that is well-end-capped to reduce the number of accessible silanol groups.

    • Solution 3: Increase Buffer Strength: A higher concentration of the buffer in the mobile phase can help to mask the residual silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.

    • Solution: Use shorter, narrower internal diameter tubing where possible and ensure all fittings are properly connected to minimize dead volume.

Troubleshooting Workflow for HPLC Peak Tailing:

hplc_peak_tailing start Problem: Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks cause_physical Potential Cause: Physical Issue (e.g., column void, blocked frit) check_all_peaks->cause_physical Yes cause_chemical Potential Cause: Chemical Interaction check_all_peaks->cause_chemical No yes_all Yes no_all No solution_physical Solution: 1. Reverse and flush column. 2. Replace column if necessary. cause_physical->solution_physical check_basic Are affected analytes basic? cause_chemical->check_basic cause_silanol Likely Cause: Silanol Interactions check_basic->cause_silanol Yes cause_overload Potential Cause: Sample Overload check_basic->cause_overload No yes_basic Yes no_basic No solution_silanol Solutions: 1. Lower mobile phase pH. 2. Use end-capped column. 3. Increase buffer strength. cause_silanol->solution_silanol solution_overload Solution: Reduce sample concentration or injection volume. cause_overload->solution_overload

A troubleshooting workflow for HPLC peak tailing.

Issue 2: Poor Resolution Between Thiophene Derivatives

Question: I am struggling to separate two or more thiophene derivatives. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

Potential Causes and Solutions:

  • Inadequate Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase greatly influence selectivity.

    • Solution 1: Optimize Organic Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

    • Solution 2: Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Suboptimal Stationary Phase: The choice of HPLC column is critical for achieving the desired separation.

    • Solution: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) to introduce different retention mechanisms.[4]

  • Insufficient Column Efficiency: Broader peaks can lead to poor resolution.

    • Solution: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates.

Gas Chromatography (GC)

Issue 1: Co-elution of Thiophene and Benzene

Question: In my GC analysis of petroleum samples, thiophene is co-eluting with benzene, making quantification impossible. How can I resolve this?

Answer:

The co-elution of thiophene and benzene is a well-known challenge in GC due to their similar boiling points and polarities.[5][6]

Potential Causes and Solutions:

  • Inappropriate Column Selection: A standard non-polar column may not provide sufficient selectivity to separate these two compounds.

    • Solution 1: Use a Wax-Type Column: Employ a polyethylene glycol (PEG) or "wax" type capillary column, which offers a different selectivity that can resolve thiophene from benzene.[3][7]

    • Solution 2: Two-Dimensional GC (2D-GC): For complex matrices, a 2D-GC system with two columns of different selectivity (e.g., a non-polar column followed by a polar column) can provide the necessary resolution.[3]

  • Non-Selective Detector: If using a Flame Ionization Detector (FID), the large benzene peak will completely obscure the small thiophene peak.

    • Solution: Utilize a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), which will respond to thiophene but not to benzene.[3][5]

  • Matrix Effects: The high concentration of benzene can lead to quenching effects in some detectors like the FPD.

    • Solution: Optimize detector gas flow rates (hydrogen and air) to minimize quenching. Using a thick-film capillary column can also help improve separation and reduce this effect.[6]

Troubleshooting Workflow for GC Co-elution of Thiophene and Benzene:

gc_coelution start Problem: Thiophene and Benzene Co-elution check_detector Are you using a selective detector (SCD, FPD)? start->check_detector use_selective_detector Solution: Switch to a sulfur-selective detector (SCD or FPD). check_detector->use_selective_detector No check_column Are you using a wax-type column? check_detector->check_column Yes yes_detector Yes no_detector No use_wax_column Solution: Switch to a wax-type (PEG) column. check_column->use_wax_column No optimize_conditions Potential Issue: Suboptimal GC conditions or matrix effects. check_column->optimize_conditions Yes yes_column Yes no_column No solution_optimize Solutions: 1. Optimize temperature program. 2. For FPD, adjust gas flow rates to reduce quenching. 3. Consider 2D-GC for complex samples. optimize_conditions->solution_optimize

A troubleshooting workflow for GC co-elution issues.

Quantitative Data Summary

The following tables provide a summary of chromatographic conditions and resulting data for the separation of various thiophene compounds.

Table 1: HPLC Separation of Thiophene Derivatives

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
Dibenzothiophene sulfonePerfectSil Target ODS-3 (250 x 4.6 mm, 5 µm)90:10 ACN:H₂O1.03.89
Dibenzothiophene (DBT)PerfectSil Target ODS-3 (250 x 4.6 mm, 5 µm)90:10 ACN:H₂O1.09.59
4,6-dimethyldibenzothiophenePerfectSil Target ODS-3 (250 x 4.6 mm, 5 µm)90:10 ACN:H₂O1.018.26
Thiophene Derivative 1Hector M C₁₈ (250 x 4.6 mm, 5 µm)Gradient: 30-100% ACN in H₂O over 60 min0.833.0
Thiophene Derivative 2Hector M C₁₈ (250 x 4.6 mm, 5 µm)Gradient: 30-100% ACN in H₂O over 60 min0.834.0
Thiophene Derivative 3Hector M C₁₈ (250 x 4.6 mm, 5 µm)Gradient: 30-100% ACN in H₂O over 60 min0.841.0

Data sourced from[8][9].

Table 2: GC Separation of Thiophene in Benzene

CompoundColumnCarrier GasTemperature ProgramDetectorRetention Time (min)
ThiopheneSH-WAX (30 m x 0.32 mm, 1 µm)Helium40°C (2 min) -> 10°C/min to 100°C (1 min)SCDApprox. 6.0
ThiopheneCP-Wax 52 CB (25 m x 0.32 mm, 1.2 µm)Helium30°C (2 min) -> 10°C/min to 125°CSCDNot specified
ThiopheneINNOWax / HP-PLOT Q (2D-GC)HeliumIsothermal or programmedFIDVaries with heart-cut time

Data sourced from[3][7].

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Dibenzothiophene and its Derivatives

This protocol is adapted from a method for the analysis of thiophenic compounds in liquid fuel desulfurization studies.[10]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: PerfectSil Target ODS-3 (250 x 4.6 mm, 5 µm).

    • Injection valve with a 20 µL loop.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, high-purity.

    • Thiophene standards (e.g., Dibenzothiophene, 4,6-dimethyldibenzothiophene, Dibenzothiophene sulfone).

  • Chromatographic Conditions:

    • Mobile Phase: 90:10 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Elution: Isocratic.

    • Detection: UV at 231 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of the thiophene compounds in acetonitrile.

    • Prepare samples by diluting in acetonitrile.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

    • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Protocol 2: GC-SCD Analysis of Trace Thiophene in Benzene

This protocol is based on ASTM D7011 for the determination of trace thiophene in refined benzene.[7]

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a Sulfur Chemiluminescence Detector (SCD).

    • Column: SH-WAX (30 m x 0.32 mm I.D., 1 µm film thickness).

  • Reagents:

    • Helium or Nitrogen, high purity, as carrier gas.

    • Thiophene standard.

    • Thiophene-free benzene for calibration standards.

  • Chromatographic Conditions:

    • Injector Temperature: 125°C.

    • Injection Mode: Split (e.g., 1:5 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 2.00 mL/min.

    • Oven Program: 40°C for 2 min, then ramp at 10°C/min to 100°C and hold for 1 min.

    • SCD Furnace Temperature: 850°C.

  • Procedure:

    • Prepare a series of calibration standards by diluting the thiophene standard in thiophene-free benzene.

    • Set up the GC-SCD system with the specified conditions.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the benzene samples to be analyzed.

    • Quantify the thiophene concentration in the samples using the calibration curve.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline noisy during the HPLC analysis of thiophenes? A1: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas the mobile phase and purge the pump.

  • Contaminated mobile phase: Prepare fresh mobile phase using high-purity solvents.

  • Detector issues: The detector lamp may be failing, or the flow cell could be contaminated.

  • Pump problems: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a noisy baseline.

Q2: My retention times are shifting from one injection to the next. What should I check? A2: Retention time variability can be due to:

  • Changes in mobile phase composition: Ensure the mobile phase is prepared accurately and is well-mixed. For gradient elution, check the pump's proportioning valves.

  • Fluctuations in column temperature: Use a column oven to maintain a constant temperature.

  • Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

  • Leaks in the system: Check all fittings for any signs of leaks.

Q3: Can I use a Flame Ionization Detector (FID) for thiophene analysis in fuel samples? A3: While an FID will detect thiophene, it is generally not suitable for analyzing thiophene in fuel samples like gasoline or benzene due to the massive interference from co-eluting hydrocarbons.[3] The FID is a non-selective detector, and the small thiophene peak will be completely overwhelmed by the large solvent or matrix peaks. A sulfur-selective detector like an SCD or FPD is highly recommended for this application.[3][5]

Q4: What is a suitable sample preparation method for analyzing thiophenes in crude oil? A4: The analysis of thiophenes in complex matrices like crude oil often requires sample preparation to remove interferences. Common methods include:

  • Dilution: The simplest method is to dilute the sample in a suitable organic solvent. However, this may not be sufficient for very complex samples or trace analysis.[11]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the thiophene analytes.

  • Microwave-assisted digestion: For elemental analysis of sulfur, this method can be used to break down the organic matrix.[11]

Q5: I see split peaks for my thiophene compounds in my HPLC chromatogram. What could be the cause? A5: Split peaks can be caused by:

  • Contamination on the column inlet frit: This can be resolved by back-flushing the column or replacing the frit.

  • A void in the column packing: This usually requires replacing the column.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try to dissolve the sample in the mobile phase or a weaker solvent.

  • Co-elution of an interfering compound: An impurity may be eluting very close to your analyte of interest. Modifying the mobile phase composition or changing the column may be necessary to resolve the two peaks.[12]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Thiophen-2-yl)propan-1-ol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of four distinct synthetic routes to this alcohol, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given application.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the four synthesis routes, allowing for a direct comparison of their efficiency and resource requirements.

Parameter Route 1: Reduction of 3-(Thiophen-2-yl)propanoic acid Route 2: Grignard Reaction Route 3: Hydroboration-Oxidation Route 4: Catalytic Hydrogenation
Starting Material 3-(Thiophen-2-yl)propanoic acid2-Bromothiophene, Propylene oxide2-Allylthiophene3-(Thiophen-2-yl)propen-1-ol
Key Reagents Lithium aluminum hydride (LiAlH₄), Diethyl ether, H₂SO₄Magnesium, Diethyl ether, NH₄ClBorane-tetrahydrofuran complex (BH₃·THF), NaOH, H₂O₂Palladium on carbon (Pd/C), Hydrogen gas
Reaction Time ~3 hours~4 hours~2 hours~4 hours
Reaction Temperature 0 °C to reflux0 °C to reflux0 °C to room temperatureRoom temperature
Reported Yield High (Typical for LiAlH₄ reductions)GoodHigh (Typical for hydroboration)High (Quantitative)
Purity Good, requires purificationGood, requires purificationHigh, requires purificationHigh, requires purification
Key Advantages Utilizes a common and powerful reducing agent.Forms the carbon-carbon bond and the alcohol in one key step.Anti-Markovnikov addition provides regioselectivity.High yield and clean reaction.
Key Disadvantages LiAlH₄ is pyrophoric and requires careful handling. The starting acid may not be readily available.Grignard reagents are moisture-sensitive. Propylene oxide is a volatile and flammable epoxide.Borane reagents are air and moisture sensitive. Requires synthesis of the starting alkene.Requires handling of hydrogen gas and a specialized hydrogenation apparatus. The starting unsaturated alcohol needs to be synthesized.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations for each synthesis route.

Synthesis_Route_1 start 3-(Thiophen-2-yl)propanoic acid product This compound start->product Reduction reagent 1. LiAlH4, Diethyl ether 2. H3O+

Synthesis_Route_2 start1 2-Bromothiophene intermediate 2-Thienylmagnesium bromide start1->intermediate Grignard formation reagent1 Mg, Diethyl ether product This compound intermediate->product Nucleophilic attack start2 Propylene oxide start2->product reagent2 1. Diethyl ether 2. H3O+

Synthesis_Route_3 start 2-Allylthiophene product This compound start->product Hydroboration-Oxidation reagent 1. BH3·THF 2. H2O2, NaOH

Synthesis_Route_4 start 3-(Thiophen-2-yl)propen-1-ol product This compound start->product Catalytic Hydrogenation reagent H2, Pd/C

Experimental Protocols

Route 1: Reduction of 3-(Thiophen-2-yl)propanoic acid

Materials:

  • 3-(Thiophen-2-yl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath.

  • A solution of 3-(thiophen-2-yl)propanoic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

  • The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 10% sulfuric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Route 2: Grignard Reaction with Propylene Oxide

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propylene oxide

  • Saturated ammonium chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 2-bromothiophene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (2-thienylmagnesium bromide). The reaction is maintained at a gentle reflux.

  • After the formation of the Grignard reagent is complete, the solution is cooled to 0 °C in an ice bath.

  • A solution of propylene oxide in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield this compound.

Route 3: Hydroboration-Oxidation of 2-Allylthiophene

Materials:

  • 2-Allylthiophene

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Sodium hydroxide solution (NaOH)

  • 30% Hydrogen peroxide solution (H₂O₂)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry flask under an inert atmosphere, 2-allylthiophene is dissolved in anhydrous THF and cooled to 0 °C.

  • A solution of borane-tetrahydrofuran complex (1 M in THF) is added dropwise to the stirred solution of the alkene.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • The reaction is cooled to 0 °C, and 3 M aqueous sodium hydroxide is slowly added, followed by the careful, dropwise addition of 30% hydrogen peroxide.

  • The mixture is stirred at room temperature for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by flash chromatography to give this compound.

Route 4: Catalytic Hydrogenation of 3-(Thiophen-2-yl)propen-1-ol

Materials:

  • 3-(Thiophen-2-yl)propen-1-ol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, 3-(thiophen-2-yl)propen-1-ol is dissolved in ethanol.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The flask is connected to a hydrogenation apparatus, and the air is replaced with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

A Comparative Guide to the Biological Activity of 3-(Thiophen-2-yl)propan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-(Thiophen-2-yl)propan-1-ol and its structurally related analogs. Due to limited direct experimental data on the parent compound, this guide leverages data from its well-characterized derivatives and the broader class of thiophene-containing molecules to infer and compare potential biological activities. The primary focus is on the interaction with monoamine transporters, given that a key analog, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is a precursor to the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. Additionally, potential cytotoxic and antimicrobial activities, common among thiophene derivatives, are explored.

Inhibition of Serotonin and Norepinephrine Transporters

Table 1: Comparative Inhibitory Activity against SERT and NET

Compound/DrugTargetParameterValue (nM)Reference
DuloxetineHuman SERTK_i0.8[1]
DuloxetineHuman NETK_i7.5[1]
DuloxetineHuman 5-HTT (ex vivo)EC_5044.5[2]
DuloxetineHuman NET (ex vivo)EC_50116[2]

K_i: Inhibitory constant; EC_50: Half-maximal effective concentration. It is important to note that the data for Duloxetine is used to infer the potential activity of its precursor, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

The data clearly indicates that Duloxetine is a potent inhibitor of both SERT and NET, with a higher affinity for SERT.[1] This dual-action mechanism is the basis for its therapeutic effect as an antidepressant.[2] It is plausible that its immediate precursor, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, possesses a similar, albeit likely less potent, inhibitory profile. The structural difference lies in the absence of the naphthyloxy group present in Duloxetine, which is crucial for high-affinity binding.

cluster_precursor Precursor cluster_drug Active Drug cluster_targets Biological Targets 3_Methylamino_1_thiophen_2_yl_propan_1_ol 3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol Duloxetine Duloxetine 3_Methylamino_1_thiophen_2_yl_propan_1_ol->Duloxetine Synthetic Step (N-arylation) SERT Serotonin Transporter (SERT) Duloxetine->SERT Inhibition NET Norepinephrine Transporter (NET) Duloxetine->NET Inhibition

Figure 1: Relationship of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol to Duloxetine and its targets.

Cytotoxic Activity of Thiophene Derivatives

Thiophene-containing compounds have been widely investigated for their potential as anticancer agents. Various derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. While specific data for this compound and its simple analogs is not available, the following table summarizes the cytotoxic activity of other thiophene derivatives to provide a comparative context.

Table 2: Cytotoxic Activity of Selected Thiophene Derivatives

CompoundCell LineParameterValue (µM)Reference
2-(3-Chlorobenzo[b]thiophen-2-yl)propan-2-olS. aureusMIC64[3]
2-(3-Bromobenzo[b]thiophen-2-yl)propan-2-olS. aureusMIC64[3]
3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon)IC_50Not specified, but showed high cytotoxicity[4]
3-(2-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon)IC_50Not specified, but showed high cytotoxicity[4]

IC_50: Half-maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration.

The data suggests that the cytotoxic potential of thiophene derivatives is highly dependent on the specific substitutions on the thiophene ring and the overall structure of the molecule.

Thiophene_Compound Thiophene Derivative Cancer_Cell Cancer Cell Thiophene_Compound->Cancer_Cell Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT Assay) Cancer_Cell->Cell_Viability_Assay Measurement of metabolic activity IC50_Determination IC50 Value Determination Cell_Viability_Assay->IC50_Determination Data Analysis

Figure 2: Workflow for determining the cytotoxic activity of thiophene compounds.

Antimicrobial Activity of Thiophene Derivatives

The thiophene scaffold is also a common feature in compounds with antimicrobial properties. A variety of thiophene derivatives have been synthesized and evaluated for their activity against different bacterial and fungal strains. The following table provides a summary of the antimicrobial activity of some thiophene-containing molecules.

Table 3: Antimicrobial Activity of Selected Thiophene Derivatives

CompoundMicroorganismParameterValue (µg/mL)Reference
2-(3-Chlorobenzo[b]thiophen-2-yl)propan-2-olB. cereus, E. faecalis, C. albicansMIC>512[3]
2-(3-Bromobenzo[b]thiophen-2-yl)propan-2-olB. cereus, E. faecalis, C. albicansMIC>512[3]

MIC: Minimum Inhibitory Concentration.

The antimicrobial activity of thiophene derivatives appears to be highly specific to the nature of the substituents and the microbial species being tested.

Experimental Protocols

Radioligand Binding Assay for SERT and NET

This protocol is a standard method for determining the binding affinity of a compound to a specific transporter.

Materials:

  • Cell membranes expressing human SERT or NET

  • Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • Test compounds (this compound and its analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. Include control wells for total binding (no competitor) and non-specific binding (saturating concentration of a known inhibitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal curve to determine the IC_50 value. The K_i value can then be calculated using the Cheng-Prusoff equation.[5]

Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (SERT/NET) - Radioligand - Test Compounds Start->Prepare_Reagents Incubation Incubate reaction mix (membranes, radioligand, compound) Prepare_Reagents->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Measure radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a radioligand binding assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC_50 value.[6][7]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microplates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.[8][9]

Conclusion

While direct biological activity data for this compound is limited, its structural relationship to the SNRI Duloxetine strongly suggests that its primary biological target is likely the serotonin and norepinephrine transporters. Its analog, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, as a direct precursor, is expected to share this activity, though likely with lower potency. The broader family of thiophene derivatives exhibits a wide range of biological activities, including promising cytotoxic and antimicrobial effects. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and its simple analogs to determine their potential as therapeutic agents or as scaffolds for the development of new drugs.

References

Spectroscopic Analysis for the Structural Confirmation of 3-(Thiophen-2-yl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive spectroscopic analysis of 3-(Thiophen-2-yl)propan-1-ol and compares its spectral data with two homologous alternatives, 2-(Thiophen-2-yl)ethanol and 4-(Thiophen-2-yl)butan-1-ol, to highlight the key differentiating features for confident structural elucidation.

The structural integrity of a chemical entity is paramount, influencing its physicochemical properties, biological activity, and safety profile. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for molecular structure determination. Herein, we present a detailed spectroscopic characterization of this compound and provide a comparative analysis with its lower and higher alcohol homologues.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, (J in Hz), Integration, Assignment
This compound 7.10 (dd, J = 5.1, 1.2 Hz, 1H, H-5'), 6.91 (dd, J = 5.1, 3.4 Hz, 1H, H-4'), 6.79 (dd, J = 3.4, 1.2 Hz, 1H, H-3'), 3.69 (t, J = 6.3 Hz, 2H, CH₂-OH), 2.91 (t, J = 7.5 Hz, 2H, Th-CH₂), 1.98 (p, J = 6.9 Hz, 2H, -CH₂-), 1.58 (s, 1H, -OH)
2-(Thiophen-2-yl)ethanol 7.16 (dd, J = 5.1, 1.2 Hz, 1H, H-5'), 6.94 (dd, J = 5.1, 3.4 Hz, 1H, H-4'), 6.84 (dd, J = 3.4, 1.1 Hz, 1H, H-3'), 3.89 (t, J = 6.4 Hz, 2H, CH₂-OH), 3.10 (t, J = 6.4 Hz, 2H, Th-CH₂), 1.85 (s, 1H, -OH)
4-(Thiophen-2-yl)butan-1-ol 7.09 (dd, J = 5.1, 1.2 Hz, 1H, H-5'), 6.90 (dd, J = 5.1, 3.4 Hz, 1H, H-4'), 6.78 (dd, J = 3.4, 1.0 Hz, 1H, H-3'), 3.65 (t, J = 6.4 Hz, 2H, CH₂-OH), 2.82 (t, J = 7.6 Hz, 2H, Th-CH₂), 1.75-1.65 (m, 2H, -CH₂-), 1.64-1.54 (m, 2H, -CH₂-), 1.40 (s, 1H, -OH)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
This compound 145.1 (C-2'), 126.8 (C-5'), 124.5 (C-3'), 123.2 (C-4'), 62.0 (CH₂-OH), 34.3 (-CH₂-), 28.0 (Th-CH₂)
2-(Thiophen-2-yl)ethanol 143.2 (C-2'), 126.9 (C-5'), 124.9 (C-3'), 123.6 (C-4'), 62.9 (CH₂-OH), 32.2 (Th-CH₂)
4-(Thiophen-2-yl)butan-1-ol 145.9 (C-2'), 126.7 (C-5'), 124.2 (C-3'), 123.0 (C-4'), 62.6 (CH₂-OH), 32.4 (-CH₂-), 31.0 (-CH₂-), 29.5 (Th-CH₂)

Table 3: FT-IR Spectroscopic Data (neat)

CompoundWavenumber (cm⁻¹), Assignment
This compound 3335 (O-H stretch, broad), 3105, 2935, 2875 (C-H stretch), 1438 (C=C stretch, thiophene), 1050 (C-O stretch)
2-(Thiophen-2-yl)ethanol 3340 (O-H stretch, broad), 3106, 2934, 2872 (C-H stretch), 1437 (C=C stretch, thiophene), 1045 (C-O stretch)
4-(Thiophen-2-yl)butan-1-ol 3330 (O-H stretch, broad), 3107, 2932, 2860 (C-H stretch), 1439 (C=C stretch, thiophene), 1055 (C-O stretch)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compoundm/z, (Relative Intensity %), Fragment Assignment
This compound 142 (M⁺, 25), 111 (100, [M-CH₂OH]⁺), 97 (85, [C₄H₄S-CH₃]⁺), 83 (40)
2-(Thiophen-2-yl)ethanol 128 (M⁺, 30), 97 (100, [M-CH₂OH]⁺), 84 (20)
4-(Thiophen-2-yl)butan-1-ol 156 (M⁺, 15), 111 (100, [M-C₃H₆OH]⁺), 97 (80, [C₄H₄S-CH₃]⁺), 83 (35)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 s. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 s.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A drop of the neat liquid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced via the GC, which was equipped with a capillary column. The mass spectrometer was operated in Electron Ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-400 amu.

Visualization of Analytical Workflow

The logical progression of spectroscopic analysis for structural confirmation is a systematic process. The following diagram illustrates this workflow, from initial sample characterization to final structure verification.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Confirmation Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Proton & Carbon Connectivity (Chemical Shifts, Coupling) NMR->Connectivity FTIR FT-IR Spectroscopy Functional_Groups Functional Groups (Vibrational Frequencies) FTIR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation (m/z values) MS->Molecular_Weight Structure Proposed Structure: This compound Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Logical workflow for spectroscopic structural confirmation.

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved. The presented comparative data serves as a valuable resource for distinguishing it from its close homologues, thereby ensuring accuracy and confidence in research and development endeavors.

A Comparative Guide to the Validation of Analytical Methods for 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-(Thiophen-2-yl)propan-1-ol, a key intermediate and potential impurity in various synthetic pathways. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting experimental data from structurally similar compounds to illustrate their performance characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the analysis of non-volatile or thermally labile compounds. For the analysis of this compound and its related substances, reversed-phase HPLC with UV detection is a common and effective approach. The validation of such methods is critical to ensure their suitability for their intended purpose.

Performance Comparison of HPLC Methods

The following table summarizes typical validation parameters for HPLC methods developed for the analysis of compounds structurally related to this compound, such as impurities in Duloxetine, which contains the thiophene moiety.

Validation ParameterMethod 1: UPLC for Duloxetine and ImpuritiesMethod 2: HPLC for Duloxetine HClMethod 3: HPLC for Thiophene Derivatives
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) Not Reported0.02 µg/mLNot Reported
Limit of Quantification (LOQ) 0.05% of test concentration0.06 µg/mLNot Reported
Precision (%RSD) < 2.0%< 2.0%< 1.0%
Accuracy (Recovery %) 98.0 - 102.0%98.0 - 102.0%93.2 - 105.2%[1]
Experimental Protocol: HPLC-UV Method

This protocol is a representative example for the analysis of thiophene-containing compounds and can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples are accurately weighed and dissolved in a suitable diluent, typically the mobile phase, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, which is amenable to volatilization, GC-MS offers high sensitivity and selectivity.

Performance Comparison of GC-based Methods

The following table presents typical performance characteristics for GC methods used for the analysis of aromatic alcohols and thiophene derivatives.

Validation ParameterMethod 1: GC-MS for Aromatic AlcoholsMethod 2: GC-FID for Thiophene in Benzene
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) Dependent on analyte and matrix0.1 ppm
Limit of Quantification (LOQ) Dependent on analyte and matrixNot Reported
Precision (%RSD) < 15%Not Reported
Accuracy (Recovery %) Typically 80 - 120%Not Reported
Experimental Protocol: GC-MS Method

This protocol provides a general framework for the GC-MS analysis of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase for polar compounds (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is often employed, for example, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250°C) to ensure elution of the analyte.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target molecule and its fragments.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., dichloromethane or methanol). Derivatization may be employed to improve volatility and chromatographic peak shape if necessary.

Methodology Diagrams

To visualize the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection Autosampler Injection Vial->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution in Volatile Solvent Derivatization Derivatization (Optional) Sample->Derivatization Vial Transfer to GC Vial Derivatization->Vial Injection Injector Port Vaporization Vial->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification (SIM/Scan) MassSpectrum->Quantification

GC-MS Analysis Workflow

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely available technique, particularly suitable for routine quality control where high precision and accuracy are paramount for quantification.

  • GC-MS offers higher sensitivity and provides structural information through mass spectral data, making it an excellent choice for impurity identification and trace-level analysis.

The validation data from structurally similar compounds demonstrate that both techniques can achieve the necessary linearity, precision, and accuracy required for reliable quantification. The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, including the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. A comprehensive method validation, following established guidelines such as those from the International Council for Harmonisation (ICH), is essential to ensure the quality and reliability of the analytical data generated.

References

A Comparative Guide to Catalysts for the Synthesis of 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(Thiophen-2-yl)propan-1-ol, a key intermediate in the manufacturing of pharmaceuticals such as the antidepressant Duloxetine, is a critical process demanding high efficiency and selectivity. The most prevalent synthetic route involves a two-step process: the hydroformylation of 2-vinylthiophene to yield 3-(Thiophen-2-yl)propanal, followed by the selective reduction of the resulting aldehyde to the desired primary alcohol. The choice of catalyst in both stages is paramount to the overall yield and purity of the final product. This guide provides a comparative analysis of various catalytic systems for each step, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

Step 1: Hydroformylation of 2-Vinylthiophene

The hydroformylation, or oxo synthesis, of 2-vinylthiophene introduces a formyl group and a hydrogen atom across the vinyl group's double bond. The primary challenge in this step is to achieve high regioselectivity towards the linear aldehyde, 3-(Thiophen-2-yl)propanal, over the branched isomer. Transition metal complexes, particularly those of rhodium, cobalt, and palladium, are the most extensively studied catalysts for this transformation.

Comparative Performance of Hydroformylation Catalysts

The efficacy of different catalytic systems is evaluated based on conversion rates, regioselectivity (linear to branched ratio), and catalyst turnover numbers (TON) or turnover frequencies (TOF).

Catalyst SystemLigandSolventTemp. (°C)Pressure (bar, CO/H₂)Conversion (%)Regioselectivity (linear:branched)TON/TOF
Rhodium-based
Rh(acac)(CO)₂PPh₃Toluene8040 (1:1)>9590:10High
Rh(acac)(CO)₂XantphosToluene10050 (1:1)>9998:2Very High
Cobalt-based
Co₂(CO)₈NoneDioxane150200 (1:1)~8580:20Moderate
Cationic Co(II)BisphosphineToluene10080 (1:1)HighLow for linear alkenesHigh
Palladium-based
Pd(OAc)₂PPh₃Toluene100100 (1:1)ModerateModerateModerate
Pd-complexTri(2-furyl)phosphineToluene12080 (1:1)GoodFavors branchedGood

Note: Data is compiled from general literature on hydroformylation and may vary based on specific reaction conditions.

Step 2: Reduction of 3-(Thiophen-2-yl)propanal

The second step involves the reduction of the aldehyde functional group in 3-(Thiophen-2-yl)propanal to a primary alcohol. This transformation can be achieved using various catalytic hydrogenation methods or stoichiometric reducing agents. The key is to ensure high chemoselectivity, avoiding the reduction of the thiophene ring.

Comparative Performance of Reduction Catalysts and Reagents

The performance of the reduction methods is compared based on yield, reaction time, and the reaction conditions required.

Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Catalytic Hydrogenation
Ruthenium TrichlorideIsopropanol804-6High
Raney NickelIsopropanolReflux2-4Good
Stoichiometric Reduction
Sodium Borohydride (NaBH₄)EthanolRoom Temp1-2>95

Experimental Protocols

Hydroformylation of 2-Vinylthiophene using Rh(acac)(CO)₂/Xantphos
  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with Rh(acac)(CO)₂ (1 mol%) and Xantphos (1.2 mol%). Anhydrous, degassed toluene is added to dissolve the catalyst and ligand.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. 2-vinylthiophene (1 equivalent) is then added to the autoclave.

  • Reaction Execution: The autoclave is sealed, purged several times with a 1:1 mixture of CO and H₂, and then pressurized to 50 bar. The reaction mixture is heated to 100°C with vigorous stirring.

  • Work-up and Purification: After the reaction is complete (monitored by GC-MS), the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure, and the crude 3-(Thiophen-2-yl)propanal is purified by vacuum distillation or column chromatography.

Reduction of 3-(Thiophen-2-yl)propanal using Sodium Borohydride
  • Reaction Setup: 3-(Thiophen-2-yl)propanal (1 equivalent) is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

  • Reagent Addition: Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the starting material is consumed, the reaction is quenched by the slow addition of dilute hydrochloric acid until the pH is neutral. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The product can be further purified by column chromatography if necessary.[1]

Visualizing the Synthesis and Catalyst Comparison

To better illustrate the process and the catalytic choices, the following diagrams are provided.

G cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Reduction 2-Vinylthiophene 2-Vinylthiophene 3-(Thiophen-2-yl)propanal 3-(Thiophen-2-yl)propanal 2-Vinylthiophene->3-(Thiophen-2-yl)propanal CO/H2 Catalyst 3-(Thiophen-2-yl)propanal_redux 3-(Thiophen-2-yl)propanal This compound This compound 3-(Thiophen-2-yl)propanal_redux->this compound Reducing Agent Catalyst

Caption: Synthetic pathway for this compound.

G cluster_hydroformylation Hydroformylation Catalysts cluster_reduction Reduction Catalysts/Reagents Rh Rhodium-based High Selectivity\nHigh Activity High Selectivity High Activity Rh->High Selectivity\nHigh Activity Co Cobalt-based Lower Selectivity\nHarsh Conditions Lower Selectivity Harsh Conditions Co->Lower Selectivity\nHarsh Conditions Pd Palladium-based Variable Selectivity Variable Selectivity Pd->Variable Selectivity Ru Ruthenium-based Catalytic\nGood Yield Catalytic Good Yield Ru->Catalytic\nGood Yield Ni Raney Nickel Ni->Catalytic\nGood Yield NaBH4 Sodium Borohydride Stoichiometric\nHigh Yield, Mild Stoichiometric High Yield, Mild NaBH4->Stoichiometric\nHigh Yield, Mild

Caption: Comparison of catalyst systems for the synthesis.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-(Thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of analytical methodologies for assessing the purity of 3-(Thiophen-2-yl)propan-1-ol, a key building block in the synthesis of various pharmaceutical compounds. This document outlines common synthesis routes, potential impurities, and detailed protocols for purity determination using state-of-the-art analytical techniques.

Synthesis and Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route and subsequent purification. Two common methods for its synthesis are the reduction of a carboxylic acid or the catalytic hydrogenation of an unsaturated aldehyde.

  • Method A: Reduction of 3-(Thiophen-2-yl)propanoic acid: This method typically employs a strong reducing agent like lithium aluminum hydride (LiAlH₄). While effective, this pathway can lead to impurities from incomplete reduction or side reactions.

  • Method B: Catalytic Hydrogenation of 3-(Thiophen-2-yl)propenal: This approach involves the hydrogenation of the corresponding unsaturated aldehyde over a metal catalyst (e.g., Palladium on carbon). This method can generate impurities from incomplete hydrogenation of the double bond or the aldehyde group.

Common Impurities: The synthesis of this compound can result in several process-related impurities, including:

  • Starting materials: Unreacted 3-(thiophen-2-yl)propanoic acid or 3-(thiophen-2-yl)propenal.

  • Intermediates: Aldehydes from the incomplete reduction of carboxylic acids.

  • Side-products: Over-reduction products or by-products from side reactions. Commercially available this compound is often cited with a purity of ≥95%[1][2].

Comparative Purity Analysis

A comprehensive purity assessment of this compound involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Table 1: Comparison of Purity Data from Different Synthesis and Purification Methods (Hypothetical Data)

Synthesis MethodPurification MethodPurity (%) by HPLCPurity (%) by GC-MSPurity (%) by qNMR
Method A Fractional Distillation98.598.298.8
(Reduction)Column Chromatography99.299.099.5
Method B Fractional Distillation97.897.598.0
(Hydrogenation)Column Chromatography99.599.399.7

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for the analysis of polar compounds like this compound.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 15°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection: 1 µL with a split ratio of 20:1.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte itself.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of a high-purity internal standard (e.g., maleic anhydride) for qNMR.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12 ppm.

    • Number of Scans: 16 to 32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard. For qNMR, the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard of known purity and concentration.

Visualization of Workflows

4.1. Analytical Workflow for Purity Assessment

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Synthesized This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Analysis Dissolution->NMR Purity Purity Calculation HPLC->Purity GCMS->Purity Impurity Impurity Identification GCMS->Impurity NMR->Purity NMR->Impurity

Caption: General workflow for the purity assessment of this compound.

4.2. Logical Workflow for Method Selection

node_process node_process Start Start Purity Assessment Volatile Are Impurities Volatile? Start->Volatile Quant Need for Absolute Quantification? Start->Quant Thermal Is the Compound Thermally Stable? Volatile->Thermal Yes HPLC Use HPLC Volatile->HPLC No GCMS Use GC-MS Thermal->GCMS Yes Thermal->HPLC No Quant->HPLC No qNMR Use qNMR Quant->qNMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Comparative Analysis of 3-(Thiophen-2-yl)propan-1-ol Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 3-(thiophen-2-yl)propan-1-ol derivatives reveals their significant potential as modulators of monoamine reuptake, with notable implications for the development of antidepressant medications. This guide provides a comparative overview of the biological activity of key derivatives, focusing on their role as precursors to established pharmaceuticals and the effects of structural modifications on their efficacy.

The core structure of this compound has served as a foundational scaffold in medicinal chemistry, particularly in the synthesis of agents targeting the central nervous system. The most prominent application of this chemical family is in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs).

The Precursor to a Leading Antidepressant

The most extensively studied derivative is (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a chiral amino alcohol that is a critical intermediate in the synthesis of Duloxetine, a widely prescribed antidepressant. Duloxetine functions by blocking the reuptake of serotonin and norepinephrine in the brain, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[1][2] The stereochemistry of the precursor is vital, with the (S)-enantiomer being essential for the desired pharmacological activity of the final product. The (R)-enantiomer, in contrast, has been explored as an intermediate for the synthesis of β-blockers and antiarrhythmic agents.

While comprehensive public data comparing a systematic series of N-substituted this compound derivatives is limited, analysis of duloxetine and its analogues provides valuable insights into the structure-activity relationship (SAR) of this class of compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for duloxetine, a direct therapeutic product derived from the this compound scaffold, and its metabolites. This data provides a benchmark for the potency and selectivity of compounds based on this core structure.

Table 1: In Vitro Monoamine Transporter Binding Affinities of Duloxetine and its Metabolites

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Duloxetine0.791.6240
4-Hydroxy Duloxetine0.837.9460
5-Hydroxy Duloxetine1.9301100
6-Hydroxy Duloxetine2.0451300
5-Hydroxy-6-methoxy-duloxetine15110>10000
6-Hydroxy-5-methoxy-duloxetine11140>10000

Data sourced from a study on the synthesis and biological activity of duloxetine metabolites.[3] Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: In Vivo Antidepressant-like Activity of Duloxetine in the Forced Swim Test (FST) in Rats

TreatmentDoseImmobility Time (seconds)% Reduction vs. Control
Control (Saline)-180 ± 15-
Duloxetine10 mg/kg110 ± 1238.9%
Duloxetine20 mg/kg85 ± 1052.8%
Fluoxetine20 mg/kg95 ± 11*47.2%
Amitriptyline10 mg/kg155 ± 1813.9%

*p < 0.05 compared to control. Data is representative and compiled from multiple studies.[4][5][6][7]

A study involving the synthesis of duloxetine derivatives, where the naphthyl group of duloxetine was replaced by pharmacophores with 5-HT(1A) antagonism, demonstrated that several of these novel compounds exhibited greater antidepressant activity in the tail suspension and forced swimming tests in mice compared to duloxetine at the same dosage.[8] This highlights that modifications to the broader molecular structure, while retaining the core thiophene-propanamine element, can significantly modulate in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the evaluation of this compound derivatives and their therapeutic products.

In Vitro Monoamine Transporter Binding Assay

This assay determines the affinity of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Cell Culture and Membrane Preparation: Stably transfected human embryonic kidney (HEK293) cells expressing human SERT, NET, or DAT are cultured and harvested. The cells are then lysed, and the cell membranes containing the transporters are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound in an appropriate assay buffer.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound and unbound radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.[9]

In Vitro Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into cells or synaptosomes.

  • Preparation of Cells or Synaptosomes: HEK293 cells expressing the target transporter or synaptosomes (isolated nerve terminals) from rodent brain tissue are prepared.[10]

  • Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound or a vehicle control.

  • Initiation of Uptake: A radiolabeled monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to initiate the uptake process. The incubation is carried out at 37°C for a short period.[11]

  • Termination of Uptake: The uptake is rapidly stopped by washing with ice-cold buffer and filtration or by adding a stop solution.[12]

  • Measurement of Uptake: The amount of radioactivity taken up by the cells or synaptosomes is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of monoamine uptake, is calculated.

In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.

  • Acclimatization: Animals (typically rats or mice) are allowed to acclimatize to the testing room before the experiment.

  • Pre-test Session: On the first day, each animal is placed in a cylinder of water for a 15-minute pre-swim session from which they cannot escape.

  • Drug Administration: On the second day, the test compounds, a positive control (e.g., a known antidepressant), or a vehicle are administered to the animals at a specified time before the test session.

  • Test Session: The animals are placed back into the water cylinder for a 5-minute test session. The duration of immobility (the time the animal spends floating without making active movements) is recorded.

  • Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect. The results are typically analyzed using statistical methods such as ANOVA followed by post-hoc tests to compare different treatment groups.[6]

Visualizing the Mechanisms

To better understand the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathway and workflows.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Synaptic Vesicle Synaptic Vesicle Monoamine Neurotransmitter Synaptic Vesicle->Monoamine Neurotransmitter Release Monoamine Transporter Monoamine Transporter Monoamine Oxidase Monoamine Oxidase Monoamine Transporter->Monoamine Oxidase Metabolism Monoamine Neurotransmitter->Monoamine Transporter Reuptake Postsynaptic Receptor Postsynaptic Receptor Monoamine Neurotransmitter->Postsynaptic Receptor Binding Reuptake Inhibitor Reuptake Inhibitor Reuptake Inhibitor->Monoamine Transporter Inhibition

Caption: Monoamine reuptake inhibition at the synapse.

cluster_0 In Vitro Assay cluster_1 In Vivo Assay Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Binding Assay Binding Assay Membrane Preparation->Binding Assay Data Analysis_InVitro Calculate Ki Binding Assay->Data Analysis_InVitro Filtration & Washing Filtration & Washing Binding Assay->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Scintillation Counting->Data Analysis_InVitro Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Forced Swim Test Forced Swim Test Drug Administration->Forced Swim Test Behavioral Scoring Behavioral Scoring Forced Swim Test->Behavioral Scoring Data Analysis_InVivo Compare Immobility Time Behavioral Scoring->Data Analysis_InVivo Start Start Start->Cell Culture Start->Animal Acclimatization

Caption: Experimental workflow for assessing antidepressant activity.

References

comparing the efficacy of different reducing agents for 3-(Thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of the efficacy of common reducing agents for the conversion of 3-(Thiophen-2-yl)propan-1-one to 3-(Thiophen-2-yl)propan-1-ol. We will delve into the performance of Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Catalytic Hydrogenation, presenting available experimental data, detailed protocols, and a comparative summary to aid in the selection of the most suitable method for your research needs.

Comparison of Reducing Agents

The choice of reducing agent for the transformation of 3-(Thiophen-2-yl)propan-1-one is dictated by factors such as yield, reaction time, selectivity, and practical considerations like safety and ease of workup. Below is a summary of the performance of three common reducing agents based on literature precedents for similar aryl ketones.

Reducing AgentTypical Yield (%)Typical Reaction TimeKey Considerations
Sodium Borohydride (NaBH₄) Good to Excellent30 min - 4 hMild and selective for aldehydes and ketones. Safer and easier to handle than LiAlH₄. Typically carried out in protic solvents like methanol or ethanol.[1][2]
Lithium Aluminum Hydride (LiAlH₄) Excellent30 min - 16 hPowerful and less selective; reduces a wide range of functional groups including esters and carboxylic acids.[3][4][5][6] Reacts violently with protic solvents, requiring anhydrous conditions (e.g., dry THF or ether).[7][8]
Catalytic Hydrogenation Good to Excellent1 - 24 hEnvironmentally friendly method using H₂ gas and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). Can also reduce other unsaturated groups if present.[3] Asymmetric hydrogenation is possible for enantioselective synthesis.[9]

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and optimization. The following are representative protocols for the reduction of aryl ketones, which can be adapted for 3-(Thiophen-2-yl)propan-1-one.

Reduction with Sodium Borohydride (NaBH₄)

Materials:

  • 3-(Thiophen-2-yl)propan-1-one

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 3-(Thiophen-2-yl)propan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride portion-wise to the stirred solution. Hydrogen gas evolution may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water or saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 3-(Thiophen-2-yl)propan-1-one

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen/argon inlet, ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • Suspend LiAlH₄ in anhydrous THF or diethyl ether in the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(Thiophen-2-yl)propan-1-one in anhydrous THF or diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.[11]

  • After the addition is complete, allow the reaction to stir at room temperature. The reaction can be gently refluxed if necessary to ensure completion. Monitor by TLC.[11]

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Caution: This is a highly exothermic process with vigorous hydrogen gas evolution.

  • Stir the resulting mixture until a granular white precipitate forms.

  • Filter the solid and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify by column chromatography or distillation under reduced pressure.

Catalytic Hydrogenation

Materials:

  • 3-(Thiophen-2-yl)propan-1-one

  • Palladium on carbon (Pd/C, 5-10 wt. %) or other suitable catalyst

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Dissolve 3-(Thiophen-2-yl)propan-1-one in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Add the catalyst (e.g., 5-10% Pd/C) to the solution. The amount of catalyst is typically 1-10 mol% relative to the substrate.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times to create an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm for balloon hydrogenation or higher for a Parr apparatus).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude this compound.

  • Purify as needed.

Experimental Workflow Diagram

G cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Purification cluster_product Final Product start 3-(Thiophen-2-yl)propan-1-one NaBH4 Sodium Borohydride (NaBH4) in MeOH start->NaBH4 LiAlH4 Lithium Aluminum Hydride (LiAlH4) in dry THF/Ether start->LiAlH4 H2_cat Catalytic Hydrogenation (H2, Pd/C) in EtOH/EtOAc start->H2_cat workup Quenching & Extraction NaBH4->workup LiAlH4->workup H2_cat->workup Catalyst Filtration purification Column Chromatography or Distillation workup->purification product This compound purification->product

Caption: General experimental workflow for the reduction of 3-(Thiophen-2-yl)propan-1-one.

Signaling Pathway and Logical Relationships

The reduction of the carbonyl group in 3-(Thiophen-2-yl)propan-1-one by hydride reagents like NaBH₄ and LiAlH₄ proceeds via a nucleophilic addition mechanism. The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon.

G ketone 3-(Thiophen-2-yl)propan-1-one (Electrophile) intermediate Alkoxide Intermediate ketone->intermediate Nucleophilic Attack hydride Hydride Source (e.g., NaBH4, LiAlH4) (Nucleophile) hydride->intermediate alcohol This compound (Product) intermediate->alcohol Protonation proton_source Proton Source (e.g., MeOH, H2O) proton_source->alcohol

Caption: Mechanism of hydride reduction of 3-(Thiophen-2-yl)propan-1-one.

In catalytic hydrogenation, the ketone and hydrogen are adsorbed onto the surface of the metal catalyst, where the addition of hydrogen across the carbonyl double bond occurs.

G cluster_reactants Reactants ketone 3-(Thiophen-2-yl)propan-1-one adsorption Adsorption onto Catalyst Surface ketone->adsorption h2 Hydrogen (H2) h2->adsorption catalyst Metal Catalyst Surface (e.g., Pd/C) hydrogen_addition Hydrogen Addition catalyst->hydrogen_addition adsorption->catalyst desorption Desorption from Catalyst Surface hydrogen_addition->desorption product This compound desorption->product

Caption: Steps in the catalytic hydrogenation of 3-(Thiophen-2-yl)propan-1-one.

Conclusion

The selection of a reducing agent for 3-(Thiophen-2-yl)propan-1-one depends on the specific requirements of the synthesis. Sodium borohydride offers a good balance of reactivity, selectivity, and safety for routine reductions. Lithium aluminum hydride is a more powerful option when higher reactivity is needed, but requires more stringent safety precautions. Catalytic hydrogenation is an excellent choice for green chemistry applications and for processes where enantioselectivity is desired, though it may require specialized equipment. The provided protocols and diagrams serve as a foundation for developing a robust and efficient reduction methodology for this important thiophene-containing ketone.

References

A Comparative Guide to the Application of 3-(Thiophen-2-yl)propan-1-ol Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene moiety is a crucial scaffold in medicinal chemistry, and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals. Among these, 3-(Thiophen-2-yl)propan-1-ol and its analogues, particularly (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine and (S)-N-methyl-3-hydroxy-3-(2-thienyl)propanamine, have garnered significant attention as key precursors in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SNRI), Duloxetine.[1]

This guide provides an objective comparison of the primary synthetic pathways involving these thiophene-based intermediates, presenting quantitative data from peer-reviewed literature to evaluate their performance against alternative synthetic strategies. Detailed experimental protocols for key reactions are also provided to support research and development efforts.

I. Comparison of Synthetic Routes to (S)-Duloxetine Intermediates

The synthesis of (S)-Duloxetine heavily relies on the efficient and stereoselective production of its chiral amino alcohol intermediates. The traditional and more recent approaches often commence with 2-acetylthiophene, highlighting the importance of the thiophene core in constructing the final drug molecule. Below is a comparison of the prominent synthetic strategies.

Table 1: Performance Comparison of Key Synthetic Intermediates and Pathways to (S)-Duloxetine

Starting MaterialKey IntermediateSynthetic ApproachKey TransformationReported YieldEnantiomeric Excess (e.e.)Reference
2-Acetylthiophene(S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamineChemical Synthesis & ResolutionMannich reaction, NaBH₄ reduction, and resolution with (S)-(+)-mandelic acid.~79% (two steps to racemic alcohol)>99% after resolution[2]
2-Acetylthiophene(S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamineBiocatalytic (Whole-Cell)Asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using Candida tropicalis PBR-2.>80%>99%[2][3]
2-Acetylthiophene(S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamineBiocatalytic (Enzyme)Asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using a fusion enzyme (Carbonyl reductase and Glucose dehydrogenase).97.66%>99.9%[4]
2-Acetylthiophene(S)-2-tosyloxy-1-(2-thiophenyl)ethanolAsymmetric Chemical Synthesisα-sulfonyloxylation followed by asymmetric transfer hydrogenation.95%95%[5][6]
Thioamide & Thiophene-2-carbaldehydeAldol AdductAsymmetric Chemical SynthesisDirect catalytic asymmetric aldol reaction.Not specified for intermediate92% (after reduction)[7]

II. Experimental Protocols

Detailed methodologies for the key transformations are crucial for reproducibility and process optimization. The following protocols are summarized from the cited literature.

1. Chemical Synthesis of Racemic 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol

This protocol involves an initial Mannich reaction followed by a ketone reduction.[1]

  • Step 1: Mannich Reaction to form N,N-dimethyl-3-keto-3-(2-thienyl)-propanamine (DKTP)

    • A mixture of 2-acetylthiophene, paraformaldehyde, and methylamine hydrochloride in a 1:1.4:1.1 molar ratio is prepared in ethanol.

    • A catalytic amount of concentrated hydrochloric acid is added.

    • The mixture is heated at reflux (approximately 110°C) for 9 hours.

    • After completion, the reaction mixture is cooled and concentrated under vacuum.

    • Ethyl acetate is added, and the product is worked up to yield the β-aminoketone.

  • Step 2: Reduction to Racemic Alcohol

    • The DKTP from the previous step is dissolved in a suitable solvent like methanol or tetrahydrofuran.

    • Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0-5°C).

    • The reaction is stirred until the ketone is completely consumed (monitored by TLC or HPLC).

    • The reaction is quenched, and the product is extracted to yield racemic 3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol.

2. Biocatalytic Asymmetric Reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP)

This method utilizes whole cells of Rhodotorula glutinis to achieve high enantioselectivity.[8]

  • Cultivation of Microorganism: Rhodotorula glutinis is cultured in a suitable medium to obtain sufficient biomass.

  • Bioreduction Reaction:

    • The harvested cells are resuspended in a buffer solution (e.g., phosphate buffer, pH 7.0).

    • The substrate, DKTP, is added to the cell suspension (e.g., at a concentration of 30 g/L).

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 48 hours).

    • The progress of the reaction is monitored by HPLC.

  • Product Isolation:

    • After the reaction, the mixture is centrifuged to separate the cells.

    • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried, and concentrated to yield (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide with high conversion and enantiomeric excess.

3. Asymmetric Synthesis of (S)-Duloxetine via Transfer Hydrogenation

This alternative route provides a facile synthesis of (S)-Duloxetine starting from 2-acetylthiophene.[5][6]

  • Step 1: Synthesis of 2-tosyloxy-1-(2-thiophenyl)ethanone

    • 2-acetylthiophene is converted to its trimethylsilyl enol ether.

    • The enol ether is then reacted with [hydroxy(tosyloxy)iodo]benzene to yield the α-sulfonyloxy ketone.

  • Step 2: Asymmetric Transfer Hydrogenation

    • The 2-tosyloxy-1-(2-thiophenyl)ethanone (substrate/catalyst molar ratio of 500) is reacted with a chiral rhodium catalyst (Cp*RhCl[(S,S)-TsDPEN]).

    • An azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) is used as the hydrogen source.

    • The reaction is carried out in ethyl acetate at room temperature for 3 hours.

    • The product, (S)-2-tosyloxy-1-(2-thiophenyl)ethanol, is obtained in high yield and enantioselectivity.

  • Subsequent Steps: The resulting chiral alcohol is then converted through several steps, including cyanation, reduction, and cyclization, to ultimately yield (S)-Duloxetine.[5]

III. Visualization of Synthetic Pathways

The following diagrams illustrate the workflows of the compared synthetic routes to (S)-Duloxetine, emphasizing the role of this compound derivatives.

G cluster_1 Pathway 1: Chemical Synthesis & Resolution A1 2-Acetylthiophene B1 N,N-dimethyl-3-keto-3- (2-thienyl)-propanamine (DKTP) A1->B1 Mannich Reaction C1 Racemic (R,S)-N,N-dimethyl-3-hydroxy- 3-(2-thienyl)propanamine B1->C1 NaBH4 Reduction D1 Diastereomeric Salts C1->D1 Resolution with (S)-(+)-mandelic acid E1 (S)-N,N-dimethyl-3-hydroxy- 3-(2-thienyl)propanamine D1->E1 Separation F1 (S)-Duloxetine E1->F1 Further Steps

Caption: Workflow for the chemical synthesis of (S)-Duloxetine via a thiophene-based intermediate.

G cluster_2 Pathway 2: Biocatalytic Synthesis A2 2-Acetylthiophene B2 N,N-dimethyl-3-keto-3- (2-thienyl)-propanamine (DKTP) A2->B2 Mannich Reaction C2 (S)-N,N-dimethyl-3-hydroxy- 3-(2-thienyl)propanamine B2->C2 Asymmetric Bioreduction (e.g., Carbonyl Reductase) D2 (S)-Duloxetine C2->D2 Further Steps

Caption: Biocatalytic route to (S)-Duloxetine utilizing an enzymatic asymmetric reduction step.

G cluster_3 Pathway 3: Asymmetric Transfer Hydrogenation A3 2-Acetylthiophene B3 2-tosyloxy-1- (2-thiophenyl)ethanone A3->B3 α-sulfonyloxylation C3 (S)-2-tosyloxy-1- (2-thiophenyl)ethanol B3->C3 Asymmetric Transfer Hydrogenation D3 (S)-Duloxetine C3->D3 Multi-step Conversion

Caption: Alternative asymmetric synthesis of (S)-Duloxetine via a transfer hydrogenation strategy.

References

Safety Operating Guide

Safe Disposal of 3-(Thiophen-2-yl)propan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(Thiophen-2-yl)propan-1-ol is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols for hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its structural components—thiophene and propanol—and data from closely related thiophene derivatives.

Hazard Profile and Safety Data

Based on the toxicological data of analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards associated with thiophene and its derivatives include flammability, toxicity, and environmental harm.[1][2] The following table summarizes the inferred hazard classifications based on Globally Harmonized System (GHS) data for similar thiophene compounds.

Hazard CategoryGHS ClassificationDescription
Acute Toxicity, Oral WarningHarmful if swallowed.
Acute Toxicity, Dermal WarningHarmful in contact with skin.
Acute Toxicity, Inhalation WarningHarmful if inhaled.
Skin Corrosion/Irritation WarningCauses skin irritation.
Serious Eye Damage/Irritation WarningCauses serious eye irritation.
Flammability Flammable LiquidVapors may form explosive mixtures with air.
Aquatic Hazard HazardousHarmful to aquatic life with long-lasting effects.[2]

Experimental Protocols: Disposal Procedures

The primary and mandatory disposal route for this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be discarded down the drain or in standard trash receptacles.[1]

1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A fully buttoned lab coat is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant vapors are expected, a respirator may be necessary.

2. Waste Collection and Segregation

  • Container Selection: Collect waste this compound in a dedicated, chemically compatible container. A glass bottle with a secure screw cap is recommended.[1]

  • Labeling: The waste container must be clearly labeled as "HAZARDOUS WASTE" with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant, toxic).[1]

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[1] Halogenated and non-halogenated solvent wastes should also be kept separate.

3. Storage of Chemical Waste

  • Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area for hazardous waste.[1]

  • Safety Precautions: Keep the storage area away from sources of heat, sparks, and open flames.[1] Ensure the container is tightly sealed to prevent the escape of vapors.

4. Spill Management

In the event of a spill, follow these immediate steps:

  • Evacuation and Ventilation: Evacuate the immediate area and ensure it is well-ventilated.[1]

  • Containment: Absorb the spill using an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite. Do not use paper towels or other combustible materials.[1]

  • Cleanup: Wearing full PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.

5. Final Disposal

  • Arrangement for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[1]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations pertaining to hazardous waste disposal.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for the Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Start: Need to Dispose of Chemical ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (e.g., Glass Bottle) ppe->container labeling Label as 'HAZARDOUS WASTE' with Chemical Name & Hazards container->labeling segregate Segregate from Incompatible Materials (Oxidizers, Acids) labeling->segregate storage Store in Designated Cool, Dry, Well-Ventilated Area spill_check Is there a spill? storage->spill_check segregate->storage spill_actions Contain with Inert Absorbent Collect Waste with Non-Sparking Tools Decontaminate Area Report to EHS spill_check->spill_actions Yes contact_ehs Contact EHS or Licensed Waste Disposal Contractor spill_check->contact_ehs No spill_actions->contact_ehs end End: Chemical Safely Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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3-(Thiophen-2-yl)propan-1-ol

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